5-Bromo-8-methoxyisoquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-8-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWGLXQEEJHTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=NC=CC2=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730366 | |
| Record name | 5-Bromo-8-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679433-91-1 | |
| Record name | 5-Bromo-8-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Versatile Heterocyclic Scaffold
An In-depth Technical Guide to 5-Bromo-8-methoxyisoquinoline: Properties, Synthesis, and Applications
In the landscape of medicinal chemistry and materials science, the isoquinoline core represents a privileged scaffold, forming the structural basis for numerous natural products and synthetic compounds with significant biological activity. This compound (CAS No. 679433-91-1) emerges as a particularly valuable building block for researchers and drug development professionals. Its strategic substitution pattern—an electron-donating methoxy group at the C8 position and a versatile bromine atom at the C5 position—endows it with a unique combination of reactivity and functionality. The methoxy group activates the benzene ring, influencing its electronic properties, while the bromine atom serves as an exceptional synthetic handle for a wide array of cross-coupling and substitution reactions. This guide provides a comprehensive technical overview of its core properties, a robust synthetic protocol, and its potential applications, designed to empower scientists in leveraging this compound for novel molecular design.
Section 1: Core Physicochemical and Structural Properties
The fundamental properties of this compound are essential for its handling, characterization, and use in synthetic protocols. While experimentally determined physical constants such as melting and boiling points are not widely published, a summary of its known and computed properties provides a solid foundation for laboratory use.
The molecule possesses a planar aromatic structure, a characteristic that influences its packing in the solid state and its interaction with biological targets.[1] The single rotatable bond corresponds to the methyl group of the methoxy substituent.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 679433-91-1 | [1][2] |
| Molecular Formula | C₁₀H₈BrNO | [1][2] |
| Molecular Weight | 238.08 g/mol | [1] |
| Exact Mass | 236.979 u | [2] |
| Physical Form | Solid (predicted) | [3] |
| Topological Polar Surface Area | 22.1 Ų | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 2 (N and O) | [2] |
Section 2: Spectroscopic Signature Analysis
While a publicly available, fully assigned spectrum for this compound is scarce, its spectroscopic characteristics can be reliably predicted based on its structure and by comparison with its well-documented isomer, 5-Bromo-8-methoxyquinoline.[4][5]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons and the three methoxy protons. The protons on the pyridine ring (H1, H3, H4) will appear in the downfield region (typically δ > 8.5 ppm for protons adjacent to the nitrogen). The protons on the benzene ring (H6, H7) will form an AB doublet system due to ortho-coupling. The methoxy group will present as a sharp singlet around δ 4.0 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display ten distinct signals for the carbon atoms of the isoquinoline core and one for the methoxy group. The carbon atom attached to the bromine (C5) and the carbon attached to the methoxy group (C8) will have their chemical shifts significantly influenced by these substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C=C and C=N stretching vibrations within the aromatic system (approx. 1500-1600 cm⁻¹), C-H aromatic stretching (approx. 3000-3100 cm⁻¹), and strong C-O stretching from the methoxy group (approx. 1000-1300 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 237 and 239.
Section 3: Synthesis and Purification Methodology
The synthesis of this compound is most logically achieved via a two-stage process: construction of the 8-methoxyisoquinoline core followed by regioselective bromination. The Bischler-Napieralski reaction is a classic and effective method for the initial cyclization.[6][7][8]
Synthetic Workflow Diagram
Caption: Proposed two-stage synthesis of this compound.
Protocol 1: Synthesis of 8-Methoxyisoquinoline via Bischler-Napieralski Reaction
This protocol involves the formation of a formamide from 2-(2-methoxyphenyl)ethan-1-amine, followed by cyclization and aromatization.
Step-by-Step Methodology:
-
N-Formylation: To a solution of 2-(2-methoxyphenyl)ethan-1-amine (1.0 eq) in ethanol, add ethyl formate (1.5 eq). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to yield crude N-(2-(2-methoxyphenyl)ethyl)formamide, which can often be used in the next step without further purification.
-
Cyclodehydration: In a fume hood, cautiously add phosphorus oxychloride (POCl₃, 3.0 eq) to the crude formamide at 0 °C. After the initial exothermic reaction subsides, slowly heat the mixture to reflux (approx. 100-110 °C) for 2-3 hours. The reaction turns dark.
-
Workup and Dehydrogenation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide or NaOH solution until pH > 10, keeping the temperature low. Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. To the crude 3,4-dihydro-8-methoxyisoquinoline, add 10% Palladium on carbon (Pd/C, 5 mol%) and suspend in a high-boiling solvent like xylene or decalin. Reflux for 8-12 hours until dehydrogenation is complete (monitored by GC-MS or TLC).
-
Purification: Cool the mixture, filter through a pad of Celite to remove the Pd/C catalyst, and wash the pad with the solvent. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford pure 8-methoxyisoquinoline.
Protocol 2: Regioselective Bromination
The electron-donating methoxy group at C8 strongly directs electrophilic substitution to the para position (C5).[5][9]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 8-methoxyisoquinoline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane in a flask protected from light.
-
Brominating Agent Addition: Cool the solution to 0 °C. Slowly add a solution of N-Bromosuccinimide (NBS, 1.05 eq) or molecular bromine (Br₂, 1.0 eq) in the same solvent dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess bromine. If using an acidic solvent, neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield pure this compound.
Section 4: Chemical Reactivity and Derivatization Potential
The true value of this compound for a synthetic chemist lies in its predictable and versatile reactivity, which allows for the strategic introduction of molecular diversity.
Key Reaction Pathways Diagram
Caption: Key reactive sites and derivatization pathways for this compound.
-
Palladium-Catalyzed Cross-Coupling: The C5-Br bond is the primary site for derivatization. It readily participates in a host of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery. This includes:
-
Suzuki Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: To form C-N bonds with a wide range of amines.
-
Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.
-
Heck Coupling: To form C-C double bonds with alkenes.
-
-
Nucleophilic Aromatic Substitution (SₙAr): While less common without strong activation, the bromine can potentially be displaced by potent nucleophiles under specific conditions.
-
Ring-Based Reactions: The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to reveal the corresponding 8-hydroxyisoquinoline, providing another point for functionalization (e.g., etherification, esterification).
Section 5: Applications in Drug Discovery and Materials Science
This compound is not an end product but a crucial intermediate. Its utility is demonstrated by the importance of the substituted isoquinoline scaffolds that can be synthesized from it.[1]
-
Oncology: Many kinase inhibitors and topoisomerase inhibitors feature complex substituted isoquinoline cores. This building block provides a direct route to introduce diversity at the C5 position, which can be critical for tuning selectivity and potency.
-
Neuroscience: The isoquinoline nucleus is present in compounds targeting various receptors in the central nervous system. The ability to easily synthesize libraries of 5-substituted analogues is invaluable for structure-activity relationship (SAR) studies.
-
Infectious Diseases: Substituted quinolines and isoquinolines have a long history as antimalarial and antibacterial agents.[3] This scaffold allows for the exploration of new chemical space in the search for novel anti-infectives.
-
Materials Science: The rigid, planar isoquinoline system can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.[1]
Section 6: Safety, Handling, and Storage
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the searched literature. The following recommendations are based on the safety profile of the isomeric 5-Bromo-8-methoxyquinoline and general principles for handling halogenated aromatic compounds.
-
Hazards: Assumed to be an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][10]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Prevent dust formation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation: Move person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.
-
References
- 1. Buy this compound | 679433-91-1 [smolecule.com]
- 2. 679433-91-1|5-Bromo-8-methoxy-isoquinoline: In Stock [parkwayscientific.com]
- 3. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]
- 4. rsc.org [rsc.org]
- 5. acgpubs.org [acgpubs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pictet-Gams Isoquinoline Synthesis [drugfuture.com]
5-Bromo-8-methoxyisoquinoline CAS number and molecular weight
An In-depth Technical Guide to 5-Bromo-8-methoxyisoquinoline
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental chemical and physical properties, established synthesis methodologies, and its pivotal role as a versatile building block for the development of novel pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to support advanced research and development activities.
Core Compound Identification and Physicochemical Properties
This compound is a substituted isoquinoline, a heterocyclic scaffold characterized by a fused benzene and pyridine ring system. The strategic placement of a bromine atom at the 5-position and a methoxy group at the 8-position endows the molecule with unique reactivity, making it a valuable precursor in synthetic chemistry.[1] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the electron-donating methoxy group influences the electronic properties of the aromatic system.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 679433-91-1 | [1] |
| Molecular Formula | C₁₀H₈BrNO | [1][2] |
| Molecular Weight | 238.08 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC1=C2C=NC=CC2=C(C=C1)Br | [1] |
| Physical Form | Solid |
| Storage | Sealed in dry, room temperature | |
Chemical Structure and Reactivity Profile
The reactivity of this compound is dictated by the interplay of its constituent functional groups on the core isoquinoline scaffold. Understanding this profile is critical for its effective utilization in multi-step syntheses.
Caption: Chemical structure of this compound.
Key Reaction Modalities:
-
Cross-Coupling Reactions : The C5-bromine atom is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (for C-C triple bond formation). These reactions are foundational in modern drug discovery for assembling complex molecular architectures.[1]
-
Nucleophilic Aromatic Substitution (SNAr) : While the bromine atom can be a target for nucleophilic substitution, this is less common than cross-coupling unless activated by strongly electron-withdrawing groups, which are absent here. The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal the corresponding 8-hydroxyisoquinoline, providing another avenue for functionalization.
-
Oxidation and Reduction : The isoquinoline ring system can be subjected to various oxidation and reduction reactions to yield different derivatives, although these transformations must be carefully controlled to avoid undesired side reactions.[1]
Synthesis Methodology: A Practical Approach
The synthesis of this compound is most commonly achieved through the regioselective bromination of its precursor, 8-methoxyisoquinoline. The electron-donating nature of the methoxy group at the C8 position directs electrophilic substitution primarily to the C5 (para) position.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis via Bromination of 8-Methoxyisoquinoline
This protocol describes a representative procedure for the synthesis of this compound. The choice of a strong acid like sulfuric acid as the solvent helps to activate the isoquinoline ring towards electrophilic attack while controlling regioselectivity.[3][4]
Materials:
-
8-Methoxyisoquinoline
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Concentrated Sulfuric Acid (H₂SO₄) or Nitrobenzene[1]
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Drying agent (e.g., Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 8-methoxyisoquinoline in concentrated sulfuric acid at 0 °C (using an ice bath). The acid serves as both the solvent and a catalyst.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The use of NBS is often preferred over liquid bromine for easier handling and improved safety.[5] Maintain the internal temperature below 5 °C throughout the addition to minimize the formation of byproducts.
-
Reaction Monitoring: Allow the reaction to stir at a low temperature for several hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture over crushed ice to quench the reaction. This will precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the product into an organic solvent like dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/heptane) or by column chromatography to yield pure this compound.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate or building block.[1] The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.
-
Scaffold for Bioactive Molecules: Its structure serves as a key precursor for synthesizing compounds with potential therapeutic applications.[1] Isoquinoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[6]
-
Key Intermediate: Bromoisoquinoline derivatives are key intermediates in the synthesis of complex pharmaceutical compounds.[4] The bromine atom at the 5-position allows for the introduction of diverse functionalities through cross-coupling chemistry, enabling the exploration of a broad chemical space in the search for new drug candidates.
Safety, Handling, and Storage
Hazard Identification (based on 5-Bromo-8-methoxyquinoline):
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles (conforming to EN 166), and a lab coat.[2]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[2]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[2]
-
Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[2]
-
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.
Conclusion
This compound is a high-value chemical intermediate with significant utility in pharmaceutical research and organic synthesis. Its defined structure and versatile reactivity, particularly at the C5-bromo position, provide chemists with a reliable platform for constructing complex molecular targets. Adherence to proper synthesis protocols and safety precautions is essential for its effective and safe application in the laboratory. This guide provides the foundational knowledge required for professionals to leverage this compound in their research and development endeavors.
References
- 1. Buy this compound | 679433-91-1 [smolecule.com]
- 2. fishersci.fi [fishersci.fi]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
- 7. 5-Bromo-8-methoxyquinoline, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
solubility of 5-Bromo-8-methoxyisoquinoline in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Bromo-8-methoxyisoquinoline in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic building block in the synthesis of pharmacologically active compounds. Its utility in drug discovery and development is intrinsically linked to its solubility, which governs reaction conditions, purification strategies, and formulation for biological assays. This technical guide provides a comprehensive analysis of the solubility of this compound. We delve into the theoretical principles dictating its solubility based on its molecular structure, offer a predicted solubility profile in a range of common organic solvents, and present detailed, field-proven protocols for both qualitative and quantitative solubility determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively handle this compound and streamline its application in synthetic and medicinal chemistry workflows.
Introduction to this compound
Chemical Identity and Structure
This compound is a substituted isoquinoline derivative. The isoquinoline core is a bicyclic aromatic heterocycle containing a pyridine ring fused to a benzene ring. In this specific molecule, the benzene ring is substituted at position 5 with a bromine atom and at position 8 with a methoxy group. The strategic placement of these functional groups makes it a versatile intermediate for introducing further molecular complexity through reactions like transition-metal-catalyzed couplings.[1]
The structure consists of a largely non-polar aromatic system, a weakly basic nitrogen atom capable of acting as a hydrogen bond acceptor, an electron-withdrawing bromine atom, and an electron-donating methoxy group. These features collectively define its physicochemical behavior, including its solubility.
Physicochemical Properties
A precise understanding of the compound's fundamental properties is crucial for its application in a laboratory setting. The key data are summarized below.
| Property | Value | Source |
| CAS Number | 10522-47-1 | [2][3] |
| Molecular Formula | C₁₀H₈BrNO | [2] |
| Molecular Weight | 238.08 g/mol | [2][3] |
| Physical Form | Solid | [2] |
| Storage | Sealed in dry, room temperature conditions | [2] |
Significance in Research and Drug Development
Bromoisoquinoline derivatives are pivotal intermediates in the synthesis of novel pharmaceutical compounds.[4][5] The bromo-substituent on this compound serves as a chemical handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. The isoquinoline scaffold itself is a privileged structure found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities. Therefore, understanding and controlling the solubility of this intermediate is a rate-limiting step in the efficient synthesis and screening of new chemical entities.
Theoretical Principles of Solubility
The "Like Dissolves Like" Paradigm
The most fundamental principle governing solubility is that a solute will dissolve best in a solvent that has a similar polarity.[6] This is because the dissolution process requires the energy released from solute-solvent interactions to be sufficient to overcome the energy of the solute-solute (crystal lattice) and solvent-solvent interactions. Most organic molecules are relatively non-polar and tend to be soluble in less polar organic solvents.
Molecular Structure Analysis of this compound
The solubility of this compound is a direct consequence of its molecular structure.
-
Aromatic System: The large, fused aromatic rings are hydrophobic and non-polar, favoring interactions with non-polar solvents through van der Waals forces.
-
Heteroatoms (N, O) and Halogen (Br): The nitrogen in the isoquinoline ring, the oxygen of the methoxy group, and the bromine atom introduce polarity. The lone pairs on the nitrogen and oxygen atoms can act as hydrogen bond acceptors with protic solvents (e.g., alcohols).
-
Overall Polarity: While the molecule possesses polar functional groups, its large hydrophobic surface area suggests it will have limited solubility in highly polar solvents like water but good solubility in many common organic solvents.[7] The presence of the basic nitrogen means its solubility can be significantly enhanced in acidic aqueous solutions through the formation of a more polar ammonium salt.[8]
Caption: Key intermolecular forces governing solubility.
Predicted and Observed Solubility Profile
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | Soluble | Capable of hydrogen bonding with the nitrogen and oxygen atoms. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Highly Soluble | Strong dipole-dipole interactions are favorable. DMSO is a common choice for stock solutions.[8] |
| Halogenated | Dichloromethane (DCM), Chloroform | Highly Soluble | Similar polarity and ability to engage in dipole-dipole interactions. |
| Aromatic | Toluene, Benzene | Moderately Soluble | Favorable π-stacking and van der Waals interactions with the aromatic core. |
| Ethers | Diethyl Ether, THF | Moderately Soluble | Moderate polarity and some hydrogen bond accepting capability. |
| Non-Polar Alkanes | Heptane, Hexane | Sparingly Soluble to Insoluble | Used in recrystallization, indicating lower solubility at room temperature.[4][5] |
| Aqueous | Water | Insoluble | The large hydrophobic structure dominates over the polar groups.[7] |
| Aqueous Acid | 5% HCl | Soluble | Protonation of the basic nitrogen forms a polar, water-soluble salt. |
Experimental Determination of Solubility: Protocols and Best Practices
Rationale for Method Selection
For novel or sparsely characterized compounds, experimental verification of solubility is essential. A two-tiered approach is recommended: a rapid qualitative assessment for initial screening of solvents, followed by a rigorous quantitative method for precise measurements. The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[6]
Protocol 1: Rapid Qualitative Solubility Assessment
This method provides a quick "soluble" or "insoluble" determination, often defined as dissolving >30 mg/mL.[9]
Methodology:
-
Preparation: Add approximately 25 mg of this compound to a small, clean test tube or vial.[10]
-
Solvent Addition: Add the chosen solvent (e.g., ethanol) in 0.25 mL increments, up to a total volume of 0.75 mL.[10]
-
Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
-
Classification:
-
Soluble: If all solid dissolves completely.
-
Partially Soluble: If some, but not all, solid dissolves.
-
Insoluble: If no significant amount of solid dissolves.
-
Protocol 2: Quantitative Determination via Isothermal Shake-Flask Method
This protocol determines the equilibrium solubility at a specific temperature.
Caption: Experimental workflow for the Shake-Flask method.
Detailed Methodology:
-
System Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the same temperature-controlled environment for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method). Quantify the concentration of the diluted sample using a pre-validated and calibrated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Practical Considerations for Drug Development Professionals
Preparing Stock Solutions for Biological Assays
In drug discovery, compounds are typically stored as high-concentration stock solutions in an organic solvent and then diluted into an aqueous assay buffer for biological testing.[8]
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions due to its high solubilizing power for a broad range of organic compounds and its miscibility with water.[8]
-
Troubleshooting Precipitation: A common challenge arises when a DMSO stock is diluted into an aqueous buffer, causing the poorly water-soluble compound to precipitate.[8] To mitigate this:
-
Lower the Final Concentration: Reduce the final concentration of the compound in the assay.
-
Increase Co-solvent Percentage: Slightly increase the final DMSO concentration (e.g., from 0.5% to 1.0%), but always run a vehicle control to ensure the solvent itself does not affect the assay outcome.
-
Use Surfactants: Incorporate low concentrations of non-ionic surfactants like Tween-80 into the assay buffer to help maintain solubility.[8]
-
Solvent Selection for Synthesis and Purification
The choice of solvent is critical for both chemical reactions and purification.
-
Reaction Solvent: Solvents like dichloromethane, chloroform, or toluene are often suitable for reactions involving this intermediate, depending on the specific reaction requirements.
-
Purification (Recrystallization): An ideal recrystallization solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. For similar bromo-nitroisoquinolines, solvent systems like heptane/toluene have been used effectively for purification, suggesting that this compound would have low solubility in non-polar alkane solvents.[1][4]
Conclusion
This compound exhibits a solubility profile characteristic of a moderately polar organic solid with a significant hydrophobic backbone. It is predicted to be highly soluble in polar aprotic and halogenated organic solvents, moderately soluble in aromatic and ether solvents, and poorly soluble in non-polar alkanes and water. Its solubility in aqueous media can be dramatically increased under acidic conditions due to the basicity of the isoquinoline nitrogen. For practical applications, DMSO serves as an excellent solvent for preparing concentrated stock solutions, while systems involving non-polar solvents like heptane are useful for purification. The experimental protocols provided herein offer a robust framework for researchers to precisely quantify its solubility, enabling more efficient process development, reliable biological screening, and accelerated drug discovery efforts.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Bromo-8-methoxyquinoline | 10522-47-1 [sigmaaldrich.com]
- 3. H54386.06 [thermofisher.com]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.ws [chem.ws]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromo-8-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-bromo-8-methoxyisoquinoline. As a key heterocyclic scaffold, substituted isoquinolines are of significant interest in medicinal chemistry and drug development.[1] Accurate structural elucidation using NMR spectroscopy is paramount for confirming the identity and purity of these compounds, which is a critical step in any synthetic or drug discovery workflow.
This document offers a comprehensive interpretation of the predicted ¹H and ¹³C NMR spectra of this compound, grounded in established spectroscopic principles and supported by comparative data from its quinoline isomer. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data for this class of molecules.
The Structure of this compound
The structural framework and numbering of this compound are fundamental to the assignment of its NMR signals. The isoquinoline core is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. In this derivative, the bromine atom is positioned at C5, and the methoxy group is at C8.
Figure 1: Structure and Atom Numbering of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is expected to exhibit five signals in the aromatic region and one singlet for the methoxy group in the aliphatic region.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H1 | 9.2 - 9.4 | s | - | The H1 proton in isoquinolines is characteristically deshielded due to its proximity to the electronegative nitrogen atom and the anisotropic effect of the fused benzene ring. It typically appears as a singlet. |
| H3 | 8.5 - 8.7 | d | J ≈ 5-6 | The H3 proton is also significantly deshielded by the adjacent nitrogen atom. It is expected to be a doublet due to coupling with H4. |
| H4 | 7.6 - 7.8 | d | J ≈ 5-6 | The H4 proton is coupled to H3 and will therefore appear as a doublet. Its chemical shift is influenced by the nitrogen atom, though to a lesser extent than H3. |
| H6 | 7.8 - 8.0 | d | J ≈ 8-9 | The H6 proton is part of a two-spin system with H7 on the carbocyclic ring. The electron-withdrawing effect of the bromine at C5 will cause a downfield shift. It will appear as a doublet. |
| H7 | 7.1 - 7.3 | d | J ≈ 8-9 | The H7 proton is coupled to H6 and will be a doublet. The electron-donating methoxy group at C8 will cause an upfield shift compared to H6. |
| OCH₃ | 4.0 - 4.2 | s | - | The methoxy protons will appear as a sharp singlet in the aliphatic region of the spectrum. |
Detailed Analysis of Predicted ¹H NMR Resonances
The predicted chemical shifts are influenced by a combination of inductive effects, resonance effects, and the anisotropic effect of the aromatic rings. The nitrogen atom in the isoquinoline ring acts as an electron-withdrawing group, deshielding the protons in the heterocyclic ring (H1, H3, and H4). The H1 proton is the most deshielded due to its peri-relationship with the nitrogen lone pair and the adjacent fused ring.
In the carbocyclic ring, the bromine atom at C5 is an electron-withdrawing group, which will deshield the ortho-proton H6. Conversely, the methoxy group at C8 is an electron-donating group, which will shield the ortho-proton H7, causing it to appear at a relatively upfield chemical shift. The coupling between H6 and H7 is expected to be a typical ortho-coupling with a J-value of approximately 8-9 Hz.
The following diagram illustrates the predicted through-bond correlations that would be observed in a COSY experiment.
Figure 2: Predicted ¹H-¹H COSY Correlations for this compound.
Predicted ¹³C NMR Spectral Data
Similar to the ¹H NMR spectrum, a reliable prediction of the ¹³C NMR spectrum of this compound can be made by analyzing the spectrum of its quinoline isomer and considering the known electronic effects of the nitrogen atom in the isoquinoline ring system. The spectrum is expected to show 10 distinct carbon signals.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 | 152 - 154 | The C1 carbon is adjacent to the nitrogen atom and is significantly deshielded. |
| C3 | 143 - 145 | The C3 carbon is also deshielded by the adjacent nitrogen atom. |
| C4 | 120 - 122 | The C4 carbon is less affected by the nitrogen compared to C1 and C3. |
| C4a | 135 - 137 | This is a quaternary carbon at the ring junction. |
| C5 | 115 - 117 | The C5 carbon is directly attached to the bromine atom, and its chemical shift is influenced by the heavy atom effect, causing it to be more shielded than expected based on electronic effects alone. |
| C6 | 132 - 134 | This carbon is ortho to the bromine atom and will be deshielded. |
| C7 | 110 - 112 | This carbon is ortho to the methoxy group and will be shielded. |
| C8 | 155 - 157 | The C8 carbon is attached to the electronegative oxygen of the methoxy group and is significantly deshielded. |
| C8a | 128 - 130 | This is a quaternary carbon at the ring junction. |
| OCH₃ | 56 - 58 | The methoxy carbon appears in the typical range for such functional groups. |
Detailed Analysis of Predicted ¹³C NMR Resonances
The chemical shifts of the carbons in the heterocyclic ring (C1, C3, C4, C4a, and C8a) are primarily influenced by the electronegativity of the nitrogen atom. C1 and C3, being closest to the nitrogen, are the most deshielded. In the carbocyclic ring, the C5 carbon bearing the bromine atom will be influenced by both the inductive effect of the halogen and the heavy atom effect. The C8 carbon, bonded to the oxygen of the methoxy group, will be significantly deshielded. The electron-donating nature of the methoxy group will shield the ortho-carbon C7.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
2. Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the aromatic and aliphatic regions.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Spectral Width: A spectral width of approximately 200-220 ppm.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak pick to determine the precise chemical shifts of all signals.
The following diagram outlines the general workflow for NMR data acquisition and analysis.
Figure 3: General Workflow for NMR Data Acquisition and Analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectral data for this compound. By leveraging the experimental data of its quinoline isomer and applying fundamental principles of NMR spectroscopy, a detailed and well-reasoned assignment of the proton and carbon signals has been presented. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data for this and related compounds. This information is intended to be a valuable resource for researchers and scientists working on the synthesis and characterization of novel isoquinoline-based molecules in the pursuit of new therapeutic agents.
References
synthesis route for 5-Bromo-8-methoxyisoquinoline from isoquinoline
An In-depth Technical Guide to the Synthesis of 5-Bromo-8-methoxyisoquinoline from Isoquinoline
Abstract
This compound is a highly valuable heterocyclic building block in the fields of medicinal chemistry and materials science, serving as a key intermediate for a range of complex molecular targets. The precise installation of substituents at the C-5 and C-8 positions of the isoquinoline scaffold, however, presents a significant regiochemical challenge due to the complex electronic nature of the bicyclic system. This guide provides a comprehensive, technically-grounded route for the synthesis of this compound starting from isoquinoline. We present a robust, multi-step strategy centered on the initial functionalization of the C-8 position, followed by a highly regioselective bromination at the C-5 position. Each step is detailed with an in-depth rationale for the chosen methodology, step-by-step experimental protocols, and supporting data. An alternative, more direct synthetic strategy is also discussed to provide a comparative perspective for process optimization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-elucidated pathway to this important synthetic intermediate.
Introduction: Strategic Considerations for Isoquinoline Functionalization
The isoquinoline nucleus is a prevalent scaffold in numerous natural products and pharmacologically active compounds. The functionalization of its benzene ring via electrophilic aromatic substitution is complicated by the deactivating effect of the protonated pyridine ring under the strong acidic conditions typically required for such reactions.[1] When electrophilic substitution does occur, it preferentially targets the C-5 and C-8 positions, often resulting in a mixture of isomers that can be challenging to separate.[1][2]
The synthesis of this compound therefore requires a carefully designed strategy that exerts precise control over the regiochemical outcome. The primary synthetic route detailed in this guide follows a logical progression:
-
Installation of a functional handle at the C-8 position: This is achieved through a sequence of nitration, reduction, and diazotization to create an 8-hydroxyisoquinoline intermediate.
-
Conversion to the target methoxy group: The hydroxyl group is then methylated to form 8-methoxyisoquinoline.
-
Regioselective bromination: The powerful electron-donating effect of the C-8 methoxy group is leveraged to direct the final bromination exclusively to the C-5 position.
This strategy prioritizes high-yield, selective reactions at each stage to maximize the overall efficiency of the synthesis.
Part I: Synthesis of the Key Intermediate: 8-Methoxyisoquinoline
This section details the four-step sequence to convert isoquinoline into the crucial 8-methoxyisoquinoline intermediate.
Step 1: Electrophilic Nitration of Isoquinoline
Causality & Rationale: The initial step introduces a nitro group onto the benzene ring, which will later be converted into the desired methoxy functionality. Under strong nitrating conditions (a mixture of nitric and sulfuric acids), the isoquinoline nitrogen is protonated to form the isoquinolinium ion. This ion is highly electron-deficient, significantly deactivating the entire ring system to electrophilic attack.[1] Substitution is therefore much slower than for a comparable carbocycle like naphthalene.[1] The reaction proceeds through a doubly charged intermediate, with electrophilic attack occurring preferentially at the C-5 and C-8 positions, typically yielding a roughly equimolar mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[1][2]
Experimental Protocol: Synthesis of 5- and 8-Nitroisoquinoline
-
Materials: Isoquinoline, Concentrated Sulfuric Acid (H₂SO₄, 98%), Fuming Nitric Acid (HNO₃, >90%), Ice, Ammonium Hydroxide (aq. NH₄OH), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0°C, slowly add isoquinoline (1.0 equiv) to concentrated sulfuric acid.
-
Maintain the temperature at 0°C and add fuming nitric acid (1.1 equiv) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for one hour.
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
Neutralize the resulting solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8. The internal temperature should be maintained below 20°C during neutralization.
-
Extract the aqueous slurry with dichloromethane multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a mixture of nitroisoquinolines.
-
The 8-nitroisoquinoline isomer can be isolated from the 5-nitro isomer via fractional crystallization or column chromatography.
-
| Parameter | Value | Reference |
| Product Ratio | ~90% 5-Nitro, ~10% 8-Nitro | [2] |
| Temperature | 0 °C | [1] |
| Rationale | Minimizes side reactions, controls exothermic process |
Note: The cited yields in reference[2] show a strong preference for the 5-nitro isomer. Separation by chromatography is essential to obtain pure 8-nitroisoquinoline for the subsequent steps.
Step 2: Reduction to 8-Aminoisoquinoline
Causality & Rationale: The conversion of the nitro group to an amine is a standard transformation that sets the stage for the subsequent Sandmeyer reaction. Metal-acid systems, such as iron powder in acetic acid, are highly effective and chemoselective for this reduction, leaving the heterocyclic ring intact. Iron is a cost-effective and robust choice for this transformation on a laboratory scale.
Experimental Protocol: Synthesis of 8-Aminoisoquinoline
-
Materials: 8-Nitroisoquinoline, Iron powder (Fe), Glacial Acetic Acid (AcOH), Ethanol (EtOH), Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate (EtOAc).
-
Procedure:
-
Suspend 8-nitroisoquinoline (1.0 equiv) in a mixture of ethanol and acetic acid.
-
Heat the mixture to 70-80°C with vigorous stirring.
-
Add iron powder (6.0 equiv) portion-wise, ensuring the reaction temperature does not exceed 90°C.[3]
-
After the addition is complete, maintain the reaction at 70-80°C for 2 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 8-aminoisoquinoline, which can be purified further if necessary.
-
Step 3: Diazotization and Hydrolysis to 8-Hydroxyisoquinoline
Causality & Rationale: This step converts the amino group into a hydroxyl group. The process involves two key stages. First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[4] This diazonium salt is a superb intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (dinitrogen gas).[4] Second, by carefully heating the aqueous solution of the diazonium salt, the diazonio group is displaced by water in a nucleophilic aromatic substitution reaction, yielding the corresponding phenol (8-hydroxyisoquinoline).[5] This is a classic and reliable method for installing a hydroxyl group in place of an amine.[4][5]
Experimental Protocol: Synthesis of 8-Hydroxyisoquinoline
-
Materials: 8-Aminoisoquinoline, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water, Sodium Hydroxide (NaOH) solution.
-
Procedure:
-
Dissolve 8-aminoisoquinoline (1.0 equiv) in dilute sulfuric acid, cooling the mixture to 0-5°C in an ice bath.
-
Prepare a solution of sodium nitrite (1.1 equiv) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5°C. Stir for 30 minutes at this temperature after addition is complete.
-
To effect hydrolysis, gently warm the reaction mixture to 50-60°C. Nitrogen gas evolution should be observed. Maintain this temperature until gas evolution ceases.
-
Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution to a pH of 7-7.5.[6]
-
The 8-hydroxyquinoline product will precipitate. Isolate the solid by filtration.
-
The crude product can be purified by recrystallization or sublimation to yield pure 8-hydroxyisoquinoline.
-
Step 4: O-Methylation to 8-Methoxyisoquinoline
Causality & Rationale: The final step in the synthesis of our key intermediate is the conversion of the phenolic hydroxyl group to a methoxy ether. This is typically achieved via a Williamson ether synthesis. The phenolic proton is first removed by a base (e.g., potassium carbonate) to generate a more nucleophilic phenoxide ion. This phenoxide then attacks a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, in an Sₙ2 reaction to form the methyl ether. This method is highly efficient for the methylation of phenols.[7]
Experimental Protocol: Synthesis of 8-Methoxyisoquinoline
-
Materials: 8-Hydroxyisoquinoline, Dimethyl sulfate (DMS), Anhydrous Potassium Carbonate (K₂CO₃), Acetone.
-
Procedure:
-
In a round-bottom flask, combine 8-hydroxyisoquinoline (1.0 equiv), anhydrous potassium carbonate (2.0-3.0 equiv), and a suitable solvent such as acetone.
-
Stir the suspension and add dimethyl sulfate (1.2 equiv) dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude 8-methoxyisoquinoline can be purified by column chromatography or distillation.[7]
-
Part II: Regioselective Bromination to this compound
With the 8-methoxyisoquinoline intermediate in hand, the final step is the highly selective installation of the bromine atom at the C-5 position.
Step 5: Electrophilic Bromination of 8-Methoxyisoquinoline
Causality & Rationale: This step is the cornerstone of the entire synthetic strategy. The C-8 methoxy group is a powerful activating group for electrophilic aromatic substitution. Through resonance, it donates electron density to the benzene ring, particularly at the ortho (C-7) and para (C-5) positions. The C-5 position is sterically more accessible and electronically favored, making it the primary site of attack for an electrophile like bromine. This strong directing effect overrides the general deactivation of the ring system by the pyridine moiety, leading to a clean and highly regioselective bromination to afford the desired product as the sole or major isomer.[3][8]
Experimental Protocol: Synthesis of this compound
-
Materials: 8-Methoxyisoquinoline, Molecular Bromine (Br₂), Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), 5% Sodium Bicarbonate (NaHCO₃) solution.
-
Procedure:
-
Dissolve 8-methoxyisoquinoline (1.0 equiv) in distilled dichloromethane in a flask protected from light.[8]
-
Prepare a solution of bromine (1.1 equiv) in dichloromethane.[8]
-
Add the bromine solution dropwise to the stirred 8-methoxyisoquinoline solution at ambient temperature over 10 minutes.
-
Stir the reaction in the dark for 2 days, monitoring its progress by TLC.[8]
-
Upon completion, wash the organic layer with 5% aqueous sodium bicarbonate solution to quench any unreacted bromine, followed by a water wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude material can be purified by passing it through a short column of alumina or silica gel to afford pure this compound.
-
| Parameter | Value | Reference |
| Reagent | Bromine (Br₂) | [8] |
| Solvent | Dichloromethane (CH₂Cl₂) | [8] |
| Yield | 92% | [8] |
| Regioselectivity | Sole product observed at C-5 | [3][8] |
Alternative Synthetic Strategy
An alternative and more convergent approach involves performing the bromination first, followed by nitration. A procedure published in Organic Syntheses details a convenient one-pot method to prepare 5-bromo-8-nitroisoquinoline directly from isoquinoline.[9]
Rationale & Comparison:
-
Pros: This route is highly efficient, potentially reducing the number of separate operational steps and purifications required to obtain the 5-bromo-8-nitro intermediate. The initial bromination of isoquinoline with NBS in sulfuric acid is highly regioselective for the C-5 position.[9][10][11]
-
Cons: The subsequent steps (reduction, diazotization, methylation) must be performed on a brominated substrate, which may require re-optimization of reaction conditions. The overall atom economy and yield should be carefully compared with the primary route to determine the most effective strategy for a given scale.
Conclusion
The synthesis of this compound from isoquinoline is a challenging yet achievable task that hinges on a well-planned regiochemical control strategy. The primary route presented in this guide, which proceeds through the formation and subsequent bromination of an 8-methoxyisoquinoline intermediate, offers a reliable and high-yielding pathway. The powerful directing effect of the C-8 methoxy group ensures a clean and selective final bromination step. Each stage of this synthesis is based on well-established and understood chemical transformations, providing a robust framework for researchers. The alternative one-pot bromination/nitration strategy offers a more convergent approach that may be advantageous under certain circumstances. By understanding the underlying principles of reactivity and selectivity of the isoquinoline core, chemists can successfully navigate its synthesis and unlock its potential as a versatile building block for discovery.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
commercial suppliers and purchasing of 5-Bromo-8-methoxyisoquinoline
An In-depth Technical Guide to the Commercial Sourcing and Procurement of 5-Bromo-8-methoxyisoquinoline
Authored by a Senior Application Scientist
This guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic sourcing, evaluation, and handling of this compound. As a key heterocyclic building block, the integrity of this starting material is paramount to the success of complex synthetic campaigns and the generation of reliable biological data. This document moves beyond a simple list of suppliers to provide a framework for making informed purchasing decisions, ensuring quality, and maintaining safety in the laboratory.
The Strategic Importance of this compound in Medicinal Chemistry
This compound is a substituted aromatic heterocycle belonging to the isoquinoline family. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The specific substitution pattern of this compound offers synthetic chemists two distinct points for molecular elaboration:
-
The 5-bromo position: This site is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This versatility is fundamental in exploring the structure-activity relationship (SAR) of a lead compound.
-
The 8-methoxy group: This electron-donating group influences the reactivity of the aromatic system. It can also be a site for demethylation to reveal a hydroxyl group, providing a handle for further functionalization or serving as a key hydrogen bond donor in ligand-receptor interactions.
Given its role as a foundational intermediate, the procurement of this compound is a critical first step in many discovery programs.[4] The quality of the initial building block directly impacts reaction yields, impurity profiles of subsequent compounds, and ultimately, the integrity of the entire research endeavor.
Identifying and Evaluating Commercial Suppliers
A multitude of chemical suppliers offer this compound. However, they vary significantly in terms of scale, purity, documentation, and lead times. The selection process must be tailored to the specific needs of the research phase, from small-scale screening to larger-scale lead optimization.
Key Physicochemical Data
Before initiating a search, it is essential to be familiar with the compound's core identifiers and properties. This ensures accurate communication with suppliers and proper handling upon receipt.
| Property | Value | Source(s) |
| CAS Number | 679433-91-1 | [5] |
| Molecular Formula | C₁₀H₈BrNO | [5] |
| Molecular Weight | 238.08 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| SMILES | COC1=C2C=NC=CC2=C(C=C1)Br | [5] |
| Typical Purity | >95% | [6] |
| Appearance | Solid (often white to pale yellow) | [7][8] |
| Storage | Room temperature, sealed in dry conditions | [7] |
Representative Commercial Supplier Landscape
The following table provides a comparative overview of representative suppliers. This is not an exhaustive list but illustrates the types of vendors available. Note: Availability and pricing are subject to change and should always be confirmed directly with the supplier.
| Supplier | Typical Purity Offered | Available Quantities | Documentation Provided | Target Audience |
| Smolecule | In Stock (Purity not specified) | Not specified | General product info | Research & Development |
| Sigma-Aldrich (Merck) | 98% (for similar quinolines) | Gram scale | CoA, SDS | Academic & Industrial Research |
| Thermo Scientific (Alfa Aesar) | 96% (for similar quinolines) | Gram scale | CoA, SDS | Academic & Industrial Research |
| AOBChem | 95% | 250mg - 100g | SDS, CoA | Research & Development |
| Combi-Blocks | Not specified | Not specified | SDS | Chemical Synthesis |
The Purchasing Workflow: A Step-by-Step Guide
A systematic approach to purchasing ensures that the material received meets the stringent requirements of drug discovery research. Simply selecting the cheapest option can introduce significant downstream risks, including failed reactions, misleading biological data due to impurities, and project delays.
Below is a logical workflow for the procurement process.
References
- 1. mdpi.com [mdpi.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. Buy this compound | 679433-91-1 [smolecule.com]
- 6. aobchem.com [aobchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
An In-depth Technical Guide to the Safe Handling, Storage, and Use of 5-Bromo-8-methoxyisoquinoline
Introduction: Navigating the Chemistry and Hazards of a Key Research Intermediate
5-Bromo-8-methoxyisoquinoline is a heterocyclic organic compound utilized as a key intermediate in the synthesis of more complex molecules, particularly within pharmaceutical and materials science research.[1][2] Its structure, featuring an isoquinoline core functionalized with a bromine atom and a methoxy group, endows it with unique reactivity valuable for constructing novel therapeutic agents and functional materials.[1][3]
However, the very features that make this compound synthetically useful also necessitate a rigorous and informed approach to its handling and storage. As with many halogenated aromatic compounds, it presents potential health and safety risks that must be managed through a combination of engineering controls, appropriate personal protective equipment (PPE), and well-defined protocols.
A Note on Data Sourcing: Direct and comprehensive safety data specifically for this compound is not widely published. Therefore, this guide has been expertly synthesized by leveraging the detailed Safety Data Sheets (SDS) for the closely related structural isomer, 5-Bromo-8-methoxyquinoline , and its derivatives.[4][5][6] The principles of chemical safety dictate that in the absence of specific data, a compound should be handled with the precautions appropriate for its most hazardous potential analogue. The guidance provided herein is built on this conservative, safety-first principle.
Section 1: Hazard Identification and Classification
Understanding the specific hazards is the foundation of safe laboratory practice. Based on the available data for its quinoline analogue, this compound should be treated as a hazardous substance.[4]
Globally Harmonized System (GHS) Classification
The compound is classified with the following hazards, indicated by the GHS07 pictogram (Exclamation mark).
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][7]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]
Table 1: GHS Hazard Summary
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][8] | Warning[4] | GHS07 |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[4][8] | Warning[4] | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4] | Warning[4] | GHS07 |
The Chemical Basis of Hazard (Causality)
The toxicological profile is a direct consequence of the molecule's structure. The isoquinoline ring is a bio-active scaffold, and the presence of a bromine atom enhances its reactivity. Bromine is an effective leaving group in nucleophilic substitution reactions, and its presence on an aromatic ring can influence the molecule's interaction with biological macromolecules.[1][3] Inhalation of the powdered solid can lead to mechanical and chemical irritation of the respiratory tract, while skin and eye contact can result in localized irritation.
Section 2: Comprehensive Risk Management: From Assessment to Disposal
A multi-layered approach to risk management is essential. This involves a pre-experimental risk assessment, the implementation of robust controls during handling, and proper procedures for waste disposal.
Risk Assessment Workflow
Before any procedure involving this compound, a thorough risk assessment must be conducted. This process involves identifying hazards, evaluating risks, and implementing control measures. The following diagram illustrates a logical workflow for this critical process.
Caption: Risk Assessment Workflow for Handling this compound.
Section 3: Safe Handling Protocols and Personal Protection
Adherence to strict handling protocols is non-negotiable. The following measures are mandatory.
Engineering Controls
-
Ventilation: All manipulations of this compound, especially handling the solid powder, must be performed in a properly functioning and certified chemical fume hood to prevent inhalation.[9][10] Ensure adequate ventilation in the storage area.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[11]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent exposure. A standard ensemble for handling this compound is detailed below.[12]
Table 2: Required Personal Protective Equipment
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Tightly sealed safety goggles or face shield.[11][13] | Chemical-resistant gloves (e.g., Nitrile).[4] | Full-length lab coat, closed-toe shoes.[9] | Required if weighing outside a fume hood (not recommended). Use a NIOSH-approved respirator.[4][13] |
| Solution Prep/Transfer | Tightly sealed safety goggles or face shield.[11][13] | Chemical-resistant gloves (e.g., Nitrile).[4] | Full-length lab coat, consider a chemical-resistant apron.[11] | Not required if performed within a fume hood. |
| Spill Cleanup | Tightly sealed safety goggles and face shield.[11][13] | Heavy-duty chemical-resistant gloves.[4] | Chemical-resistant suit or apron over lab coat.[12] | A NIOSH-approved respirator with appropriate cartridges should be used.[4] |
Step-by-Step Protocol for Weighing and Preparing a Solution
This protocol is designed to minimize exposure and ensure accuracy.
-
Preparation:
-
Don all required PPE as specified in Table 2.
-
Designate a specific area within the fume hood for the weighing operation.
-
Place a weigh boat on the analytical balance and tare.
-
-
Dispensing the Solid:
-
Retrieve the stock container from its storage location.
-
Inside the fume hood, carefully open the container. Avoid creating airborne dust.
-
Use a clean, dedicated spatula to transfer the desired amount of this compound to the weigh boat.
-
Securely close the stock container immediately after dispensing.
-
-
Preparing the Solution:
-
Carefully transfer the weighed solid into the appropriate flask.
-
Using a funnel, slowly add the desired solvent to the flask, rinsing the weigh boat to ensure a quantitative transfer.
-
Seal the flask and agitate as needed (stirring, sonication) until the solid is fully dissolved.
-
-
Cleanup:
-
Dispose of the used weigh boat, spatula cleaning wipes, and gloves as halogenated solid waste.
-
Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the wipes as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[9]
-
Section 4: Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Recommended storage is at room temperature, sealed in a dry environment.
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[3][11] The active chemical properties mean contact with these substances could trigger a reaction.[3]
-
Environmental Sensitivity: The compound is sensitive to humidity and may deteriorate in a moist environment.[3] It may also be light-sensitive, so storage in an opaque container or a dark location is advisable.[9]
Section 5: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First Aid Measures
-
Inhalation: Move the victim to fresh air.[13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[13]
-
Skin Contact: Immediately take off all contaminated clothing.[13] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] If skin irritation persists, consult a physician.[4][7]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4][7] Ensure complete irrigation by keeping eyelids apart.[9] Seek immediate medical attention.[4][9]
-
Ingestion: Rinse mouth with water.[13] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.
Spill Response Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Control: Prevent further spillage if it is safe to do so.[13]
-
Protect: Don the appropriate PPE for spill cleanup (see Table 2).
-
Contain & Clean:
-
For a dry spill, carefully sweep or vacuum up the material, avoiding dust formation, and place it in a suitable, sealed container for disposal.[7][9]
-
Cover the spill area with an inert absorbent material (e.g., sand, vermiculite).[11]
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[9][11]
-
-
Decontaminate: Wash the spill area thoroughly with soap and water, and prevent runoff from entering drains.[9]
-
Dispose: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste according to local regulations.[7][11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][13]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[4][7] Hazardous combustion products include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[4]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][13]
References
- 1. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
- 2. 5-Bromo-8-methylquinoline [myskinrecipes.com]
- 3. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]
- 4. fishersci.fi [fishersci.fi]
- 5. 5-Bromo-8-Methoxyquinoline - Free SDS search [msds.com]
- 6. 5-Bromo-8-methoxyquinoline, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chemscene.com [chemscene.com]
- 11. fishersci.com [fishersci.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. echemi.com [echemi.com]
The Methoxy Group: A Subtle Architect of Isoquinoline Reactivity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals. Its reactivity is a subject of intense study, and among the various substituents that modulate its chemical behavior, the methoxy group (–OCH₃) holds a place of particular significance. This guide delves into the multifaceted role of the methoxy group, dissecting its electronic and steric influences on the isoquinoline core. We will explore how this seemingly simple functional group dictates the course of key synthetic transformations and ultimately enables the construction of complex, biologically active molecules. This document is intended to serve as a comprehensive resource, blending fundamental principles with practical applications to empower researchers in their quest to harness the full synthetic potential of methoxy-substituted isoquinolines.
The Dual Nature of the Methoxy Group: Electronic Effects
The influence of the methoxy group on the reactivity of the isoquinoline ring system is primarily governed by a delicate interplay of two opposing electronic effects: the resonance (or mesomeric) effect and the inductive effect.[1][2]
-
Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[1] This donation of electron density increases the nucleophilicity of the isoquinoline ring, particularly at the ortho and para positions relative to the methoxy substituent.[3][4] This activating effect is crucial for facilitating electrophilic aromatic substitution reactions.
-
Inductive Effect (-I): Oxygen is a highly electronegative atom, and it withdraws electron density from the attached carbon atom through the sigma (σ) bond.[1] This inductive effect is electron-withdrawing and deactivates the ring towards electrophilic attack.
In most scenarios involving electrophilic aromatic substitution, the resonance effect of the methoxy group is significantly stronger than its inductive effect.[3] This results in a net activation of the aromatic ring, making it more susceptible to attack by electrophiles.[5][6] However, the position of the methoxy group on the isoquinoline nucleus determines which atoms experience the greatest increase in electron density, thereby directing the regiochemical outcome of reactions. When located at the para position, a methoxy group is classified as an electron-donating group, while at the meta position, it acts as an electron-withdrawing group.[7]
Guiding the Attack: The Methoxy Group in Electrophilic Aromatic Substitution
The activating and directing effects of methoxy groups are paramount in classic isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions. These transformations are foundational in the synthesis of numerous isoquinoline alkaloids.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes a β-arylethylamide to a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[8] The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-donating groups, such as methoxy groups, on the benzene ring is crucial for the cyclization to occur efficiently.[9][10] These groups activate the ortho position to the ethylamine moiety, facilitating the intramolecular attack of the electrophilic intermediate.[11]
For instance, in the synthesis of papaverine, a benzylisoquinoline alkaloid with four methoxy groups, the Bischler-Napieralski reaction is a key step.[12][13] The two methoxy groups on the β-phenylethylamine portion activate the ring, enabling the cyclization to proceed under relatively mild conditions using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[9][14]
Experimental Protocol: A Generalized Bischler-Napieralski Cyclization
-
Amide Preparation: The starting β-arylethylamine is acylated with an appropriate acid chloride or anhydride under Schotten-Baumann conditions to yield the corresponding amide.
-
Cyclization: The dried amide is dissolved in an inert solvent (e.g., toluene or acetonitrile). A dehydrating agent, such as phosphorus oxychloride (POCl₃, 1.5-3.0 equivalents), is added cautiously at 0 °C.
-
Reaction: The reaction mixture is heated to reflux (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The mixture is cooled, and the excess POCl₃ is carefully quenched by pouring it onto crushed ice. The aqueous solution is then basified with a strong base (e.g., NaOH or K₂CO₃) to precipitate the 3,4-dihydroisoquinoline.
-
Purification: The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), dried over an anhydrous salt (e.g., Na₂SO₄), and purified by column chromatography or recrystallization.
-
Aromatization (Optional): The resulting 3,4-dihydroisoquinoline can be aromatized to the corresponding isoquinoline by heating with a catalyst such as palladium on carbon (Pd/C) in a suitable solvent.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[15][16] Similar to the Bischler-Napieralski reaction, the presence of activating groups like methoxy substituents on the aromatic ring significantly facilitates the ring-closure step.[17] This is because the increased electron density at the ortho position enhances its nucleophilicity, allowing the reaction to proceed under milder conditions, sometimes even at physiological pH.[17] The biosynthesis of many isoquinoline alkaloids in plants utilizes this reaction, where enzymes catalyze the condensation and cyclization steps.[18]
Experimental Protocol: A Typical Pictet-Spengler Synthesis
-
Reactant Mixture: The β-arylethylamine and the aldehyde (or ketone) are dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture of water and an organic solvent).
-
Acidification: The reaction mixture is acidified with a protic acid (e.g., HCl, H₂SO₄, or trifluoroacetic acid). The pH is typically adjusted to be between 4 and 7.
-
Reaction: The mixture is stirred at room temperature or gently heated (40-60 °C) for a period ranging from a few hours to several days, with progress monitored by TLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a suitable base (e.g., NaHCO₃ or NH₄OH) to precipitate the tetrahydroisoquinoline product.
-
Purification: The product is collected by filtration or extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.
The Methoxy Group in Nucleophilic Aromatic Substitution
While aromatic rings are generally electron-rich and thus resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can render them susceptible to nucleophilic aromatic substitution (SNAr).[19][20] In the context of isoquinoline, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it more prone to nucleophilic attack than the benzene ring.[21][22] Nucleophilic substitution on isoquinoline typically occurs at the C-1 and C-3 positions.[23]
The role of the methoxy group in SNAr reactions is more nuanced. While its electron-donating resonance effect deactivates the ring towards nucleophilic attack, its inductive electron-withdrawing effect can have a modest activating influence. The overall effect depends on the position of the methoxy group and the nature of the nucleophile and leaving group. In some cases, a methoxy group can be the target of nucleophilic displacement, particularly if it is located at an activated position and a strong nucleophile is used. For example, studies have shown that in certain 4-O-aryl quinoline derivatives, a methoxy group can be displaced by glutathione in a thiol displacement reaction.[24]
Impact on Metal-Catalyzed Cross-Coupling and Cycloaddition Reactions
The electronic properties imparted by methoxy groups also influence the outcome of modern synthetic methodologies such as metal-catalyzed cross-coupling and cycloaddition reactions.
In metal-catalyzed cross-coupling reactions , the electron-donating nature of the methoxy group can affect the oxidative addition and reductive elimination steps of the catalytic cycle. For instance, in a rhodium-catalyzed atroposelective oxidative C-H/C-H cross-coupling reaction of 1-aryl isoquinoline derivatives, a substrate with a methoxy group on the phenyl ring performed well, leading to a high yield of the product.[25]
Cycloaddition reactions , such as the Diels-Alder reaction, are also sensitive to the electronic nature of the reactants. While the aromaticity of the isoquinoline system makes it a reluctant participant in such reactions, photochemical methods can be employed to induce dearomative cycloadditions.[26] The presence of methoxy groups can influence the energy levels of the molecular orbitals and thus the feasibility and regioselectivity of these cycloadditions.
Steric Considerations
Beyond its electronic contributions, the methoxy group can also exert a steric influence on the reactivity of the isoquinoline core. Although not as bulky as a tert-butyl group, the methoxy group can hinder the approach of reagents to adjacent positions, thereby influencing the regioselectivity of a reaction. This steric hindrance is generally more pronounced for reactions occurring at the ortho position.[4][6]
Case Study: The Synthesis and Significance of Papaverine
The importance of methoxy groups is exemplified in the structure and synthesis of papaverine, a naturally occurring benzylisoquinoline alkaloid found in the opium poppy.[27] Papaverine contains four methoxy groups, which are crucial for its biological activity as a vasodilator and smooth muscle relaxant.[12] The synthesis of papaverine often employs the Bischler-Napieralski reaction, where the methoxy groups on the starting β-phenylethylamine derivative are essential for the successful cyclization to form the dihydroisoquinoline core.[12] The biosynthesis of papaverine also involves a series of methylation steps to introduce these methoxy groups, highlighting their biological significance.[13][28]
Table 1: Methoxy Groups in Papaverine
| Methoxy Group Position | Ring System | Role in Reactivity/Activity |
| C-6 | Isoquinoline | Activates the ring for electrophilic substitution. |
| C-7 | Isoquinoline | Activates the ring for electrophilic substitution. |
| C-3' | Benzyl | Influences receptor binding and pharmacological profile. |
| C-4' | Benzyl | Influences receptor binding and pharmacological profile. |
Conclusion
The methoxy group, though simple in structure, is a powerful modulator of isoquinoline reactivity. Its dual electronic nature, acting as a strong resonance donor and a weak inductive withdrawer, allows it to activate the isoquinoline ring towards electrophilic attack while directing the substitution to specific positions. This directing influence is fundamental to the success of classic synthetic transformations like the Bischler-Napieralski and Pictet-Spengler reactions, which form the bedrock of isoquinoline alkaloid synthesis. Furthermore, the electronic and steric properties of the methoxy group continue to be a critical consideration in the development and application of modern synthetic methods. A thorough understanding of the role of the methoxy group is therefore indispensable for researchers and scientists engaged in the design and synthesis of novel isoquinoline-based compounds for drug discovery and development.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Methoxy group - Wikipedia [en.wikipedia.org]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. escholarship.org [escholarship.org]
- 27. Papaverine and Its Mechanism of Action | Encyclopedia MDPI [encyclopedia.pub]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Heck Coupling of 5-Bromo-8-methoxyisoquinoline: A Guide to Catalyst Selection and Reaction Optimization
An Application Note for Drug Discovery Professionals
Introduction: The Strategic Importance of C-C Bonds in Heterocyclic Scaffolds
The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This transformation is of paramount importance in pharmaceutical research and drug development, where the isoquinoline scaffold, a key structural motif in many bioactive compounds, is frequently modified to tune pharmacological properties.
5-Bromo-8-methoxyisoquinoline presents a challenging, yet valuable, substrate for such modifications. As an electron-rich heterocyclic aryl bromide, its reactivity in the Heck catalytic cycle is distinct from simpler, electron-deficient aryl halides. The electron-donating nature of the methoxy group and the heterocyclic ring system can render the crucial oxidative addition step sluggish.[3] This application note provides a comprehensive guide to understanding the mechanistic nuances and a field-proven protocol for the successful Heck coupling of this substrate, focusing on rational selection of the catalyst system to achieve high yields and selectivity.
The Heck Catalytic Cycle: A Mechanistic Framework
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The widely accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2][4] The cycle consists of four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the this compound. This is often the rate-determining step, particularly for electron-rich bromides.[5]
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the resulting Pd(II) complex, followed by a syn-insertion of the alkene into the palladium-carbon bond.[6][7]
-
β-Hydride Elimination: A hydrogen atom from the β-carbon (relative to palladium) is eliminated, also in a syn-fashion, to form the substituted alkene product and a hydrido-palladium(II) species.[1][7]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, which re-enters the cycle.[8]
References
- 1. byjus.com [byjus.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scispace.com [scispace.com]
- 7. Heck Coupling | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 5-Bromo-8-methoxyisoquinoline
Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with significant biological and photophysical properties.[1][2] This guide provides a comprehensive overview of advanced synthetic strategies for leveraging 5-bromo-8-methoxyisoquinoline as a versatile starting material for the construction of novel, complex heterocyclic systems. We delve into the mechanistic underpinnings and provide detailed, field-tested protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, we explore subsequent cyclization strategies to elaborate the functionalized isoquinoline core into fused heterocyclic architectures. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and accelerate the discovery of next-generation chemical entities.
Introduction: The Strategic Value of this compound
This compound is a powerful and strategically important building block for diversity-oriented synthesis. Its structure offers several key advantages:
-
The Isoquinoline Core: A known pharmacophore associated with a wide range of biological activities.[3]
-
The Bromine Atom at C5: A versatile synthetic handle, ideally positioned for functionalization via transition-metal-catalyzed cross-coupling reactions.[4]
-
The Methoxy Group at C8: An electron-donating group that modulates the electronic properties of the aromatic system and can serve as a potential site for late-stage modification (e.g., demethylation to reveal a phenol).
This guide focuses on transforming this starting material into value-added intermediates and final compounds through robust and reproducible synthetic protocols. The overall workflow involves initial functionalization at the C5 position followed by potential intramolecular cyclization to build new heterocyclic rings.
Caption: General workflow for synthesizing novel heterocycles.
Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide, making it one of the most robust methods for creating biaryl linkages or introducing vinyl groups.[6][7][8]
Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate complex (activated by a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[9][10]
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. nobelprize.org [nobelprize.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Strategic Application of 5-Bromo-8-methoxyisoquinoline in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Heterocycle
In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid bicyclic framework provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. Within this important class of heterocycles, 5-Bromo-8-methoxyisoquinoline emerges as a strategically functionalized building block with significant potential for the synthesis of novel therapeutics. While direct biological profiling of this specific molecule is not extensively documented in publicly available literature, its true value lies in its role as a key intermediate, offering medicinal chemists a versatile tool for the construction of complex molecular architectures targeting critical disease pathways.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthetic utility, focusing on its potential as a precursor for the development of potent enzyme inhibitors, particularly in the realms of oncology and inflammatory diseases. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to harness the synthetic potential of this valuable intermediate.
Core Physicochemical and Reactive Properties
To effectively utilize this compound as a synthetic intermediate, a thorough understanding of its chemical properties is paramount. The strategic placement of the bromo and methoxy substituents on the isoquinoline core dictates its reactivity and provides multiple avenues for chemical modification.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrNO | Inferred from structure |
| Molecular Weight | 242.08 g/mol | Inferred from structure |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Key Reactive Sites | C5-Br (for cross-coupling), C8-OCH₃ (potential for demethylation), Isoquinoline Nitrogen (for quaternization/N-oxide formation) | General principles of heterocyclic chemistry |
The bromine atom at the 5-position is particularly noteworthy. It serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, enabling the exploration of diverse chemical space. The electron-donating methoxy group at the 8-position influences the electronic properties of the aromatic system and can be a site for demethylation to reveal a phenolic hydroxyl group, which can then be further functionalized.
Application Focus: A Gateway to Potent PARP Inhibitors
A highly promising application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1, are crucial for DNA repair, and their inhibition has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] The thieno[2,3-c]isoquinolin-5(4H)-one core is a well-established scaffold for potent PARP inhibitors.[4]
The strategic substitution on the isoquinoline ring of these inhibitors is critical for their potency and selectivity. This compound can serve as a key precursor to 8-alkoxy-substituted thieno[2,3-c]isoquinolin-5(4H)-ones, a class of compounds with demonstrated PARP inhibitory activity.[4]
Conceptual Synthetic Pathway to a PARP Inhibitor Precursor
The following workflow illustrates how this compound can be utilized to generate a key intermediate for a PARP inhibitor.
Figure 1: Conceptual workflow for the synthesis of a PARP inhibitor scaffold from this compound.
Experimental Protocol: Synthesis of 5-(Thiophen-3-yl)-8-methoxyisoquinoline
This protocol details the first key step in the conceptual pathway, a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Thiophene-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), thiophene-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a minimal amount of 1,4-dioxane under an inert atmosphere.
-
Inert Atmosphere: Evacuate and backfill the reaction flask with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction flask, followed by the addition of the prepared palladium catalyst solution via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-(Thiophen-3-yl)-8-methoxyisoquinoline.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure efficient coupling.
-
Ligand: Triphenylphosphine is a common phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: The mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic starting materials and the inorganic base.
Broader Applications: A Scaffold for Kinase Inhibitors
The isoquinoline core is also a prominent feature in many kinase inhibitors. The dysregulation of protein kinases is a hallmark of cancer and other diseases, making them attractive drug targets. The ability to functionalize the 5-position of the this compound scaffold through cross-coupling reactions allows for the introduction of various recognition motifs that can interact with the ATP-binding site of kinases.
For instance, the introduction of anilino- or pyridinyl-amino groups at the 5-position, following a Buchwald-Hartwig amination, could generate compounds with potential activity against receptor tyrosine kinases or other kinase families.
Figure 2: Conceptual workflow for the synthesis of potential kinase inhibitors.
Conclusion: A Building Block of Strategic Importance
While this compound may not be a final drug product itself, its significance in medicinal chemistry is undeniable. It serves as a highly valuable and versatile intermediate, providing a gateway to complex molecular scaffolds with proven therapeutic relevance. Its strategic functionalization allows for the efficient construction of libraries of compounds for screening against critical drug targets such as PARP and various protein kinases. The protocols and conceptual frameworks presented in this guide are intended to stimulate further research and development, leveraging the synthetic potential of this important heterocyclic building block in the ongoing quest for novel and effective medicines.
References
- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 2. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Kinase Inhibitors Using a 5-Bromo-8-methoxyisoquinoline Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of the 5-Bromo-8-methoxyisoquinoline Scaffold in Kinase Inhibition
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid bicyclic framework provides a versatile template for the spatial presentation of functional groups, enabling precise interactions with various biological targets, including the highly sought-after family of protein kinases.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[3]
While the broader class of quinoline-based molecules has seen significant success in the development of kinase inhibitors, the specific potential of the this compound core remains an area of nascent exploration.[4] The strategic placement of a bromine atom at the 5-position offers a chemically tractable handle for introducing molecular diversity through well-established cross-coupling reactions.[5] Concurrently, the 8-methoxy group can influence the molecule's physicochemical properties and may engage in key interactions within the ATP-binding pocket of target kinases. This document provides a comprehensive guide for the rational design, synthesis, and evaluation of novel kinase inhibitors based on the this compound scaffold.
Core Compound Data
The foundational building block for this discovery program is this compound. Its key physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 679433-91-1 | [5] |
| Molecular Formula | C₁₀H₈BrNO | [5] |
| Molecular Weight | 238.08 g/mol | [5] |
| Appearance | Solid (typical) | |
| Storage | Room temperature, dry |
Synthetic Strategy: Building a Diverse Kinase Inhibitor Library
The development of a successful kinase inhibitor requires the synthesis and evaluation of a library of analogs to establish a robust Structure-Activity Relationship (SAR). The 5-bromo position of the core scaffold is an ideal diversification point. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for this purpose.
Caption: Proposed synthetic workflow for diversifying the this compound core.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid with the this compound core.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with argon or nitrogen gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-aryl/heteroaryl-8-methoxyisoquinoline derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of the this compound core.
Materials:
-
This compound
-
Desired amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-amino-8-methoxyisoquinoline derivative.
Biological Evaluation: A Kinase Inhibition Screening Cascade
A systematic approach to biological evaluation is crucial for identifying promising kinase inhibitor candidates. A tiered screening cascade allows for the efficient allocation of resources, starting with broad-based screening and progressing to more detailed characterization of hits.
Caption: A typical workflow for screening and identifying lead kinase inhibitors.
Protocol 3: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescence-based kinase assay to determine the inhibitory activity of synthesized compounds by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant protein kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction:
-
To the wells of the assay plate, add 2.5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).
-
Add 2.5 µL of a 2x kinase/substrate solution (containing the recombinant kinase and its peptide substrate in kinase assay buffer).
-
Initiate the reaction by adding 5 µL of a 2x ATP solution (in kinase assay buffer).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]
Protocol 4: Cell-Based Target Engagement Assay (NanoBRET™)
To confirm that a compound inhibits the target kinase within a cellular context, a target engagement assay is essential. The NanoBRET™ assay measures the binding of a test compound to a specific kinase in live cells.
Materials:
-
Cells expressing the kinase of interest fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer specific for the kinase
-
Opti-MEM® I Reduced Serum Medium
-
Test compounds dissolved in DMSO
-
White, non-binding 96-well assay plates
Procedure:
-
Cell Plating: Seed the NanoLuc®-fusion expressing cells into the assay plate and incubate overnight.
-
Compound Addition: Add the test compounds at various concentrations to the cells.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells.
-
Signal Detection:
-
Add Nano-Glo® Substrate to all wells.
-
Read both the donor (NanoLuc®) and acceptor (tracer) emission signals on a luminometer equipped with the appropriate filters.
-
-
Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the ratio in the presence of the test compound indicates displacement of the tracer and engagement with the target kinase. Determine the IC₅₀ value from the dose-response curve.[7]
Hypothetical Structure-Activity Relationship (SAR) and Pathway Targeting
While specific SAR data for the this compound core is not yet established, we can hypothesize potential trends based on known quinoline and isoquinoline-based kinase inhibitors.[8][9] The following table outlines a hypothetical SAR for analogs derived from this scaffold.
| Position of Modification | Type of Substitution | Expected Impact on Activity | Rationale |
| C5 | Small, hydrophobic aryl groups (e.g., phenyl) | Potential for increased potency | May occupy a hydrophobic pocket near the ATP-binding site. |
| C5 | Heteroaryl groups capable of H-bonding (e.g., pyridyl) | Potential for increased potency and selectivity | Can form specific hydrogen bonds with residues in the active site. |
| C5 | Substituted anilines | Likely to enhance potency | The amino linker can act as a hydrogen bond donor/acceptor, and the substituted aniline can explore additional binding pockets. This is a common motif in many approved kinase inhibitors.[8] |
| 8-Methoxy | Replacement with -OH or -NH₂ | Variable | May alter solubility and hydrogen bonding potential. An -OH group could act as a hydrogen bond donor. |
| 8-Methoxy | Replacement with larger alkoxy groups | Potential for decreased potency | May introduce steric clashes within the ATP-binding site. |
Many kinase inhibitors derived from related scaffolds target key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[3]
Caption: Potential inhibition points for this compound derivatives in the PI3K/Akt/mTOR pathway.
Conclusion
The this compound scaffold represents a promising yet underexplored starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the established success of related heterocyclic cores in kinase-targeted drug discovery, provides a strong rationale for its investigation. The protocols and strategies outlined in these application notes offer a comprehensive framework for researchers to systematically synthesize, screen, and optimize a new generation of kinase inhibitors based on this versatile chemical scaffold. Through rigorous biological evaluation and iterative medicinal chemistry efforts, the full therapeutic potential of this compound derivatives can be unlocked.
References
- 1. 5-BROMO-1-METHOXYISOQUINOLINE | 1354222-28-8 [chemicalbook.com]
- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Buy this compound | 679433-91-1 [smolecule.com]
- 6. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]
Application Notes and Protocols for the Functionalization of the C5 Position of the Isoquinoline Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
I. Introduction: The Strategic Importance of C5-Functionalized Isoquinolines
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous alkaloids, pharmaceuticals, and functional organic materials.[1] The strategic modification of this privileged heterocycle allows for the fine-tuning of its physicochemical and biological properties. Among the various positions on the isoquinoline ring, the C5 position, located on the benzo-fused portion, presents a unique opportunity for derivatization. Functionalization at this site can profoundly influence the molecule's steric and electronic profile, leading to enhanced target affinity, improved pharmacokinetic properties, and novel photophysical characteristics.
However, the selective functionalization of the C5 position is not without its challenges. The inherent reactivity of the isoquinoline ring often favors reactions at other positions, such as C1 or within the pyridine ring.[2] Consequently, the development of robust and regioselective methods for C5 functionalization is a significant area of research. This guide provides an in-depth overview of established and cutting-edge methodologies for the targeted functionalization of the C5 position of the isoquinoline ring, complete with detailed experimental protocols and mechanistic insights.
II. Direct C-H Functionalization: A Modern Approach to C5 Derivatization
The direct activation and functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis.[3] In the context of isoquinoline chemistry, directed C-H functionalization has enabled the previously challenging regioselective introduction of substituents at the C5 position.
A. Palladium-Catalyzed C5-Alkenylation via a Directing Group Strategy
A notable advancement in this area is the use of a removable directing group to steer a palladium catalyst to the C5 position, facilitating C-H activation and subsequent alkenylation.[3][4] This approach offers a direct route to C5-alkenylated isoquinolines, which are versatile intermediates for further chemical transformations.
Causality Behind Experimental Choices:
-
Directing Group (DG): The choice of the directing group is critical. It must reversibly coordinate to the nitrogen of the isoquinoline and possess a functionality that can direct the metal catalyst to the desired C-H bond. An isoquinoline-based directing template has been shown to be effective, where the template itself recruits the substrate and positions the catalyst for precise C5-H activation.[3][4]
-
Catalyst System: A palladium(II) source, such as palladium acetate (Pd(OAc)₂), is a common choice for this type of C-H activation. The addition of a ligand, such as N-acetylglycine, can enhance the catalytic activity.[4]
-
Oxidant: An oxidant, typically silver carbonate (Ag₂CO₃), is often required to regenerate the active palladium catalyst and complete the catalytic cycle.[4]
-
Solvent: A polar, non-coordinating solvent like hexafluoroisopropanol (HFIP) can promote the C-H activation step.[4]
Experimental Workflow for C5-Alkenylation:
Caption: Workflow for Pd-catalyzed C5-alkenylation.
Detailed Protocol: Palladium-Catalyzed C5-Alkenylation of Isoquinoline
This protocol is adapted from a reported procedure and should be performed by trained chemists in a well-ventilated fume hood.[4]
Materials and Reagents:
| Reagent/Material | Supplier | Purity/Grade |
| Isoquinoline | Sigma-Aldrich | ≥98% |
| Directing Template (DT4) | As per literature[4] | N/A |
| Template Chaperone (TC3) | As per literature[4] | N/A |
| Palladium(II) Acetate (Pd(OAc)₂) | Strem Chemicals | 98% |
| N-Acetylglycine (N-Ac-Gly-OH) | TCI Chemicals | >98% |
| Silver Carbonate (Ag₂CO₃) | Acros Organics | 99% |
| Hexafluoroisopropanol (HFIP) | Oakwood Chemical | ≥99% |
| Acetone | Fisher Scientific | ACS Grade |
| 4-(Dimethylamino)pyridine (DMAP) | Sigma-Aldrich | ≥99% |
| Anhydrous Magnesium Sulfate (MgSO₄) | EMD Millipore | Anhydrous |
| Ethyl Acetate | VWR Chemicals | ACS Grade |
| Hexanes | VWR Chemicals | ACS Grade |
Procedure:
Part 1: Formation of the Pre-catalyst Complex
-
To a dried reaction vial, add isoquinoline (0.1 mmol, 1.0 equiv), the directing template (DT4, 0.02 mmol, 20 mol%), the template chaperone (TC3, 0.08 mmol, 80 mol%), and palladium(II) acetate (0.1 mmol, 1.0 equiv).
-
Add acetone (2 mL) to the vial.
-
Seal the vial and heat the mixture at 100 °C for 1 hour.
-
After cooling to room temperature, remove the solvent under reduced pressure to obtain the pre-formed catalyst complex.
Part 2: Catalytic C5-Alkenylation
-
To the vial containing the pre-formed catalyst complex, add the desired alkene (0.3 mmol, 3.0 equiv), palladium(II) acetate (0.01 mmol, 10 mol%), N-acetylglycine (0.02 mmol, 20 mol%), and silver carbonate (0.3 mmol, 3.0 equiv).
-
Add HFIP (2 mL) to the reaction mixture.
-
Seal the vial and heat the reaction at 100 °C for 48 hours under an air atmosphere.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Perform a DMAP work-up as described in the supporting information of the source literature to remove the directing group.[4]
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the C5-alkenylated isoquinoline.
III. Functionalization via Pre-functionalized Isoquinolines
An alternative and widely employed strategy for C5 functionalization involves the initial synthesis of an isoquinoline bearing a reactive handle at the C5 position, such as a halogen or a nitro group. These intermediates can then undergo a variety of subsequent transformations.
A. Synthesis of 5-Haloisoquinolines
5-Haloisoquinolines, particularly 5-bromo- and 5-iodoisoquinoline, are versatile building blocks for cross-coupling reactions.
1. Synthesis of 5-Bromoisoquinoline
A robust method for the synthesis of 5-bromoisoquinoline involves the electrophilic bromination of isoquinoline using N-bromosuccinimide (NBS) in a strong acid.[5]
Detailed Protocol: Synthesis of 5-Bromoisoquinoline
This protocol is adapted from a literature procedure and should be performed with appropriate safety precautions, particularly when handling concentrated acids and bromine reagents.[5]
Materials and Reagents:
| Reagent/Material | Supplier | Purity/Grade |
| Isoquinoline | Acros Organics | 97% |
| Sulfuric Acid (95-98%) | Fisher Scientific | ACS Grade |
| N-Bromosuccinimide (NBS) | Sigma-Aldrich | 99% |
| Diethyl Ether | VWR Chemicals | ACS Grade |
| Ammonium Hydroxide (25% aq) | J.T. Baker | ACS Grade |
| Dry Ice | Local Supplier | N/A |
| Acetone | Fisher Scientific | ACS Grade |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 200 mL).
-
Cool the acid to below 30 °C in an ice-water bath.
-
Slowly add isoquinoline (e.g., 40 mL, 330 mmol) to the stirred acid, ensuring the internal temperature remains below 30 °C.
-
Cool the resulting solution to -25 °C using a dry ice-acetone bath.
-
Add N-bromosuccinimide (e.g., 64.6 g, 363 mmol) portion-wise, maintaining the internal temperature between -22 and -26 °C.
-
Stir the suspension vigorously for 2 hours at -22 °C, then for 3 hours at -18 °C.
-
Pour the homogeneous reaction mixture onto crushed ice (e.g., 1.0 kg) in a large flask.
-
Adjust the pH of the mixture to 9.0 with 25% aqueous ammonium hydroxide, keeping the temperature below 25 °C.
-
Extract the alkaline suspension with diethyl ether (e.g., 3 x 300 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation or recrystallization to yield 5-bromoisoquinoline.
B. Cross-Coupling Reactions of 5-Haloisoquinolines
5-Haloisoquinolines are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds at the C5 position.
1. Suzuki-Miyaura Coupling for C5-Arylation
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds by reacting an organoboron species with an organic halide.[6][7]
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromoisoquinoline
This is a general protocol and may require optimization for specific substrates.[6][8]
Materials and Reagents:
| Reagent/Material | Supplier | Purity/Grade |
| 5-Bromoisoquinoline | Synthesized | >98% |
| Arylboronic Acid | Combi-Blocks | >97% |
| Palladium(II) Acetate (Pd(OAc)₂) | Strem Chemicals | 98% |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Sigma-Aldrich | 98% |
| Potassium Phosphate (K₃PO₄) | Acros Organics | ≥98% |
| 1,4-Dioxane | Sigma-Aldrich | Anhydrous |
| Water | Deionized | N/A |
Procedure:
-
To a reaction vial, add 5-bromoisoquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (1-5 mol%) and XPhos (2-10 mol%) in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction vial.
-
Add a mixture of 1,4-dioxane and water (typically 4:1 to 10:1 v/v).
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Seal the vial and heat the reaction at 80-110 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the 5-arylisoquinoline.
2. Sonogashira Coupling for C5-Alkynylation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to C5-alkynylisoquinolines.[9][10][11]
3. Buchwald-Hartwig Amination for C5-Amination
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling an amine with an aryl halide.[12][13][14]
C. Functionalization via 5-Nitroisoquinoline
5-Nitroisoquinoline, readily prepared by nitration of isoquinoline, is another valuable intermediate. The nitro group can be reduced to an amino group, which can then be further functionalized.
1. Synthesis of 5-Nitroisoquinoline
Nitration of isoquinoline with fuming nitric acid in concentrated sulfuric acid at 0 °C predominantly yields 5-nitroisoquinoline.[1]
2. Reduction to 5-Aminoisoquinoline
The nitro group of 5-nitroisoquinoline can be reduced to an amine using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂, Pd/C).
3. Further Functionalization of 5-Aminoisoquinoline
The resulting 5-aminoisoquinoline can undergo a range of reactions, including diazotization followed by Sandmeyer-type reactions to introduce various functionalities (e.g., -Cl, -Br, -CN, -OH).
IV. Summary and Outlook
The functionalization of the C5 position of the isoquinoline ring is a key strategy for the development of novel compounds with tailored properties. This guide has detailed two primary approaches: direct C-H functionalization and the derivatization of pre-functionalized isoquinolines. The choice of method will depend on the desired final product, the availability of starting materials, and the required functional group tolerance. As research in this field continues, we can expect the emergence of even more efficient, selective, and sustainable methods for the targeted modification of this important heterocyclic scaffold.
V. References
-
Mandal, A., Bano, R., Chattopadhyay, S., & Maiti, D. (2022). Engineering Isoquinoline-derived Directing Template for Distal C5−H Functionalization of Bicyclic Aza-arenes. ChemRxiv. --INVALID-LINK--
-
Mandal, A., Bano, R., Chattopadhyay, S., & Maiti, D. (2023). Engineering Isoquinoline-Derived Directing Template for Distal C5–H Functionalization of Bicyclic Aza-arenes. Angewandte Chemie International Edition, 62(5), e202214947. --INVALID-LINK--
-
Gandeepan, P., & Ackermann, L. (2018). Acyl-Directed C–H Functionalization. In Transition Metal-Catalyzed C-H Activation (pp. 1-33). Wiley-VCH. --INVALID-LINK--
-
BenchChem. (2025). Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols. BenchChem. --INVALID-LINK--
-
PrepChem. (2023). Synthesis of 5-aminoisoquinoline-3-carboxylic acid. PrepChem. --INVALID-LINK--
-
Li, B., Ma, J., & Wang, G. (2016). Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C-H/N-H Functionalization with α-Substituted Ketones. Organic Letters, 18(15), 3898–3901. --INVALID-LINK--
-
Wang, D., & Glorius, F. (2015). Rhodium-catalyzed C-H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties. Chemical Communications, 51(76), 14365–14368. --INVALID-LINK--
-
Brown, R. F. C., & Gouliaev, A. H. (2005). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 82, 145. --INVALID-LINK--
-
Li, X., et al. (2019). Direct amination of C−H bonds at the C5 positions of quinoline derivatives. Tetrahedron Letters, 60(32), 150911. --INVALID-LINK--
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research, 48(4), 1053–1064. --INVALID-LINK--
-
Wang, D., & Glorius, F. (2015). An efficient synthesis of isoquinolines via rhodium-catalyzed direct C-H functionalization of arylhydrazines. Organic & Biomolecular Chemistry, 13(29), 7920–7923. --INVALID-LINK--
-
Nycz, J. E., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(21), 5218. --INVALID-LINK--
-
Wu, J., et al. (2010). Palladium-catalyzed alkenylation of quinoline-N-oxides via C-H activation under external-oxidant-free conditions. Journal of the American Chemical Society, 132(40), 14076–14078. --INVALID-LINK--
-
Heravi, M. M., & Zadsirjan, V. (2020). Recent advances in Sonogashira coupling reaction. RSC Advances, 10(61), 37199-37258. --INVALID-LINK--
-
Ghorbani-Vaghei, R., & Veisi, H. (2009). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Preparations and Procedures International, 41(4), 341-344. --INVALID-LINK--
-
Chen, J., et al. (2019). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 24(12), 2293. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem. --INVALID-LINK--
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. --INVALID-LINK--
-
Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman. --INVALID-LINK--
-
Patil, S. A., et al. (2021). Inherent directing group enabled, Co(III)-catalyzed C-H allylation/ vinyl- ation of isoquinolones. ChemRxiv. --INVALID-LINK--
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. --INVALID-LINK--
-
Kouznetsov, V. V., et al. (2017). Palladium-catalyzed route to isoquinolines. New Journal of Chemistry, 41(21), 12416-12426. --INVALID-LINK--
-
Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. --INVALID-LINK--
-
Zhang, Y., et al. (2018). Direct modification of quinoline amides on C5 position. Tetrahedron Letters, 59(31), 3021-3024. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--
-
Wang, C., et al. (2022). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 3(1), 101183. --INVALID-LINK--
-
Nolan, S. P., & Viciu, M. S. (2004). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages, 324. --INVALID-LINK--
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85469-85472. --INVALID-LINK--
-
Wikipedia. (2023). Isoquinoline. --INVALID-LINK--
-
Viciu, M. S., & Nolan, S. P. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 24(18), 4371–4375. --INVALID-LINK--
-
Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683. --INVALID-LINK--
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85469-85472. --INVALID-LINK--
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. --INVALID-LINK--
-
Wu, J., et al. (2010). Palladium-Catalyzed Alkenylation of Quinoline- N -oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society, 132(40), 14076–14078. --INVALID-LINK--
-
Wu, J., et al. (2010). Palladium-catalyzed alkenylation of quinoline-N-oxides via C-H activation under external-oxidant-free conditions. Sigma-Aldrich. --INVALID-LINK--
-
Organic Chemistry Portal. (2023). Sonogashira Coupling. --INVALID-LINK--
-
Organic Chemistry Portal. (2023). Suzuki Coupling. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Sonogashira Coupling. --INVALID-LINK--
-
Mandal, A., et al. (2023). Mechanistic elucidation of isoquinoline-based directing template enabled C5-H activation of bicyclic aza-arenes. ResearchGate. --INVALID-LINK--
-
Li, B., et al. (2021). Palladium-Catalyzed Isoquinoline Synthesis by Tandem C-H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. Organic Letters, 23(11), 4209–4213. --INVALID-LINK--
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the N-alkylation and N-acylation of 5-Bromo-8-methoxyisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation and N-acylation of 5-bromo-8-methoxyisoquinoline, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document is designed to provide both the theoretical underpinnings and practical, field-proven methodologies to enable researchers to confidently and successfully modify this important molecular core.
Introduction: The Strategic Value of the this compound Scaffold
The isoquinoline nucleus is a privileged scaffold in drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals. The specific derivative, this compound, offers a unique combination of functionalities that make it an exceptionally valuable starting material. The methoxy group at the 8-position is an electron-donating group that can influence the electronic properties of the aromatic system and provide a handle for further modification, such as demethylation to a phenol. The bromine atom at the 5-position is a versatile functional group that can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity.
The nitrogen atom of the isoquinoline ring is a key site for derivatization. Its lone pair of electrons imparts basicity and nucleophilicity, allowing for reactions with electrophiles to form quaternary isoquinolinium salts.[1] N-alkylation and N-acylation are fundamental transformations that not only modify the steric and electronic properties of the molecule but can also be used to introduce reporter groups, enhance solubility, or modulate biological activity.
Synthesis of the Starting Material: this compound
A robust supply of the starting material is crucial for any derivatization campaign. The synthesis of this compound can be achieved through multi-step sequences, often employing classical isoquinoline synthesis reactions such as the Bischler-Napieralski or Pomeranz-Fritsch reactions.[1][2][3]
A plausible and commonly employed strategy involves the Bischler-Napieralski reaction.[3][4][5][6][7] This involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). The synthesis would commence from a suitably substituted phenethylamine derivative. The subsequent aromatization of the resulting 3,4-dihydroisoquinoline yields the desired isoquinoline core.
Alternatively, the Pomeranz-Fritsch reaction provides another powerful route, involving the acid-catalyzed cyclization of a benzalaminoacetal.[1][2][8][9][10] The choice of synthesis will often depend on the availability of the initial starting materials and the desired scale of the reaction.
Below is a conceptual workflow for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of the target isoquinoline.
N-Alkylation of this compound
N-alkylation of isoquinolines proceeds via a nucleophilic attack of the nitrogen lone pair on an electrophilic carbon atom of an alkylating agent, typically an alkyl halide. This SN2 reaction leads to the formation of a positively charged N-alkylisoquinolinium salt.
Mechanistic Considerations
The lone pair of electrons on the isoquinoline nitrogen is readily available for nucleophilic attack. The reaction with an alkyl halide (R-X) results in the formation of a new C-N bond and the displacement of the halide ion, which becomes the counter-ion of the resulting quaternary ammonium salt. The reaction rate is influenced by the nature of the alkylating agent (methyl iodide being highly reactive), the solvent, and the temperature.
Caption: General mechanism of N-alkylation of isoquinoline.
Detailed Experimental Protocol: N-Methylation
This protocol describes the N-methylation of this compound using methyl iodide.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Diethyl ether
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF or acetonitrile (sufficient to dissolve the starting material, typically a 0.1 to 0.5 M solution). Stir until the solid is completely dissolved.
-
Addition of Alkylating Agent: Add methyl iodide (1.5 - 2.0 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkylating agents, the mixture may be gently heated to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, being a salt, will likely have a much lower Rf value than the starting material.
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add an excess of diethyl ether to precipitate the N-methylisoquinolinium iodide salt.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with copious amounts of diethyl ether to remove any unreacted starting materials and residual solvent.
-
Dry the product under vacuum to yield the N-methyl-5-bromo-8-methoxyisoquinolinium iodide as a solid.
-
Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.
| Parameter | Condition | Rationale |
| Alkylating Agent | Methyl Iodide | Iodide is an excellent leaving group, and methyl is sterically unhindered, leading to a facile SN2 reaction. |
| Solvent | Anhydrous DMF or CH₃CN | Polar aprotic solvents that can dissolve both the starting material and the resulting salt to some extent. |
| Temperature | Room Temperature to 60 °C | Sufficient to overcome the activation energy without significant side reactions or excessive solvent evaporation of the volatile methyl iodide. |
| Stoichiometry | 1.5 - 2.0 eq of CH₃I | A slight excess of the alkylating agent ensures complete conversion of the starting material. |
N-Acylation of this compound
N-acylation of isoquinoline with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylisoquinolinium salts. These are often highly reactive species and can be useful as acylating agents themselves or as intermediates in further transformations.
Mechanistic Considerations
The N-acylation reaction proceeds through the nucleophilic attack of the isoquinoline nitrogen on the electrophilic carbonyl carbon of the acylating agent. A non-nucleophilic base is typically required to scavenge the acid (e.g., HCl) generated during the reaction, preventing the protonation of the starting isoquinoline which would render it non-nucleophilic.
Caption: General mechanism of N-acylation of isoquinoline.
Detailed Experimental Protocol: N-Acetylation
This protocol details the N-acetylation of this compound using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base such as Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add the non-nucleophilic base (e.g., triethylamine, 1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled, stirred solution. A precipitate of triethylammonium chloride may form.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation:
-
The resulting N-acylisoquinolinium salt is often highly reactive and may be used in situ for subsequent reactions.
-
For isolation, the reaction mixture can be concentrated under reduced pressure. The resulting residue can be triturated with a non-polar solvent like hexane to remove non-polar impurities, followed by filtration. Due to their reactivity, purification by silica gel chromatography can be challenging.
-
| Parameter | Condition | Rationale |
| Acylating Agent | Acetyl Chloride | A highly reactive acylating agent. |
| Solvent | Anhydrous DCM or THF | Aprotic solvents that are inert to the reaction conditions. |
| Base | Triethylamine or DIPEA | Scavenges the HCl produced, preventing protonation of the isoquinoline nitrogen. |
| Temperature | 0 °C to Room Temperature | The reaction is often exothermic and cooling helps to control the reaction rate and minimize side reactions. |
| Stoichiometry | 1.1 eq of Acyl Chloride, 1.2 eq of Base | A slight excess of the acylating agent and base ensures complete reaction. |
Characterization of Products
The successful N-alkylation or N-acylation can be confirmed by a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a significant downfield shift of the protons on the isoquinoline ring, particularly those closest to the newly quaternized nitrogen (H-1 and H-3). New signals corresponding to the protons of the introduced alkyl or acyl group will also be present. For N-methylation, a characteristic singlet for the N-CH₃ group will appear, typically in the range of 4.0-4.5 ppm.
-
¹³C NMR: Similar to ¹H NMR, the carbon atoms of the isoquinoline ring, especially C-1 and C-3, will experience a downfield shift upon quaternization. New signals for the alkyl or acyl carbons will also be observed.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is invaluable for confirming the molecular formula of the product. The molecular ion peak will correspond to the cationic N-substituted isoquinolinium moiety.
Safety Considerations
-
Alkylating Agents: Many alkylating agents, such as methyl iodide, are toxic, volatile, and potential carcinogens. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acylating Agents: Acyl chlorides are corrosive and react violently with water and other protic solvents. They should be handled in a fume hood with appropriate PPE.
-
Bases: Strong bases and amines like triethylamine and DIPEA are corrosive and have strong odors. Handle them in a fume hood.
-
Solvents: Anhydrous solvents are required for these reactions. Ensure proper handling and storage to prevent moisture contamination.
References
- 1. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - CA [thermofisher.com]
- 10. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
Application Notes and Protocols for the Analytical Characterization of 5-Bromo-8-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 5-Bromo-8-methoxyisoquinoline in Medicinal Chemistry
This compound is a key heterocyclic building block in modern drug discovery. The isoquinoline scaffold is a recurring motif in a multitude of natural products and synthetic compounds with significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of a bromine atom at the 5-position and a methoxy group at the 8-position endows this molecule with unique electronic and steric properties, making it a valuable intermediate for the synthesis of novel therapeutic agents through various cross-coupling reactions and other chemical transformations.
Given its pivotal role as a precursor to potentially life-saving drugs, the unambiguous structural characterization and stringent purity assessment of this compound are of paramount importance. Impurities, such as regioisomers, starting materials, or by-products, can significantly impact the safety, efficacy, and yield of the final active pharmaceutical ingredient (API). This comprehensive guide provides a detailed overview of the essential analytical techniques and step-by-step protocols for the thorough characterization of this compound products, ensuring the scientific integrity and quality of research and development endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the desired molecular structure and the identification of impurities.
Expertise & Experience: Interpreting the NMR Spectra of this compound
While specific spectral data for this compound is not widely published, we can predict the expected chemical shifts and coupling patterns by analyzing data from the closely related isomer, 5-bromo-8-methoxyquinoline, and other substituted isoquinolines. The key to accurate interpretation lies in understanding the influence of the bromine and methoxy substituents on the electron density of the isoquinoline ring system.
-
¹H NMR Spectroscopy : The protons on the isoquinoline core will exhibit characteristic chemical shifts and coupling constants (J-values) that are influenced by their position relative to the nitrogen atom and the substituents. The methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.9-4.1 ppm. The aromatic protons will resonate in the downfield region (δ 7.0-9.0 ppm), and their specific splitting patterns will be crucial for confirming the substitution pattern. 2D NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for unambiguously assigning proton signals and confirming the spatial proximity of atoms, which is essential to differentiate between isomers.[1]
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon of the methoxy group will appear around δ 56 ppm. The positions of the aromatic carbon signals will further confirm the overall structure.
Predicted and Comparative NMR Data
| Compound | ¹H NMR (δ, ppm, Solvent) | ¹³C NMR (δ, ppm, Solvent) | Source |
| 5-Bromo-8-methoxyquinoline | (400 MHz, CDCl₃): 8.95 (dd, J = 4.2, 1.6 Hz, 1H), 8.50 (dd, J = 8.6, 1.6 Hz, 1H), 7.73 (d, J = 8.4 Hz, 1H), 7.55 (dd, J = 8.5, 4.2 Hz, 1H), 6.94 (d, J = 8.4 Hz, 1H), 4.09 (s, 3H) | (101 MHz, CDCl₃): 155.35, 149.88, 140.94, 135.76, 130.23, 128.34, 122.93, 112.02, 108.29, 56.33 | [2] |
| Unsubstituted Isoquinoline | (CDCl₃): 9.22 (s, 1H), 8.52 (d, 1H), 7.85-7.50 (m, 5H) | (CDCl₃): 152.7, 143.2, 135.8, 130.4, 128.8, 127.5, 127.3, 126.5, 120.4 | [3][4][5] |
Note: The data for 5-bromo-8-methoxyquinoline is provided as a close structural analog to guide the interpretation for this compound. Slight variations in chemical shifts are expected due to the different position of the nitrogen atom.
Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation : Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrumentation : Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard 1D ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (if necessary) : If the 1D spectra are complex or assignments are ambiguous, acquire 2D NMR spectra such as COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For halogenated compounds like this compound, MS provides a characteristic isotopic signature that serves as a powerful confirmation of the presence of bromine.
Expertise & Experience: The Isotopic Signature of Bromine
A key feature to look for in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximately 1:1 ratio. The observation of this isotopic pattern provides strong evidence for the presence of a single bromine atom in the molecule.
High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion, which allows for the calculation of the elemental composition and further confirms the molecular formula of the synthesized product.
Fragmentation Analysis
The fragmentation of isoquinoline alkaloids in the mass spectrometer often involves characteristic losses of substituents and cleavages of the heterocyclic ring system. For this compound, expected fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, elimination of carbon monoxide (CO), and cleavage of the isoquinoline ring. A detailed analysis of these fragmentation patterns can help in the structural confirmation and differentiation from isomers.
Protocol: GC-MS for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound, providing both separation of impurities and mass spectral data for identification.
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method :
-
Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector : Set the injector temperature to 250-280 °C.
-
Oven Program : A typical temperature program would be: start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10-15 °C/min, and hold for 5-10 minutes.
-
Carrier Gas : Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method :
-
Ionization Mode : Use Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400 to cover the expected molecular ion and fragment ions.
-
Data Analysis : Examine the total ion chromatogram (TIC) for purity assessment. Analyze the mass spectrum of the main peak, paying close attention to the molecular ion region for the characteristic bromine isotopic pattern and the fragmentation pattern for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative determination of the purity of pharmaceutical compounds and for the separation and quantification of impurities. A well-developed HPLC method should be able to separate the main compound from its potential impurities, including starting materials, by-products, and degradation products.
Expertise & Experience: Developing a Robust HPLC Method
For isoquinoline derivatives, reversed-phase HPLC is the most common approach. The selection of the column, mobile phase, and detector wavelength are critical for achieving optimal separation and sensitivity.
-
Stationary Phase : A C18 column is a good starting point for method development, offering excellent hydrophobic retention for the aromatic isoquinoline core.
-
Mobile Phase : A mixture of acetonitrile or methanol and water is typically used. The addition of an acid modifier, such as formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), is often necessary to ensure good peak shape for the basic isoquinoline nitrogen by suppressing the interaction with residual silanols on the stationary phase.
-
Detection : The extended aromatic system of isoquinoline provides strong UV absorbance. A UV detector set at a wavelength where the compound has a high extinction coefficient (e.g., around 254 nm or 280 nm) will provide good sensitivity.
Protocol: Reversed-Phase HPLC for Purity Determination
-
Instrumentation : An HPLC system equipped with a UV-Vis detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation :
-
Solvent A : 0.1% Formic acid in water.
-
Solvent B : 0.1% Acetonitrile.
-
Filter and degas both solvents before use.
-
-
Sample Preparation : Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 0.5 mg/mL). Filter the sample solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Gradient Elution : A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
-
Data Analysis : Integrate the peaks in the chromatogram. The purity of the sample can be calculated as the percentage of the area of the main peak relative to the total area of all peaks (Area % method).
Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The infrared spectrum serves as a molecular "fingerprint," which can be used for the identification of the compound by comparing it to a reference spectrum.
Expertise & Experience: Key Vibrational Bands
For this compound, the FTIR spectrum is expected to show characteristic absorption bands corresponding to:
-
C-H stretching (aromatic) : ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic, from -OCH₃) : ~2850-2960 cm⁻¹
-
C=C and C=N stretching (aromatic ring) : A series of bands between ~1450-1650 cm⁻¹
-
C-O stretching (aryl ether) : A strong band around ~1250 cm⁻¹
-
C-Br stretching : Typically in the fingerprint region, below 600 cm⁻¹
Comparative IR Data for 5-bromo-8-methoxyquinoline
The IR spectrum of the quinoline isomer shows characteristic peaks at 2915, 2848, 1600, 1588, 1500, 1460, 1352, and 1300 cm⁻¹.[6] These values provide a good reference for what to expect for the isoquinoline analog.
Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)
-
Sample Preparation : Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis : The resulting spectrum should be background-corrected. Identify the characteristic absorption bands and compare them with expected values for the functional groups present in the molecule.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized this compound product.
Caption: A comprehensive workflow for the synthesis, purification, and multi-technique analytical characterization of this compound.
Conclusion: A Multi-faceted Approach to Quality Assurance
The characterization of this compound requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the definitive structural proof, mass spectrometry confirms the molecular weight and the presence of the bromine atom. HPLC is essential for quantifying purity and identifying non-volatile impurities, and FTIR offers a rapid method for functional group analysis. By employing the protocols and insights detailed in this guide, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of their this compound products, thereby fostering confidence in their subsequent research and development activities.
References
Application Note: A Validated Protocol for the Regioselective Nitration of 5-Bromoisoquinoline
Introduction: The Strategic Importance of Nitrated Isoquinolines
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Functionalization of the isoquinoline ring system is a critical step in the synthesis of novel drug candidates. The introduction of a nitro group, in particular, serves a dual purpose: it acts as a powerful electron-withdrawing group that modifies the electronic properties of the molecule, and it is a versatile functional handle that can be readily reduced to an amine.[4] This amine can then be used for a variety of subsequent chemical transformations, making nitrated isoquinolines highly valuable intermediates in drug discovery and development.[4][5]
This application note provides a detailed, field-proven protocol for the regioselective nitration of 5-bromoisoquinoline to produce 5-bromo-8-nitroisoquinoline. We will delve into the mechanistic underpinnings that govern the reaction's selectivity and provide a step-by-step methodology designed for reproducibility and safety in a research laboratory setting.
Reaction Mechanism: Understanding Regioselectivity in Electrophilic Aromatic Substitution
The nitration of 5-bromoisoquinoline is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The process is governed by the generation of a potent electrophile, the nitronium ion (NO₂⁺), and its subsequent attack on the electron-rich benzene ring of the isoquinoline system.
2.1. Generation of the Nitronium Ion
In a mixture of concentrated nitric acid and sulfuric acid, the stronger acid (H₂SO₄) protonates the nitric acid. This protonated intermediate readily loses a molecule of water to form the highly electrophilic nitronium ion, which is the active agent in the nitration reaction.[6][7]
Caption: Formation of the electrophilic nitronium ion.
2.2. Regioselective Electrophilic Attack
Under the strongly acidic reaction conditions, the nitrogen atom of the isoquinoline ring is protonated, forming an isoquinolinium ion. This protonated nitrogen acts as a strong deactivating group, making the pyridine ring highly electron-deficient and resistant to electrophilic attack. Consequently, the substitution occurs exclusively on the benzene ring.[8]
The directing effects of the substituents on the benzene ring determine the position of nitration. The bromine atom at the C5 position is a deactivating group but directs incoming electrophiles to the ortho and para positions. However, the dominant directing influence comes from the deactivated isoquinolinium system, which strongly favors substitution at the C5 and C8 positions.[8][9] With the C5 position already occupied by bromine, the incoming nitronium ion is selectively directed to the C8 position, yielding 5-bromo-8-nitroisoquinoline as the major product.[9]
Application Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline
This protocol is adapted from established and validated procedures to ensure high yield and purity.[4][10] It employs potassium nitrate in sulfuric acid, a reliable and manageable nitrating system.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Quantity | Supplier Notes |
| 5-Bromoisoquinoline | C₉H₆BrN | 208.06 | 50.0 | 10.4 g | Ensure >98% purity. |
| Sulfuric Acid (96-98%) | H₂SO₄ | 98.08 | - | ~120 mL | Use concentrated grade. |
| Potassium Nitrate | KNO₃ | 101.10 | 70.0 | 7.08 g | Dry before use. |
| Deionized Water | H₂O | 18.02 | - | ~1 L | For work-up. |
| Ammonium Hydroxide (28-30%) | NH₄OH | 35.05 | - | As needed | For neutralization. |
| Toluene | C₇H₈ | 92.14 | - | As needed | For recrystallization. |
| Heptane | C₇H₁₆ | 100.21 | - | As needed | For recrystallization. |
3.2. Equipment
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer or magnetic stirrer with a stir bar
-
Internal thermometer
-
Dropping funnel or powder funnel
-
Ice-water bath
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
3.3. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
3.4. Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and an internal thermometer, add 5-bromoisoquinoline (10.4 g, 50.0 mmol). Place the flask in an ice-water bath.
-
Dissolution: With vigorous stirring, slowly add concentrated sulfuric acid (60 mL) to the flask. The addition is exothermic; maintain the internal temperature below 20 °C. Continue stirring until all the solid has dissolved.
-
Nitration: Once the solution is homogeneous and cooled to 0-5 °C, begin the portion-wise addition of potassium nitrate (7.08 g, 70.0 mmol) over 30-45 minutes. Use a powder funnel and ensure each portion is added slowly enough to maintain the internal temperature below 15 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 1-2 hours. Monitor the reaction progress by TLC (9:1 dichloromethane/ethyl acetate), if desired.[4]
-
Quenching and Work-up: Prepare a large beaker with 600 g of crushed ice. Carefully and slowly pour the reaction mixture onto the ice with stirring. The product will begin to precipitate.
-
Neutralization: Place the beaker containing the quenched mixture in an ice bath. Slowly add concentrated ammonium hydroxide while monitoring the pH. Continue adding base until the pH of the solution is between 8 and 10.[10] A large amount of yellow solid will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (2 x 500 mL) until the washings are neutral.[10]
-
Drying: Air-dry the crude product on the filter for 30 minutes, then transfer it to a watch glass and dry to a constant weight in a vacuum oven at 40-50 °C. A yield of approximately 90% is expected.[10]
3.5. Purification
While the precipitated product is often of high purity, recrystallization can be performed to obtain analytically pure material.
-
Procedure: Suspend the crude solid in a mixture of heptane and toluene (e.g., a 4:1 ratio).[4][11] Heat the suspension to reflux with stirring. If the solid does not dissolve completely, add more toluene. Filter the hot solution through a pre-heated funnel with a pad of Celite to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Final Isolation: Collect the yellow, needle-like crystals by vacuum filtration, wash with a small amount of ice-cold heptane, and dry under vacuum.
3.6. Product Characterization
| Property | Expected Value | Reference |
| Appearance | Yellow solid / light yellow needles | [10][11] |
| Molecular Formula | C₉H₅BrN₂O₂ | |
| Molecular Weight | 253.05 g/mol | |
| Melting Point | 137-141 °C | [4][11] |
| TLC Rf | 0.57 (9:1 dichloromethane/ethyl acetate) | [4] |
| ¹H NMR (500 MHz, DMSO-d₆) | δ: 9.78 (s, 1H), 8.84 (d, 1H), 8.35 (d, 1H), 8.33 (d, 1H), 8.12 (dd, 1H) | [4] |
Safety Precautions: Managing the Risks of Nitration
Nitration reactions are highly exothermic and involve corrosive and oxidizing materials. Strict adherence to safety protocols is mandatory.[12][13]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton) when handling concentrated acids.[12][14]
-
Fume Hood: All steps of this procedure MUST be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and toxic nitrogen oxides (NOx) that may be generated.[12][15]
-
Handling Acids: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns. Always add acid slowly to other solutions, especially when quenching. Never add water to concentrated acid.
-
Exothermic Reaction: The reaction is exothermic. Maintain strict temperature control, especially during the addition of the nitrating agent. A runaway reaction can lead to a dangerous increase in temperature and pressure.[13]
-
Spill Management: Keep a spill kit containing a neutralizer for acids (such as sodium bicarbonate) readily available. In case of a spill, neutralize the acid before cleaning it up.[16]
-
Waste Disposal: Nitric acid waste should be segregated from all other waste streams, especially organic solvents, to prevent violent reactions.[16] Dispose of all chemical waste in accordance with local and institutional regulations.
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 14. ehs.com [ehs.com]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Application Note: A Scalable, One-Pot Synthesis of 5-Bromo-8-Nitroisoquinoline
This document provides a comprehensive guide for the efficient, one-pot synthesis of 5-bromo-8-nitroisoquinoline, a pivotal intermediate in medicinal chemistry and drug development.[1][2] The protocol detailed herein is optimized for scalability, high yield, and purity, leveraging a sequential electrophilic substitution strategy without the need for isolating intermediates.[3] This approach offers significant advantages in terms of time, resources, and overall process efficiency.
Synthetic Strategy and Rationale
The synthesis of 5-bromo-8-nitroisoquinoline from isoquinoline is achieved through a sequential, one-pot electrophilic aromatic substitution. The process involves two key transformations within the same reaction vessel:
-
Electrophilic Bromination: Isoquinoline is first brominated at the C5 position.
-
Electrophilic Nitration: The resulting 5-bromoisoquinoline is subsequently nitrated at the C8 position.
The choice of concentrated sulfuric acid as the solvent is critical; it serves to activate the electrophiles and protonate the isoquinoline nitrogen.[1][3] This protonation deactivates the heterocyclic pyridine ring towards electrophilic attack, thereby directing the substitution to the carbocyclic benzene ring.[4]
Causality of Regioselectivity:
-
Initial Bromination: In the strongly acidic medium, the isoquinolinium ion is the reacting species. Electrophilic attack is directed to the 5- and 8-positions of the benzene ring, which are electronically analogous to the α-positions of naphthalene.[4] Careful temperature control is paramount to selectively favor the formation of the 5-bromo isomer over the 8-bromo isomer, which is difficult to separate.[3] The procedure is maintained at temperatures between -26°C and -18°C to achieve high 5-selectivity.[1][3]
-
Subsequent Nitration: Following the successful formation of 5-bromoisoquinoline, the introduction of a nitrating agent (potassium nitrate) generates the nitronium ion (NO₂⁺) in situ.[5] The bromine atom at C5, being an ortho-, para-director (albeit deactivating), and the overall electronic landscape of the 5-bromoisoquinolinium ion direct the incoming electrophilic nitro group to the C8 position, yielding the desired 5-bromo-8-nitroisoquinoline in high purity.[5][6]
Reaction Mechanism Overview
Caption: Figure 1: Simplified Reaction Mechanism.
Experimental Protocol
This protocol is adapted from a robust and scalable procedure published in Organic Syntheses.[3]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. | Notes |
| Isoquinoline | C₉H₇N | 129.16 | 44.0 g (40 mL) | 330 | 1.00 | Purity >97% |
| Sulfuric Acid | H₂SO₄ | 98.08 | 340 mL | - | - | 96%, concentrated |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 76.4 g | 429 | 1.30 | Must be recrystallized before use for high yield.[1][3] |
| Potassium Nitrate | KNO₃ | 101.10 | 35.0 g | 346 | 1.05 | Standard laboratory grade |
| Heptane | C₇H₁₆ | 100.21 | ~1350 mL | - | - | For recrystallization |
| Toluene | C₇H₈ | 92.14 | 250 mL | - | - | For recrystallization |
| Celite | - | - | As needed | - | - | For hot filtration |
| Ammonia Solution | NH₃ (aq) | 17.03 | As needed | - | - | 25% aqueous solution for workup |
| Crushed Ice | H₂O | 18.02 | ~1.0 kg | - | - | For quenching |
Equipment
-
1-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Internal thermometer
-
Addition funnel with nitrogen inlet
-
Dry ice-acetone bath
-
Ice-water bath
-
5-L flask for quenching
-
Buchner funnel and filtration apparatus
-
Standard laboratory glassware
Synthesis Workflow
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Flask Preparation: Equip a 1-L, three-necked, round-bottomed flask with a mechanical stirrer, an internal thermometer, and an addition funnel under a nitrogen atmosphere. Charge the flask with concentrated sulfuric acid (340 mL) and cool to 0°C using an ice-water bath.[3]
-
Isoquinoline Addition: Slowly add isoquinoline (40 mL, 44.0 g) via the addition funnel to the stirred acid. The rate of addition must be controlled to maintain the internal temperature below 30°C.
-
Causality: This initial step forms the isoquinolinium sulfate salt. The reaction is exothermic, and keeping the temperature low prevents potential side reactions and degradation.
-
-
Bromination: Cool the resulting solution to -25°C in a dry ice-acetone bath. Add recrystallized N-bromosuccinimide (76.4 g) in small portions to the vigorously stirred solution. The internal temperature must be strictly maintained between -22°C and -26°C.[3]
-
Bromination Stirring: After the NBS addition is complete, stir the suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C. The mixture should become a homogeneous solution.[3]
-
Nitration: Add potassium nitrate (35.0 g) portion-wise, ensuring the internal temperature does not rise above -10°C. Once the addition is complete, stir the mixture at -10°C for 1 hour.[3]
-
Causality: This step generates the nitronium ion electrophile. Maintaining a low temperature controls the rate of this highly exothermic nitration reaction.
-
-
Final Reaction: Remove the cooling bath and allow the solution to warm to ambient temperature while stirring overnight.[3]
-
Quenching and Precipitation: Carefully pour the reaction mixture onto 1.0 kg of crushed ice in a 5-L flask. The internal temperature should be kept low by the melting ice.
-
Neutralization: While stirring the quenched mixture in an ice bath, adjust the pH to 9.0 by slowly adding 25% aqueous ammonia. The temperature must be maintained below 25°C during this neutralization. A precipitate will form.[3]
-
Causality: Neutralization deprotonates the product, causing it to precipitate out of the aqueous solution. Controlling the temperature is important as the neutralization is highly exothermic.
-
-
Isolation: Isolate the crude solid product by vacuum filtration. Wash the filter cake thoroughly with water and air-dry it to a constant weight.
-
Purification (Recrystallization): Suspend the crude, dry solid in a mixture of heptane (1000 mL) and toluene (250 mL) in a 2-L flask. Heat the suspension at reflux for 1.5 hours with stirring.[3]
-
Hot Filtration: Filter the hot solution through a pad of Celite to remove any insoluble impurities.[3]
-
Crystallization: Reduce the volume of the filtrate to approximately 1000 mL by distillation. Allow the resulting orange solution to cool slowly to room temperature overnight with gentle stirring to induce crystallization.[3]
-
Final Product Collection: Collect the crystalline solids by filtration, wash with ice-cold heptane (350 mL), and air-dry to a constant weight. This affords 40-44 g (47-51% yield) of 5-bromo-8-nitroisoquinoline as light yellow needles.[3]
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Value | Reference |
| Appearance | Light yellow needles | [1] |
| Yield | 47-51% | [3] |
| Melting Point | 139-141°C | [3] |
| ¹H-NMR (DMSO-d₆) | δ 9.81 (d, J=0.6 Hz); 8.87 (d, J=5.9 Hz); 8.39 (d, 8.1 Hz); 8.36 (d, 8.1 Hz); 8.16 (dd, J=0.6 Hz, J=5.9 Hz) | [1] |
| Anal. Calcd. for C₉H₅BrN₂O₂ | C, 42.72; H, 1.99; Br, 31.58; N, 11.07 | [3] |
Safety and Troubleshooting
| Hazard | Precaution |
| Concentrated Sulfuric Acid | Corrosive and strong oxidant. Handle in a fume hood with appropriate PPE (gloves, lab coat, safety glasses). Neutralize spills carefully with sodium bicarbonate. |
| Exothermic Reactions | Addition of isoquinoline, NBS, KNO₃, and the final quench/neutralization are all exothermic. Strict adherence to temperature control and slow addition rates is mandatory to prevent runaway reactions. |
| N-Bromosuccinimide (NBS) | Irritant. Avoid inhalation of dust and skin contact. |
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Impure/non-recrystallized NBS was used. | Always use freshly recrystallized NBS.[1][3] |
| Temperature during bromination was too high or too low. | Strictly adhere to the specified temperature ranges (-26°C to -18°C).[3] | |
| Formation of 5,8-dibromoisoquinoline | Excess NBS was used. | Use no more than 1.3 equivalents of NBS.[3] |
| Difficult Filtration after Neutralization | Product oiled out due to high temperature during neutralization. | Ensure the mixture is kept well-chilled in an ice bath during the addition of aqueous ammonia. |
Conclusion
The described one-pot protocol provides a reliable and scalable method for synthesizing 5-bromo-8-nitroisoquinoline. By carefully controlling reaction parameters, particularly temperature, and using high-purity reagents, this key pharmaceutical intermediate can be produced in good yield and high purity without the need to isolate the 5-bromoisoquinoline intermediate. This streamlined process is well-suited for both academic research and industrial production environments.
References
- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 2. DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 7-Bromo-5-nitroisoquinoline | Benchchem [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
The Versatile Building Block: 5-Bromo-8-methoxyisoquinoline in Advanced Materials Research
In the dynamic landscape of materials science, the quest for novel organic molecules with tailored electronic and photophysical properties is paramount. Among the diverse heterocyclic scaffolds available to chemists, the isoquinoline framework stands out for its inherent charge transport capabilities and structural rigidity. This guide delves into the scientific and practical aspects of a particularly promising derivative: 5-Bromo-8-methoxyisoquinoline. While direct, extensive research on this specific molecule is emerging, its constituent functional groups—the isoquinoline core, the reactive bromine atom, and the electron-donating methoxy group—provide a strong foundation for its application in cutting-edge materials, particularly for organic light-emitting diodes (OLEDs) and other organic electronic devices.
This document serves as a comprehensive technical guide for researchers, materials scientists, and professionals in drug development, offering insights into the synthesis, functionalization, and potential applications of this compound. We will explore the causality behind experimental choices, provide detailed protocols for its use, and present data from closely related compounds to illustrate its potential.
Core Compound Properties and Strategic Significance
This compound is a substituted aromatic heterocycle. The strategic placement of its functional groups makes it a highly versatile precursor for the synthesis of advanced functional materials.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrNO | Inferred from structure |
| Molecular Weight | 238.08 g/mol | [1] |
| Appearance | Likely a solid at room temperature | [2] |
| Key Functional Groups | Isoquinoline, Bromine, Methoxy | N/A |
The isoquinoline core provides a planar, aromatic system conducive to π-π stacking and efficient charge transport, a crucial characteristic for organic semiconductors.[3] The methoxy group, being electron-donating, can modulate the electronic properties of the isoquinoline ring, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection and transport in electronic devices.
The bromine atom at the 5-position is the key to unlocking the synthetic versatility of this molecule. It serves as a reactive handle for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.[4][5] This allows for the straightforward introduction of a wide array of functional groups, enabling the synthesis of a diverse library of novel materials with tailored optoelectronic properties.
Synthetic Pathways: Accessing the Core Scaffold
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted isoquinolines. A potential pathway involves the nitration of isoquinoline, followed by bromination, and subsequent conversion of the nitro group to a methoxy group.
Caption: Proposed synthetic workflow for this compound.
A detailed protocol for a similar transformation, the synthesis of 5-bromo-8-nitroisoquinoline, has been well-documented and can serve as a foundational method.[6]
Protocol 1: Synthesis of 5-Bromo-8-nitroisoquinoline (Adapted from Organic Syntheses)[7]
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS), recrystallized
-
Potassium Nitrate
-
Heptane
-
Toluene
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, cool concentrated sulfuric acid to 0°C.
-
Slowly add isoquinoline while maintaining the temperature below 30°C.
-
Cool the mixture to -20°C and add recrystallized NBS portion-wise, keeping the temperature below -15°C.
-
After the addition is complete, add potassium nitrate portion-wise, maintaining the temperature below -10°C.
-
Stir the reaction mixture at -10°C for several hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium hydroxide solution.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a mixture of heptane and toluene to yield pure 5-bromo-8-nitroisoquinoline.
Note: The subsequent conversion of the nitro group to a methoxy group can be achieved through reduction to an amine, followed by diazotization and reaction with methanol or a methoxide source.
Application in Organic Light-Emitting Diodes (OLEDs)
The tunable electronic properties and processability of isoquinoline derivatives make them excellent candidates for various roles within an OLED device.[3][7] this compound, and more importantly, its functionalized derivatives, can be envisioned for use as:
-
Host Materials: In the emissive layer, these compounds can serve as a host matrix for phosphorescent or fluorescent dopants. A good host material should have a high triplet energy to confine the excitons on the guest emitter, good charge transport properties, and thermal stability.[3]
-
Electron Transport Layer (ETL): The inherent electron-deficient nature of the quinoline/isoquinoline core facilitates electron transport from the cathode to the emissive layer.[3]
-
Emissive Materials: Through appropriate chemical modification via the bromo group, highly fluorescent or phosphorescent materials can be synthesized. The emission color can be tuned by extending the π-conjugation of the molecule.
Diagram: General OLED Device Architecture
Caption: General multi-layer structure of an Organic Light-Emitting Diode (OLED).
Functionalization via Cross-Coupling Reactions: Building Novel Materials
The true potential of this compound in materials science lies in its capacity for functionalization through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction allows for the introduction of various aryl and heteroaryl groups onto the isoquinoline core, enabling the extension of π-conjugation and the fine-tuning of electronic properties.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Introducing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[5][8] This reaction enables the introduction of various amine functionalities, which can significantly impact the charge transport and photophysical properties of the resulting molecule. This is particularly useful for creating hole-transporting materials or for introducing solubilizing groups.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110°C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Illustrative Data from a Related Compound
As specific performance data for OLEDs incorporating this compound derivatives is not yet widely published, the following table presents typical data for a device using a related quinoline-based material as the emissive layer to illustrate the potential performance.
| Parameter | Illustrative Value |
| Maximum Emission Wavelength (λₘₐₓ) | 450 - 550 nm (Blue to Green) |
| Luminance (cd/m²) | > 1000 |
| External Quantum Efficiency (EQE) | 5 - 15% |
| Turn-on Voltage (V) | 3 - 5 |
Note: These values are hypothetical and serve as a general guide based on the performance of similar classes of materials.[9][10]
Future Outlook
This compound represents a promising, yet underexplored, building block for the synthesis of novel organic materials. Its versatile reactivity, coupled with the desirable electronic properties of the isoquinoline scaffold, positions it as a valuable tool for researchers in materials science. The synthetic protocols and conceptual frameworks presented in this guide provide a solid foundation for the exploration of this molecule in the development of next-generation OLEDs, organic solar cells, and other advanced electronic devices. The continued investigation and functionalization of this and related scaffolds will undoubtedly lead to further advancements in the field of organic electronics.
References
- 1. 5-Bromo-8-methoxyquinoline, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the yield of 5-Bromo-8-methoxyisoquinoline synthesis
An in-depth guide to overcoming common challenges in the synthesis of 5-Bromo-8-methoxyisoquinoline, a key intermediate for pharmaceutical research and development.
Introduction
This compound is a vital heterocyclic building block in medicinal chemistry, serving as a precursor for a range of bioactive molecules. Its synthesis, while well-established, can present significant challenges, particularly concerning reaction yield and purity. This technical support guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the complexities of its synthesis. We will explore the common synthetic routes, focusing on the Bischler-Napieralski reaction, and provide expert-driven, field-proven solutions to frequently encountered problems.
Section 1: Synthesis Overview & Core Logic
The most prevalent and effective strategy for synthesizing the this compound scaffold involves a multi-step process. The core of this strategy is the construction of the isoquinoline ring system, typically via the Bischler-Napieralski reaction, followed by a regioselective bromination. The methoxy group at the 8-position is a critical activating group, facilitating the electrophilic cyclization and directing the subsequent bromination to the desired 5-position.[1][2]
The general workflow can be visualized as follows:
Caption: General synthetic workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.
Q1: My Bischler-Napieralski cyclization is failing or giving very low yields. What's going wrong?
This is a frequent and multifaceted problem. Low yields in this critical step often trace back to three key areas: the dehydrating agent, reaction conditions, or the presence of moisture.[3]
-
Cause 1: Ineffective Dehydrating Agent. The choice and quality of the dehydrating agent are paramount for driving the reaction. Phosphorus oxychloride (POCl₃) is common, but for less reactive substrates, stronger conditions may be needed.[3][4]
-
Solution:
-
Ensure your POCl₃ is fresh and has been properly stored to prevent decomposition.
-
For stubborn reactions, consider using phosphorus pentoxide (P₂O₅) in refluxing POCl₃, which creates pyrophosphates, a more potent leaving group.[5]
-
Alternatively, triflic anhydride (Tf₂O) can be used under milder conditions.[1][6]
-
-
-
Cause 2: Competing Side Reactions. At elevated temperatures, a retro-Ritter reaction can occur, leading to the formation of styrene-like byproducts instead of the desired cyclized product.[1][5] This is a major pathway for yield loss.
-
Solution:
-
Temperature Control: Run the reaction at the lowest effective temperature. Start at a lower temperature (e.g., in refluxing toluene) before moving to higher boiling solvents like xylene if necessary.[5]
-
Solvent Choice: Using a nitrile-based solvent (like acetonitrile) can shift the equilibrium away from the retro-Ritter side product.[3][5]
-
Milder Reagents: Employing oxalyl chloride to generate an N-acyliminium intermediate can circumvent the elimination pathway that leads to styrenes.[5]
-
-
-
Cause 3: Presence of Moisture. The reagents used in the Bischler-Napieralski reaction are highly sensitive to moisture, which can quench the reaction.[3]
-
Solution:
-
Ensure all glassware is rigorously oven- or flame-dried before use.
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
| Problem | Potential Cause | Recommended Solution |
| Low Cyclization Yield | Ineffective dehydrating agent | Use fresh POCl₃; consider stronger agents like P₂O₅/POCl₃ or Tf₂O.[4][5] |
| Retro-Ritter side reaction | Lower reaction temperature; use a nitrile solvent; consider oxalyl chloride activation.[3][5] | |
| Moisture in the reaction | Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.[3] | |
| Inefficient Aromatization | Incomplete dehydrogenation | Increase catalyst loading (e.g., 10% Pd/C); extend reaction time; ensure efficient hydrogen transfer (e.g., use cyclohexene). |
| Poor Bromination Selectivity | Over-bromination | Use ≤1.1 equivalents of NBS; add the brominating agent slowly at low temperature.[2][7] |
| Incorrect reaction conditions | Perform the reaction in a strong acid like H₂SO₄ at low temperatures (-25°C to -15°C) to favor 5-position substitution.[7] | |
| Purification Difficulties | Product degradation on silica gel | Deactivate silica with triethylamine (~0.1-1%) or use an alternative stationary phase like alumina.[8] |
| Co-elution of isomers | Optimize the solvent system for better resolution; consider reverse-phase chromatography.[8] |
Q2: My bromination of 8-methoxyisoquinoline is producing a mixture of 5-bromo and 5,7-dibromo products. How can I improve selectivity?
This issue stems from the high activation of the aromatic ring by the methoxy group, making it susceptible to multiple brominations. Control is key.
-
Cause: Over-bromination. Using an excess of the brominating agent or harsh conditions can lead to the formation of the undesired dibromo-adduct.[7]
-
Solution:
-
Stoichiometry: Carefully control the stoichiometry. Use no more than 1.1 equivalents of the brominating agent (e.g., N-Bromosuccinimide - NBS).[7]
-
Temperature Control: Perform the bromination at low temperatures. A well-documented procedure involves dissolving the isoquinoline in concentrated sulfuric acid, cooling to between -25°C and -15°C, and then adding NBS portion-wise.[7] This precise temperature control is critical to suppress the formation of unwanted isomers.[7]
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.
-
-
Q3: I'm struggling to purify the final product. It seems to degrade on my silica gel column. What are my options?
Bromoquinolines can be sensitive to the acidic nature of standard silica gel, leading to streaking, low recovery, and decomposition.[8]
-
Cause: Acidity of Stationary Phase. The Lewis acid sites on the surface of silica gel can interact with the basic nitrogen of the isoquinoline, causing degradation.
-
Solution:
-
Deactivate the Silica: Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a base, such as 0.1-1% triethylamine.[8] This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: If deactivation is not sufficient, switch to a more inert support. Neutral or basic alumina is often an excellent alternative for acid-sensitive compounds.[8]
-
Minimize Contact Time: Use flash chromatography with a shorter, wider column and a solvent gradient to elute the product quickly, minimizing its contact time with the stationary phase.[8]
-
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Bischler-Napieralski reaction?
The reaction is an intramolecular electrophilic aromatic substitution.[1][9] It proceeds through the formation of a key intermediate, which is now widely believed to be a highly electrophilic nitrilium ion. This ion is then attacked by the electron-rich aromatic ring to close the new six-membered ring.
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
Q: Which dehydrating agent is best for the cyclization step?
There is no single "best" agent; the choice depends on the reactivity of your specific substrate.
| Dehydrating Agent | Typical Conditions | Pros | Cons |
| POCl₃ (Phosphorus Oxychloride) | Reflux in an inert solvent (e.g., Toluene, Acetonitrile) | Widely available, effective for many substrates.[4] | Can require high temperatures, promoting side reactions.[3] |
| P₂O₅ (Phosphorus Pentoxide) | Often used with POCl₃, refluxing. | Very powerful, effective for deactivated rings.[1][5] | Harsh conditions, can lead to charring. |
| Tf₂O (Triflic Anhydride) | Often with a non-nucleophilic base, room temp. | Milder conditions, can improve yields and reduce side products.[6] | More expensive. |
| PPA (Polyphosphoric Acid) | Heated neat or in a high-boiling solvent. | Effective dehydrating and cyclizing agent.[4][10] | Can be difficult to work with (viscous). |
Q: Are there alternative routes to synthesize the isoquinoline core?
Yes, several other named reactions can produce isoquinolines, though they may be less suitable for this specific substitution pattern.
-
Pomeranz-Fritsch Reaction: This involves the acid-catalyzed cyclization of a benzalaminoacetal.[11][12] While versatile, achieving good yields can be challenging, and it may not offer a straightforward route to the 8-methoxy substitution pattern compared to the Bischler-Napieralski approach.[13]
-
Pictet-Spengler Synthesis: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which must then be oxidized.[14][15] It is particularly effective when the aromatic ring is activated, similar to the Bischler-Napieralski reaction.
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 8-Methoxyisoquinoline via Bischler-Napieralski Reaction
This protocol outlines the formation of the core isoquinoline structure.
-
Amide Formation: To a solution of 2-(2-methoxyphenyl)ethan-1-amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add acetyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-(2-methoxyphenyl)ethyl)acetamide.
-
Cyclization: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the crude amide (1.0 eq) in anhydrous acetonitrile. Cool the solution to 0 °C and add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise.[3]
-
Reflux: After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Dehydrogenation: After cooling, the reaction mixture can be worked up to isolate the dihydroisoquinoline intermediate. More efficiently, a dehydrogenation agent like 10% Palladium on Carbon (Pd/C, 0.1 eq) is added, and the mixture is refluxed for an additional 8-12 hours to achieve aromatization.
-
Final Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice. Basify the solution to pH 8-9 with a cold aqueous NaOH or NH₄OH solution. Extract the product with DCM or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude 8-methoxyisoquinoline, which can be purified by column chromatography.
Protocol 2: Regioselective Bromination to this compound
This protocol is adapted from established, high-yield procedures.[2][7]
-
Setup: In a three-neck flask equipped with a mechanical stirrer and an internal thermometer, add concentrated sulfuric acid (96%) and cool to 0 °C in an ice bath.
-
Dissolution: Slowly add 8-methoxyisoquinoline (1.0 eq) while ensuring the internal temperature does not exceed 30 °C.
-
Cooling: Cool the resulting solution to -25 °C using a dry ice/acetone bath.
-
NBS Addition: Add solid N-Bromosuccinimide (NBS, 1.1 eq), recrystallized and dried, in small portions. Vigorously stir and maintain the internal temperature between -26 °C and -22 °C.[7]
-
Reaction: Stir the suspension for 2 hours at -22 °C, followed by 3 hours at -18 °C.
-
Quenching and Isolation: Carefully pour the homogeneous reaction mixture onto crushed ice. Neutralize the solution with a cold, concentrated base (e.g., NH₄OH) until the pH is ~8-9, which will precipitate the crude product.
-
Purification: Filter the solid product, wash thoroughly with cold water, and air-dry. The crude product can be further purified by recrystallization (e.g., from an ethanol/water or heptane/toluene mixture) or by column chromatography on deactivated silica gel.[7][8]
References
- 1. jk-sci.com [jk-sci.com]
- 2. acgpubs.org [acgpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bischler napieralski reaction | PPTX [slideshare.net]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 15. Isoquinoline synthesis [quimicaorganica.org]
Technical Support Center: Navigating Side Reactions in the Bromination of 8-Substituted Quinolines
Welcome to the technical support guide for the bromination of 8-substituted quinolines. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this critical transformation. Quinolines are a cornerstone scaffold in drug design, and their halogenated derivatives serve as versatile intermediates for further functionalization. However, the bromination of 8-substituted quinolines is frequently plagued by side reactions, primarily issues of over-bromination and poor regioselectivity. This guide provides in-depth, field-tested answers to common problems, explaining the chemical principles behind them and offering robust, validated protocols to steer your reaction toward the desired outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is producing a mixture of mono- and di-brominated products. How can I selectively synthesize the mono-brominated quinoline?
This is the most common challenge, particularly when the 8-substituent is an electron-donating group (EDG) like hydroxyl (-OH), amino (-NH₂), or methoxy (-OCH₃). These groups strongly activate the quinoline ring towards electrophilic aromatic substitution, making the initial mono-brominated product more reactive than the starting material, thus leading to rapid subsequent bromination.[1][2]
Root Cause Analysis:
-
Cause 1: Potent Activating Groups: Substituents like -OH and -NH₂ are powerful activating groups that significantly increase the electron density of the benzene portion of the quinoline ring, primarily at the C5 and C7 positions (ortho and para to the substituent).
-
Cause 2: High Reactivity of Brominating Agent: Molecular bromine (Br₂) is a highly reactive electrophile. Its reaction with activated quinolines can be difficult to control, leading to over-bromination even with careful stoichiometric control.[3]
-
Cause 3: Incorrect Stoichiometry: Using an excess of the brominating agent, even a slight one, will invariably push the reaction towards di-substitution, especially with highly activated substrates.
Solutions & Optimization Strategies:
-
Employ a Milder Brominating Agent: For highly activated systems, switching from molecular bromine to N-Bromosuccinimide (NBS) is the most effective solution.[1][4] NBS provides a low, steady concentration of electrophilic bromine, which tames the reaction's reactivity and significantly favors mono-substitution.
-
Strict Stoichiometric Control: Begin with a 1:1 molar ratio of the quinoline to the brominating agent. If using a liquid like Br₂, it is best to add it as a dilute solution dropwise to the reaction mixture to avoid localized areas of high concentration.[1]
-
Lower the Reaction Temperature: Reducing the temperature (e.g., to 0 °C or even lower) decreases the reaction rate, allowing for greater kinetic control and improving the selectivity for the mono-brominated product.[1][2]
Question 2: How can I control the regioselectivity of bromination (C5 vs. C7)? My reaction yields an inseparable mixture.
Regioselectivity in the electrophilic bromination of 8-substituted quinolines is governed by the electronic and steric influence of the C8-substituent and the reaction conditions.
Mechanistic Insights:
Under neutral or acidic conditions, the quinoline nitrogen acts as a deactivating group for the pyridine ring, often becoming protonated.[1] This directs electrophilic attack to the more electron-rich carbocyclic (benzene) ring. For an 8-substituted quinoline with an activating group, the C5 (para) and C7 (ortho) positions are electronically favored.
-
8-Hydroxyquinoline (-OH) & 8-Aminoquinoline (-NH₂): These strongly activating groups direct to both C5 and C7, often resulting in a mixture of 5-bromo, 7-bromo, and 5,7-dibromo products, depending on the conditions. Obtaining a single mono-brominated isomer can be challenging.[2][5]
-
8-Methoxyquinoline (-OCH₃): This group is also activating but is sterically bulkier than -OH. It often shows a higher preference for C5-bromination, yielding 5-bromo-8-methoxyquinoline as the major or sole product under controlled conditions.[2][5]
Solutions & Optimization Strategies:
-
Solvent and Temperature Optimization: The choice of solvent can influence the product ratio. Experimenting with different solvents (e.g., CHCl₃, CH₂Cl₂, CH₃CN, AcOH) and temperatures is crucial. For instance, studies on 8-hydroxyquinoline have shown that varying the equivalents of bromine and the solvent can alter the ratio of 7-bromo to 5,7-dibromo products.[3]
-
Use of Directing Groups: An advanced strategy involves modifying the 8-substituent to act as a directing group. For example, converting an 8-aminoquinoline to an 8-amidoquinoline can be used to achieve highly regioselective C5-bromination under mild conditions.[1][6]
Process Optimization Workflow
The following workflow provides a logical decision-making process for troubleshooting and optimizing your bromination reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
avoiding the formation of di-bromo byproducts in synthesis
Guide to Avoiding Di-bromo Byproduct Formation in Synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges researchers face in achieving high selectivity in chemical synthesis. This guide provides in-depth troubleshooting advice, FAQs, and validated protocols to help you minimize and eliminate the formation of di-bromo byproducts in your bromination reactions.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing bromination selectivity.
Q1: Why does di-bromination occur in the first place?
Di-bromination is a common side reaction in electrophilic aromatic substitution (EAS). The reaction proceeds via a stepwise mechanism where an electrophilic bromine species (Br⁺) attacks the electron-rich aromatic ring.[1][2][3]
-
First Bromination: The initial attack forms a resonance-stabilized carbocation intermediate (an arenium ion), temporarily disrupting aromaticity.[1][2] A proton is then lost to restore the aromatic ring, yielding the mono-brominated product.
-
Second Bromination: The bromine atom introduced onto the ring is an ortho-, para-directing group, albeit a deactivating one.[4] In substrates that are already highly activated by other electron-donating groups (e.g., -OH, -OR, -NH₂), the deactivating effect of the first bromine is not strong enough to prevent a second electrophilic attack. This leads to the formation of the di-bromo byproduct.
Q2: Which types of molecules are most susceptible to di-bromination?
Susceptibility is directly related to the electronic properties of the substituents on the aromatic ring.
-
Highly Activated Arenes: Substrates with strong electron-donating groups (EDGs) like phenols, anilines, and anisoles are highly prone to polybromination.[5] The high electron density in the ring makes it extremely reactive, often leading to instantaneous reaction with bromine and the formation of multiple brominated species.[5]
-
Moderately Activated Arenes: Compounds like toluene or other alkylbenzenes can also undergo di-bromination, especially under harsh reaction conditions (e.g., excess bromine, strong Lewis acids).[6]
-
Deactivated Arenes: Substrates with electron-withdrawing groups (EWGs) like nitrobenzene or benzaldehyde are much less likely to form di-bromo byproducts, as the first bromination significantly deactivates the ring, making a second substitution energetically unfavorable.[7][8]
Q3: What are the primary experimental factors that control mono- vs. di-bromination selectivity?
Achieving high selectivity is a balancing act of several key parameters:
-
Stoichiometry: Precise control over the molar equivalents of the brominating agent is critical. Using a slight deficiency or exactly 1.0 equivalent of the reagent relative to the substrate is a primary strategy to favor mono-substitution.
-
Brominating Agent: The choice of reagent is paramount. While elemental bromine (Br₂) is powerful, it can be unselective.[9] Milder, bulkier, or solid-phase reagents like N-Bromosuccinimide (NBS) often provide significantly higher selectivity for mono-bromination.[3][10][11]
-
Temperature: Lower reaction temperatures generally favor the kinetic product, which is often the mono-brominated species.[12][13][14] Higher temperatures can provide the activation energy needed for the second, less favorable bromination to occur, leading to the thermodynamic product mixture.[12][15]
-
Solvent: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the intermediates.[16][17][18] Dichloromethane is often a good choice, providing excellent selectivity in many cases.[16]
-
Catalyst: In less reactive systems, a Lewis acid catalyst (e.g., FeCl₃, AlCl₃, ZrCl₄) is used to polarize the brominating agent and increase its electrophilicity.[6][19] However, the choice and amount of catalyst must be carefully optimized, as overly harsh conditions can reduce selectivity.[6]
Q4: How can I accurately detect and quantify di-bromo byproducts?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.[20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for separating and identifying volatile brominated compounds.[21] The mass spectrometer is particularly useful for confirming the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), which results in two peaks of nearly equal intensity (M+ and M+2) for any fragment containing a single bromine atom.[22]
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for separating and quantifying non-volatile compounds and is widely used for monitoring reaction progress and determining the final purity and impurity profile of the product.[20][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. The formation of di-bromo byproducts can be identified by the appearance of new, distinct signals in the aromatic region of the ¹H NMR spectrum and confirmed by the number of signals in the ¹³C NMR spectrum. Integration of the ¹H NMR signals can be used for quantitative analysis.[20][22]
Section 2: Troubleshooting Guides - Practical Solutions
This section provides direct answers to common experimental failures.
Issue: My reaction with an activated arene (e.g., phenol, anisole) is messy and yields significant di- and tri-bromo products.
Primary Cause: The substrate is too reactive for the chosen conditions, making the second and third brominations fast.
Caption: Troubleshooting decision tree for over-bromination.
-
Change Your Brominating Agent:
-
The Problem: Elemental bromine (Br₂) is a highly reactive liquid and often difficult to handle precisely, leading to localized areas of high concentration that promote polybromination.[24]
-
The Solution: Switch to N-Bromosuccinimide (NBS). NBS is a solid, making it easier to weigh and add in precise amounts. It acts as a source of electrophilic bromine, but its reactivity is moderated compared to Br₂.[3][10][11] Recent studies have shown that catalysts like butadiene sulfone or zwitterionic salts can be used with NBS to achieve highly selective and efficient monobromination under mild conditions.[10][25][26] Other alternatives include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or using an in-situ generation method like bromide/bromate couple.[24][27]
-
-
Lower the Reaction Temperature:
-
The Problem: At higher temperatures, reactions tend to be under thermodynamic control, where enough energy is available to overcome the activation barrier for the less favorable second bromination, leading to the most stable (often poly-brominated) products over time.[12][15][28]
-
The Solution: Perform the reaction at lower temperatures (e.g., -30 °C to 0 °C). This shifts the reaction to kinetic control, where the major product is the one that forms fastest.[13][14][15] The first bromination is almost always kinetically favored. Carefully controlling the temperature can dramatically increase para-selectivity and minimize di-bromination.[11][29]
-
-
Control Stoichiometry and Addition Rate:
-
The Problem: Using an excess of the brominating agent is a common cause of byproduct formation. Adding the reagent all at once creates high local concentrations.
-
The Solution: Use precisely 1.0 equivalent of your brominating agent. For liquid reagents like Br₂, dissolve it in the reaction solvent and add it dropwise to the substrate solution over an extended period using an addition funnel. This maintains a low concentration of the electrophile, favoring the initial, faster reaction with the starting material over the slower reaction with the mono-bromo product.
-
-
Leverage Steric Hindrance:
-
The Problem: For many activated substrates, both ortho and para positions are electronically favorable for substitution. If the para position is blocked or if ortho-substitution is competitive, di-bromination can occur.
-
The Solution: The introduction of a large substituent can sterically block the positions ortho to it, thereby directing bromination to the para position.[30][31] While this is more of a synthetic design strategy, choice of solvent or a bulky catalyst can sometimes influence selectivity through steric effects.[31] Zeolites, for example, can induce high para-selectivity due to shape constraints within their porous structures.[3][11]
-
Section 3: Protocols & Methodologies
Protocol: Selective para-Monobromination of Anisole using NBS
This protocol is a model for achieving high selectivity with a highly activated substrate.
1. Reagents and Materials:
-
Anisole (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.0 eq.)
-
Acetonitrile (CH₃CN) as solvent
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
-
TLC plates (silica gel)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
2. Experimental Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add anisole (1.0 eq.).
-
Dissolution: Add dry acetonitrile to dissolve the anisole (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate container, weigh out exactly 1.0 equivalent of NBS. Add the solid NBS to the stirred anisole solution in small portions over 15-20 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes. The starting material (anisole) should show a new, lower Rf spot corresponding to the p-bromoanisole product. The reaction is typically complete within 1-2 hours. Do not let the reaction run for an extended time after the starting material is consumed to avoid byproduct formation.
-
Quenching: Once the anisole is consumed, quench the reaction by adding an aqueous solution of saturated sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted electrophilic bromine.
-
Workup: Transfer the mixture to a separatory funnel. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is often very clean. If necessary, purify by flash column chromatography on silica gel to isolate the pure p-bromoanisole. High para-selectivity is expected with this method.[11]
Section 4: Data Summaries & Visualizations
Mechanism of Mono- vs. Di-bromination
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Electrophilic aromatic bromination study casts doubt on textbook intermediate | Research | Chemistry World [chemistryworld.com]
- 9. US6307113B1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
- 10. Butadiene Sulfone-catalyzed Monobromination of Arenes with NBS as the Bromination Source: A Simple, Mild, Efficient, and Chemoselective Protocol | Bentham Science [eurekaselect.com]
- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 19. byjus.com [byjus.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benthamdirect.com [benthamdirect.com]
- 27. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying Isoquinoline Derivatives with Column Chromatography
Welcome to the technical support center for the purification of isoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of this important class of compounds. The basic nature of the isoquinoline core presents unique challenges, primarily due to strong interactions with common stationary phases. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: My isoquinoline derivative is streaking badly or won't elute from my silica gel column. What's happening?
A: This is the most common issue encountered. The basic nitrogen atom in the isoquinoline ring readily interacts with acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong, often irreversible, binding leads to significant peak tailing, poor resolution, and in severe cases, complete retention of the compound on the column. To mitigate this, you must neutralize these acidic sites or use a different stationary phase.
Q2: What is a good starting solvent system for purifying a novel isoquinoline derivative?
A: A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[2] Begin with a moderately polar system like 10-50% ethyl acetate in hexane.[3] For more polar isoquinolines, a system of 5% methanol in dichloromethane is a common starting point.[3] Crucially, add a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA) or a 10% ammonia in methanol solution, to your mobile phase to improve peak shape and recovery.[3][4]
Q3: Should I use silica gel, alumina, or a reversed-phase (C18) column?
A: The choice depends on your compound's polarity and stability.
-
Silica Gel: Most common and cost-effective, but its acidic nature requires the use of basic modifiers (e.g., triethylamine) in the mobile phase to prevent peak tailing.[1][4] It's suitable for a wide range of polarities.
-
Alumina: Available in acidic, neutral, and basic forms. Basic or neutral alumina is an excellent alternative to silica for acid-sensitive compounds, as it minimizes the strong interactions that cause tailing with basic amines.[1][4]
-
Reversed-Phase (C18): Ideal for polar isoquinoline derivatives. The separation is based on hydrophobicity. Mobile phases are typically mixtures of water (often with buffers like ammonium formate or formic acid to control pH) and an organic solvent like acetonitrile or methanol.[5]
In-Depth Troubleshooting Guides
Issue 1: Severe Peak Tailing and Poor Peak Shape
Q: I've added triethylamine (TEA) to my mobile phase, but I'm still getting significant peak tailing on my silica column. What are my next steps?
A: While adding a basic modifier like TEA is a standard first step, its effectiveness can be limited if the compound-silica interaction is particularly strong or if the column is not properly conditioned.
Causality: The basic nitrogen on your isoquinoline derivative is protonated by the acidic silanol groups on the silica surface, leading to a strong ionic interaction. TEA acts as a competitive base, masking these silanol sites.[4] If tailing persists, it indicates that this masking is incomplete.
Troubleshooting Workflow:
Caption: Troubleshooting logic for persistent peak tailing.
Solutions:
-
Increase Modifier Concentration: Gradually increase the concentration of triethylamine in your mobile phase, up to about 3%.[4]
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your initial, non-polar eluent containing 1-3% triethylamine. This pre-treatment neutralizes the acidic sites more effectively.[4] See Protocol 1 for a detailed methodology.
-
Switch to an Alternative Stationary Phase: If tailing is still unacceptable, the silanol interactions are too strong to overcome.
-
Alumina (Basic or Neutral): This is often the best choice for strongly basic compounds. It lacks the highly acidic protons of silica gel, leading to much more symmetrical peaks without requiring high concentrations of mobile phase modifiers.[1][4]
-
Reversed-Phase (C18) Silica: For polar isoquinolines, reversed-phase chromatography can provide excellent separation. Here, controlling the pH of the aqueous mobile phase is critical. An acidic mobile phase (e.g., with 0.1% formic acid) will protonate the isoquinoline, which can improve peak shape on well end-capped columns.[6]
-
Issue 2: Poor Separation of Closely Related Isoquinoline Derivatives
Q: I have two isoquinoline isomers that are co-eluting. How can I improve the resolution?
A: Separating structurally similar compounds requires optimizing the selectivity of your chromatographic system. This involves fine-tuning the mobile phase, potentially changing the stationary phase, or employing more advanced techniques.
Causality: Co-elution occurs when the overall interactions of two different compounds with the stationary and mobile phases are too similar. To separate them, you must exploit subtle differences in their structure, polarity, or basicity.
Solutions & Strategies:
-
Optimize the Mobile Phase:
-
Reduce Solvent Strength: A weaker (less polar) mobile phase will cause compounds to be retained longer on the column, increasing the interaction time and allowing for better separation.[2] If you are using a 20% Ethyl Acetate/Hexane mix, try reducing it to 10% or 15%.
-
Change Solvent Selectivity: Swap one of the solvents in your mobile phase for another of similar polarity but different chemical nature. For example, replace ethyl acetate with dichloromethane. This can alter the specific hydrogen bonding and dipole-dipole interactions, potentially separating the co-eluting pair.
-
Implement a Gradient Elution: Start with a very non-polar mobile phase and gradually increase its polarity over the course of the run. This is highly effective for separating compounds with a wide range of polarities and can sharpen peaks, improving resolution.[2]
-
-
Change the Stationary Phase: Different stationary phases offer different separation mechanisms.
-
If you are on silica, try alumina. The surface chemistry is different and may provide the selectivity you need.
-
Consider a bonded phase like a cyano (CN) or diol column, which offers different polar interactions compared to silica.
-
For very challenging separations, two-dimensional liquid chromatography (2D-LC), which uses two columns with different selectivities (e.g., strong cation exchange followed by reversed-phase), can be a powerful solution.[7]
-
-
Consider Advanced Techniques: For high-value, difficult-to-separate compounds, techniques like pH-zone-refining counter-current chromatography have been shown to be highly effective for isolating isoquinoline alkaloids from complex mixtures.[8][9]
Table 1: Comparison of Stationary Phases for Isoquinoline Purification
| Stationary Phase | Primary Separation Principle | Pros | Cons | Best For... |
| Silica Gel | Adsorption (Polar Interactions) | Inexpensive, versatile, wide range of particle sizes. | Acidic surface causes tailing with basic compounds; can cause degradation of sensitive molecules.[1][10] | General purpose purification of moderately stable, less basic isoquinolines. |
| Alumina (Neutral/Basic) | Adsorption (Polar Interactions) | Less acidic than silica, excellent for basic compounds, good for acid-sensitive compounds.[4] | Can be less forgiving than silica; activity is highly dependent on water content. | Strongly basic and/or acid-sensitive isoquinoline derivatives. |
| Reversed-Phase (C18) | Partitioning (Hydrophobicity) | Excellent resolution, highly reproducible, good for polar compounds. | Higher cost, requires aqueous mobile phases, may retain very non-polar compounds too strongly. | Polar or ionizable isoquinoline derivatives. |
| Strong Cation Exchange (SCX) | Ion Exchange | Highly selective for basic/cationic compounds, useful for "catch-and-release" purification.[11] | Requires specific pH and ionic strength buffers for elution, not a universal technique. | Isolating basic alkaloids from complex neutral or acidic matrices.[11] |
Issue 3: Compound Instability and Low Recovery
Q: I suspect my isoquinoline derivative is decomposing on the column. My overall yield is very low. How can I confirm this and prevent it?
A: Compound degradation on silica gel is a significant risk for certain functionalized isoquinolines due to the acidic nature of the stationary phase.[10] Low recovery can be caused by this decomposition or by irreversible adsorption.
Confirmation:
-
2D TLC Analysis: Spot your compound on a TLC plate. Run the plate in a suitable solvent system. After the run, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will move to a new position along the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.[10]
Method Development Workflow for New Isoquinolines:
Caption: Workflow for developing a robust purification method.
Solutions to Prevent Degradation:
-
Deactivate the Silica: As mentioned previously, pre-flushing the column with a base-containing solvent is critical. See Protocol 1 .
-
Use Alumina: Switch to neutral or basic alumina, which provides a much less harsh environment for acid-sensitive compounds.[4]
-
Minimize Residence Time: Use flash chromatography with positive air pressure to speed up the elution. The less time the compound spends on the column, the lower the chance of degradation.[12]
-
Dry Loading: If your compound has poor solubility in the eluent, it can precipitate at the top of the column, leading to broad bands and prolonged exposure. In this case, pre-adsorb your crude material onto a small amount of silica or Celite and load it onto the column as a dry powder (a technique known as "dry loading").[12]
Experimental Protocols
Protocol 1: Deactivation of a Silica Gel Column for Flash Chromatography
This protocol is designed to neutralize the acidic sites on silica gel, improving the chromatography of basic compounds like isoquinolines.[4]
Materials:
-
Packed silica gel column
-
Initial elution solvent (e.g., Hexane or Dichloromethane)
-
Triethylamine (TEA)
Procedure:
-
Prepare Deactivating Solvent: Create a solvent mixture identical to your initial, non-polar elution solvent, but add 1-2% triethylamine. For example, if you are starting with 100% hexane, prepare a solution of 1% TEA in hexane.
-
Column Flush: Pass 2-3 full column volumes of this deactivating solvent through your packed silica gel column. A column volume (CV) is the empty volume of the column barrel occupied by the silica.
-
Equilibration: Following the deactivation flush, run 2-3 column volumes of your actual initial elution solvent (without the extra TEA, unless it is part of your planned mobile phase) to remove any excess, unbound base.
-
Load Sample: Your column is now deactivated and ready for sample loading. Proceed with your purification, using your pre-determined solvent system (which should still contain 0.5-1% TEA).
Protocol 2: General Flash Chromatography of an Isoquinoline Derivative
This protocol assumes you have already determined an optimal solvent system using TLC (e.g., 30% Ethyl Acetate in Hexane + 1% TEA, giving an Rf of ~0.3).
Procedure:
-
Column Packing: Dry pack the column with silica gel, or use the slurry method for best results. Tap the column gently to ensure a well-packed, homogenous bed.
-
Equilibration: Run several column volumes of your starting mobile phase (e.g., 10% Ethyl Acetate in Hexane + 1% TEA) through the column until the bed is fully saturated and equilibrated.
-
Sample Loading: Dissolve your crude sample in a minimum amount of a strong solvent (like dichloromethane). If solubility in the mobile phase is low, use the dry loading method described in the troubleshooting section. Carefully apply the sample to the top of the silica bed.[12]
-
Elution: Carefully add your mobile phase to the top of the column. Apply positive pressure and begin collecting fractions.
-
Gradient (if applicable): Start with a less polar mobile phase (e.g., 10% EtOAc/Hex) to elute non-polar impurities. Gradually increase the polarity (e.g., to 30% EtOAc/Hex, then 50%) to elute your target compound and then more polar impurities.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain your purified compound.[13] Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparative separation of isoquinoline alkaloids from Corydalis impatiens using a middle pressure chromatogram isolated gel column coupled with two-dimensional liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 8. Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. teledyneisco.com [teledyneisco.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. magritek.com [magritek.com]
Technical Support Center: Troubleshooting Low Yields in Cross-Coupling Reactions with 5-Bromo-8-methoxyisoquinoline
Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-8-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of complex molecules using this versatile building block. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here are some quick answers to common issues encountered with this compound in cross-coupling reactions.
Q1: My Suzuki-Miyaura reaction with this compound is not proceeding or giving very low yields. What are the most likely causes?
A: Low yields in Suzuki-Miyaura couplings with this substrate often stem from a few key factors. The electron-donating nature of the 8-methoxy group can make the C-Br bond at the 5-position less reactive towards oxidative addition by the palladium catalyst.[1] Additionally, the nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially inhibiting catalytic activity. Common troubleshooting steps include screening different palladium catalysts and ligands, adjusting the base and solvent system, and ensuring rigorous exclusion of oxygen.[2][3][4]
Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?
A: Homocoupling is often a sign of slow transmetalation or premature reductive elimination from a diorganopalladium(II) intermediate. To minimize this, ensure your reaction is thoroughly deoxygenated, as oxygen can promote homocoupling.[3] Using a slight excess of the this compound can also favor the desired cross-coupling. Additionally, the choice of base and solvent is critical; sometimes switching to a milder base or a different solvent system can disfavor the homocoupling pathway.[2]
Q3: For a Buchwald-Hartwig amination, what are the best initial conditions to try with this compound?
A: For Buchwald-Hartwig aminations with heteroaromatic halides, a good starting point is a palladium precatalyst like a Buchwald G3 or G4 precatalyst, paired with a biaryl phosphine ligand such as XPhos or SPhos.[5][6] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is often required.[6] Toluene or dioxane are common solvents. Due to the potential for catalyst inhibition by the isoquinoline nitrogen, slightly higher catalyst loadings (2-5 mol%) might be necessary for initial trials.
Q4: I am attempting a Sonogashira coupling and see no product formation. What should I investigate first?
A: The Sonogashira reaction is sensitive to several factors. Firstly, ensure your copper(I) co-catalyst is active and the reaction is strictly anaerobic to prevent oxidative homocoupling of the alkyne (Glaser coupling).[7] The choice of amine base (e.g., triethylamine, diisopropylethylamine) and solvent is also crucial. If you are using a palladium(II) precatalyst, it must be reduced in situ to the active palladium(0) species.[7] Sometimes, the amine solvent itself can facilitate this reduction.[8] Consider using a copper-free Sonogashira protocol if Glaser coupling is a persistent issue.[9]
In-Depth Troubleshooting Guides
Issue 1: Poor Reactivity and Low Conversion in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, but the electronic properties of this compound can present challenges. The electron-donating methoxy group can decrease the electrophilicity of the C-Br bond, slowing down the rate-determining oxidative addition step.[1][10]
Caption: Troubleshooting workflow for low Suzuki coupling yields.
-
Catalyst and Ligand Screening: The choice of palladium source and ligand is paramount. While Pd(PPh₃)₄ is a classic catalyst, modern catalyst systems often provide superior results, especially for challenging substrates.[11][12]
-
Recommendation: Start with a robust catalyst system like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or P(t-Bu)₃.[3][13] These ligands promote oxidative addition and stabilize the active Pd(0) species.[12]
-
Rationale: Bulky phosphine ligands accelerate the reductive elimination step and can prevent the formation of inactive palladium complexes.[12] N-heterocyclic carbene (NHC) ligands are also excellent alternatives known for their high stability and activity.[12]
-
-
Base and Solvent Optimization: The base plays a crucial role in the transmetalation step, activating the boronic acid.[12][13]
-
Recommendation: Screen a variety of bases, including inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[2][14] The solvent system should be able to dissolve both the organic and inorganic components to some extent. Common choices include toluene/water, dioxane/water, or THF/water mixtures.[2]
-
Rationale: The choice of base and solvent can influence the equilibrium of the catalytic cycle and the solubility of the reagents. For instance, Cs₂CO₃ is often effective in difficult couplings due to its high solubility in organic solvents.[6]
-
-
Temperature Control: While heating is often necessary, excessive temperatures can lead to catalyst decomposition and side reactions.
-
To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol %) and ligand (e.g., SPhos, 4-10 mol %).
-
Add the degassed solvent system (e.g., toluene/water 10:1).
-
Thoroughly degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction at the desired temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Catalyst Inhibition in Buchwald-Hartwig Amination
The nitrogen atom of the isoquinoline ring can act as a ligand for the palladium catalyst, leading to the formation of off-cycle, inactive complexes. This can be particularly problematic in C-N bond-forming reactions.
-
Ligand Choice: Use bulky biaryl phosphine ligands.
-
Catalyst Loading: It may be necessary to use a higher catalyst loading than for less coordinating substrates.
-
Recommendation: Start with 3-5 mol % of the palladium precatalyst and adjust as needed.
-
-
Base Selection: The base can also influence catalyst activity.
-
Recommendation: While strong bases like NaOtBu are common, weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be effective and may be less prone to causing substrate or product degradation.[6]
-
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Issue 3: Side Reactions in Sonogashira and Heck Couplings
For Sonogashira and Heck reactions, specific side reactions can plague the synthesis.
-
Cause: This copper-catalyzed oxidative homocoupling of the terminal alkyne occurs in the presence of oxygen.[7]
-
Solution:
-
Rigorous Degassing: Ensure the reaction mixture and headspace are completely free of oxygen.
-
Copper-Free Conditions: Several protocols exist that avoid the use of a copper co-catalyst, often employing a higher loading of a palladium catalyst and a suitable amine base.[9]
-
-
Cause: Isomerization of the newly formed double bond can occur via a series of reversible β-hydride elimination and re-addition steps.[18][19]
-
Solution:
-
Choice of Base: Using a base like triethylamine can help to irreversibly trap the H-Pd-X species formed after β-hydride elimination, preventing re-addition.
-
Additives: The addition of silver or thallium salts can act as halide scavengers, promoting an irreversible reductive elimination.[19]
-
Ligand Effects: The ligand can influence both the regioselectivity and the rate of isomerization. Screening different phosphine ligands is recommended.
-
Data Summary Tables
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O (10:1) | 90-110 |
| Buchwald-Hartwig | XPhos Pd G3 (3 mol%) | (part of precatalyst) | NaOtBu (1.5 equiv) | Toluene | 100 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (3 mol%) | PPh₃ (6 mol%) | Et₃N | THF | 60-70 |
| Heck | Pd(OAc)₂ (5 mol%) | P(o-tolyl)₃ (10 mol%) | Et₃N (2 equiv) | DMF | 100-120 |
Table 2: Common Solvents and Bases for Optimization
| Solvents | Bases |
| Toluene | K₂CO₃ |
| Dioxane | K₃PO₄ |
| THF | Cs₂CO₃ |
| DMF | NaOtBu |
| Acetonitrile | LHMDS |
| n-Butanol | DBU |
Concluding Remarks
Troubleshooting cross-coupling reactions with functionalized heteroaromatic substrates like this compound requires a systematic approach. By understanding the underlying mechanisms and the specific electronic and steric factors at play, researchers can effectively navigate the challenges of low yields and side reactions. This guide provides a starting point for optimization, and we encourage the careful screening of reaction parameters to achieve the desired synthetic outcomes.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nbinno.com [nbinno.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. people.uniurb.it [people.uniurb.it]
Technical Support Center: Synthesis of 5,8-Dibromoisoquinoline
Welcome to the technical support center for the synthesis of 5,8-dibromoisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to mitigate the formation of impurities during your experiments. Our focus is on providing practical, field-proven insights grounded in established scientific principles.
Introduction: The Challenge of Regioselective Dibromination
The synthesis of 5,8-dibromoisoquinoline is a critical step in the development of various pharmacologically active compounds. However, achieving high purity can be challenging due to the potential for the formation of isomeric and over-brominated impurities. The electronic properties of the isoquinoline ring system dictate that electrophilic substitution, such as bromination, preferentially occurs on the benzene ring, primarily at the C5 and C8 positions.[1][2][3] Controlling the reaction to selectively yield the desired 5,8-disubstituted product requires a nuanced understanding of the reaction mechanism and precise control over experimental parameters.
This guide will walk you through the common pitfalls and provide actionable solutions to optimize your synthesis and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: My bromination of isoquinoline is yielding a mixture of 5-bromoisoquinoline, 5,8-dibromoisoquinoline, and other brominated species. How can I improve the selectivity for 5,8-dibromoisoquinoline?
A1: Achieving high selectivity for 5,8-dibromoisoquinoline requires careful control over the reaction conditions. The formation of a mixture of products is often due to a lack of precise control over stoichiometry and temperature.[4][5][6]
-
Stoichiometry of the Brominating Agent: The amount of the brominating agent, such as N-Bromosuccinimide (NBS), is critical. Using an excess of the brominating agent will inevitably lead to the formation of over-brominated products, including 5,7,8-tribromoisoquinoline.[6] It is crucial to start with a stoichiometric amount of the brominating agent relative to the starting material (typically 2.0 to 2.2 equivalents for dibromination).
-
Reaction Temperature: The temperature of the reaction plays a significant role in controlling the rate of bromination and minimizing side reactions. Lower temperatures generally favor higher selectivity. For the synthesis of 5-bromoisoquinoline, temperatures as low as -25°C have been reported to be effective.[5] For the subsequent bromination to the 5,8-dibromo product, careful temperature control is equally important.
-
Choice of Solvent and Acid Catalyst: The reaction is typically carried out in a strong acid, such as concentrated sulfuric acid, which protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the substitution to the benzene ring.[4][7] The choice and concentration of the acid can influence the reaction rate and selectivity.
Q2: I am observing the formation of 5,7-dibromoisoquinoline as a significant impurity. Why is this happening and how can I prevent it?
A2: The formation of 5,7-dibromoisoquinoline as a byproduct is less common than over-bromination to 5,7,8-tribromoisoquinoline, but it can occur. The substitution pattern is governed by the directing effects of the existing substituents and the overall electron density of the ring. While the C5 and C8 positions are the most activated for electrophilic attack, the C7 position can also be susceptible, especially under forcing conditions. To minimize the formation of the 5,7-isomer, consider the following:
-
Milder Brominating Agents: If you are using a highly reactive brominating agent, consider switching to a milder one. For instance, if you are using bromine in oleum, switching to NBS in concentrated sulfuric acid might provide better control.
-
Stepwise Bromination: A more controlled approach is a two-step synthesis. First, synthesize and purify 5-bromoisoquinoline. Then, subject the purified 5-bromoisoquinoline to a second bromination to introduce the bromine at the C8 position. This stepwise approach provides much greater control over the final product distribution.
Q3: My reaction work-up is complicated by the presence of tar-like substances. What causes this and how can I simplify the purification?
A3: Tar formation is a common issue in reactions involving strong acids and oxidizing conditions, which can lead to polymerization of the starting material or intermediates.[8]
-
Temperature Control: Overheating is a primary cause of tar formation. Maintain strict temperature control throughout the reaction.
-
Quenching Procedure: The way you quench the reaction is crucial. Pouring the acidic reaction mixture onto crushed ice is a standard procedure that helps to dissipate heat and dilute the acid, minimizing charring.[5]
-
Purification Strategy: While direct crystallization can be attempted, column chromatography is often necessary to separate the desired product from closely related impurities and baseline material. A silica gel column with a gradient elution system (e.g., hexanes/ethyl acetate or dichloromethane/diethyl ether) can be effective.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 5,8-dibromoisoquinoline | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of product during work-up. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; a slightly elevated temperature might be needed for the second bromination compared to the first. - Ensure the work-up is performed promptly and at low temperatures. |
| Presence of starting material (isoquinoline or 5-bromoisoquinoline) in the final product | - Insufficient amount of brominating agent. - Reaction time is too short. | - Carefully check the stoichiometry of the brominating agent. - Extend the reaction time, monitoring by TLC/HPLC. |
| Formation of tri- or tetra-brominated impurities | - Excess brominating agent. - Reaction temperature is too high. | - Use a precise stoichiometric amount of the brominating agent. - Maintain a low and consistent reaction temperature. |
| Inconsistent results between batches | - Purity of starting materials. - Variations in reaction conditions. | - Use purified isoquinoline and recrystallized NBS.[5] - Standardize all reaction parameters, including addition rates, stirring speed, and temperature control. |
Experimental Protocols
Protocol 1: Stepwise Synthesis of 5,8-Dibromoisoquinoline
This protocol follows a two-step approach for greater control over the formation of impurities.
Step 1: Synthesis of 5-Bromoisoquinoline [5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the acid to below 10°C in an ice bath.
-
Addition of Isoquinoline: Slowly add isoquinoline to the stirred sulfuric acid, maintaining the temperature below 30°C.
-
Cooling: Cool the solution to -25°C using a dry ice/acetone bath.
-
Addition of NBS: Add recrystallized N-bromosuccinimide (1.1 equivalents) in portions, ensuring the internal temperature remains between -22 and -26°C.
-
Reaction: Stir the mixture for 2 hours at -22°C, then for 3 hours at -18°C.
-
Work-up: Pour the reaction mixture onto crushed ice. Basify the solution with aqueous sodium hydroxide to a pH of 8-9, keeping the temperature below 20°C.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-bromoisoquinoline can be purified by column chromatography or recrystallization.
Step 2: Synthesis of 5,8-Dibromoisoquinoline from 5-Bromoisoquinoline
-
Reaction Setup: Follow the same setup as in Step 1.
-
Addition of 5-Bromoisoquinoline: Slowly add the purified 5-bromoisoquinoline to the stirred, cooled sulfuric acid.
-
Cooling: Cool the solution to -10°C.
-
Addition of NBS: Add recrystallized N-bromosuccinimide (1.1 equivalents) in portions, maintaining the temperature between -10 and -5°C.
-
Reaction: Stir the mixture at -5°C for 4-6 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as in Step 1.
Characterization of Impurities
The identification of impurities is crucial for optimizing the reaction.
| Technique | Purpose |
| TLC/HPLC | Monitor reaction progress and assess the purity of the crude product. |
| ¹H NMR | Determine the substitution pattern of the bromoisoquinoline isomers. The chemical shifts and coupling constants of the aromatic protons are diagnostic. |
| Mass Spectrometry | Confirm the molecular weight of the product and impurities. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) is a key indicator.[9] |
Visualizing the Process
Experimental Workflow
Caption: Stepwise synthesis and analysis of 5,8-dibromoisoquinoline.
Impurity Formation Pathways
Caption: Pathways for desired product and impurity formation.
References
- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Purity Recrystallization of 5-Bromo-8-methoxyisoquinoline
Welcome to the technical support center for the purification of 5-Bromo-8-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the recrystallization of this important synthetic intermediate. As Senior Application Scientists, we have compiled this information to ensure you can achieve the highest possible purity in your preparations.
I. Understanding the Recrystallization of this compound
This compound is a key building block in medicinal chemistry. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. Recrystallization is a powerful technique for purifying solids, and a well-executed protocol can significantly enhance the purity of your material.
The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain in the mother liquor.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound.
Issue 1: The compound "oils out" instead of forming crystals.
-
Question: I've dissolved my this compound in the hot solvent, but upon cooling, it separates as an oil, not as crystals. What's happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high. This is a common issue with many organic compounds.
-
Causality: The high concentration of the solute can lead to its separation as a liquid phase before the solution is cool enough for crystal nucleation to occur. Certain impurities can also inhibit crystal formation and promote oiling.[1][2]
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly.[1][2]
-
Modify the Solvent System: If using a single solvent, try a mixed-solvent system. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (one in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly. For this compound, a good starting point would be a mixture of a more polar solvent like ethyl acetate or acetone with a non-polar solvent like hexane or heptane.[1][3]
-
Lower the Cooling Rate: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Slow cooling favors the formation of well-ordered crystals.[1]
-
-
Issue 2: Very low or no crystal yield after cooling.
-
Question: After cooling the solution, I've obtained very few or no crystals of this compound. What can I do to improve my yield?
-
Answer: A low yield is typically due to using too much solvent or incomplete crystallization.
-
Causality: If an excessive amount of solvent is used, the solution may not become supersaturated upon cooling, thus preventing crystallization.[1][2]
-
Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration. Be careful not to evaporate too much, as this can lead to oiling out or rapid precipitation of impure crystals.[2]
-
Induce Crystallization: If the solution appears to be supersaturated but no crystals have formed, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystal growth.[1]
-
-
Extended Cooling: Ensure the solution has been given ample time to cool and crystallize. Sometimes, crystallization can be slow to initiate. Placing the solution in a colder environment (e.g., a refrigerator or freezer) after it has reached room temperature can also help, provided the solvent does not freeze.
-
-
Issue 3: The recrystallized product is still colored.
-
Question: My starting material was a brownish solid, and after recrystallization, the crystals are still colored. How can I obtain a colorless product?
-
Answer: The presence of color indicates that colored impurities are co-crystallizing with your product.
-
Causality: Highly colored impurities, often polymeric byproducts from the synthesis, can be difficult to remove in a single recrystallization.
-
Solutions:
-
Activated Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.[1]
-
Hot Filtration: After the charcoal treatment, perform a hot filtration to remove the charcoal and any other insoluble impurities. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.[1]
-
Second Recrystallization: A second recrystallization is often an effective way to improve the purity and color of the final product.[1]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures. For this compound, a good starting point would be to test single solvents like ethanol or mixed solvent systems such as ethyl acetate/hexane, acetone/hexane, or toluene/heptane.[1][3][4] The choice of solvent can depend on the impurities present. Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture.
Q2: How do I perform a small-scale solubility test?
A2: To perform a solubility test, place a small amount of your crude this compound (around 10-20 mg) in a test tube. Add a few drops of the solvent you are testing and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube and observe if it dissolves. A good recrystallization solvent will show low solubility at room temperature and high solubility upon heating.
Q3: What are the common impurities in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials, over-brominated or under-brominated isoquinoline derivatives, and polymeric tars.[5] The specific impurities will depend on the synthetic route used. Recrystallization is generally effective at removing small amounts of these byproducts.
Q4: Can I use a rotary evaporator to speed up the cooling process?
A4: It is not recommended to use a rotary evaporator to cool the solution. Rapid cooling can lead to the formation of small, impure crystals or cause the compound to precipitate as an amorphous solid. Slow, gradual cooling is crucial for the growth of large, pure crystals.[6]
Q5: My recrystallized product has a wide melting point range. What does this indicate?
A5: A wide melting point range is an indication of impurities. A pure crystalline solid will have a sharp melting point, typically within a 1-2 °C range. If your product has a broad melting point range, a second recrystallization may be necessary to improve its purity.
IV. Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or air-dry them on a watch glass.
Protocol 2: Mixed-Solvent Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) with gentle heating.
-
Addition of Anti-Solvent: While the solution is hot, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the mixed-solvent system (in the same ratio) for washing.
V. Data and Diagrams
Table 1: Potential Solvent Systems for Recrystallization of Bromo-substituted Isoquinolines and Quinolines
| Compound | Recrystallization Solvent(s) | Solvent Ratio (v/v) | Reference |
| 3-Bromoquinoline | Ethyl Acetate / Hexane | Not specified | [3] |
| 5,7-Dibromo-8-hydroxyquinoline | Benzene | N/A | [1] |
| 7-Bromo-8-hydroxyquinoline | Methanol / Acetone | 1:1 | [1] |
| 5-Bromo-8-nitroisoquinoline | Heptane / Toluene | 4:1 | [1] |
Diagram 1: General Recrystallization Workflow
Caption: A generalized workflow for the purification of a solid compound by recrystallization.
Diagram 2: Troubleshooting Decision Tree for Recrystallization
Caption: A decision tree to guide troubleshooting common issues during recrystallization.
VI. References
-
Technical Support Center: High-Purity 3-Bromoquinoline Recrystallization. Benchchem. Available at: --INVALID-LINK--
-
5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China. Autech. Available at: --INVALID-LINK--
-
Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives. Benchchem. Available at: --INVALID-LINK--
-
Lab Procedure: Recrystallization. LabXchange. Available at: --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: --INVALID-LINK--
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: --INVALID-LINK--
-
Troubleshooting. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Technical Support Center: 5-Bromo-8-methoxy-2-methylquinoline Purification. Benchchem. Available at: --INVALID-LINK--
-
Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. Available at: --INVALID-LINK--
-
Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents. Available at: --INVALID-LINK--
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: --INVALID-LINK--
-
Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents. Available at: --INVALID-LINK--
-
Improving solubility of 5-Bromo-8-methoxy-2-methylquinoline for assays. Benchchem. Available at: --INVALID-LINK--
-
Recrystallization Issues. Reddit. Available at: --INVALID-LINK--
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: --INVALID-LINK--
-
How To: Purify by Crystallization. University of Rochester Department of Chemistry. Available at: --INVALID-LINK--
-
Understanding Polymorphism and Crystallisation Issues in the Pharmaceutical Industry. Scientific Update. Available at: --INVALID-LINK--
References
stability issues of 5-Bromo-8-methoxyisoquinoline under acidic conditions
A Guide for Researchers on Navigating Stability Under Acidic Conditions
Welcome to the Technical Support Center for 5-Bromo-8-methoxyisoquinoline. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical support and practical troubleshooting advice for the stability of this compound when used in acidic environments. This resource is structured in a question-and-answer format to directly address the challenges you may face during your research and development activities.
Frequently Asked Questions (FAQs)
Q1: My experiment requires dissolving this compound in an acidic mobile phase for chromatography, but I'm seeing inconsistent results. Is this compound stable under acidic conditions?
A1: This is a critical question. The stability of this compound in acidic conditions is not absolute and depends on the pH, temperature, and duration of exposure. The isoquinoline core is a weak base, with a predicted pKa for the protonated form of 5-bromoisoquinoline around 4.39.[1] This means that in acidic solutions with a pH below this value, the molecule will exist predominantly in its protonated form.
While the isoquinoline ring itself is generally stable in strong acids for short periods, which is why concentrated sulfuric acid can be used in its synthesis, prolonged exposure to acidic conditions, especially at elevated temperatures, can lead to degradation.[1][2] Inconsistencies in your chromatographic results could be an early indicator of on-column or in-solution degradation.
Q2: What are the most likely degradation pathways for this compound in an acidic medium?
A2: Based on the structure of the molecule, there are two primary potential degradation pathways under acidic conditions:
-
Acid-Catalyzed Hydrolysis of the Methoxy Group: The 8-methoxy group is an ether linkage, which can be susceptible to cleavage under acidic conditions, particularly with heating, to yield 5-bromo-8-hydroxyisoquinoline and methanol. This is a common reaction for aryl methyl ethers.
-
Debromination: While generally less common under simple acidic conditions, acid-catalyzed debromination of aromatic compounds can occur, although it often requires specific catalysts or conditions.
The most probable degradation product you might encounter is 5-bromo-8-hydroxyisoquinoline.
Q3: How can I determine if my sample of this compound is degrading under my specific experimental conditions?
A3: The most effective way to assess the stability of your compound is to perform a forced degradation study .[3][4][5][6] This involves intentionally exposing your compound to your experimental acidic conditions for a set period and then analyzing the sample for the appearance of new peaks or a decrease in the parent compound peak. High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent technique for quantifying the parent compound and detecting degradation products.[7][8] For structural identification of any new impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[7][8]
Troubleshooting Guide
Issue 1: Appearance of a New, More Polar Peak in HPLC Analysis
-
Observation: During HPLC analysis with an acidic mobile phase, a new peak with a shorter retention time (more polar) appears and grows over time, while the peak for this compound decreases.
-
Probable Cause: This is a strong indication of the acid-catalyzed hydrolysis of the methoxy group to a hydroxyl group. The resulting 5-bromo-8-hydroxyisoquinoline is more polar and will elute earlier on a reverse-phase HPLC column.
-
Recommended Solutions:
-
pH Adjustment: If your experimental protocol allows, increase the pH of your mobile phase or solution to a less acidic level. The solubility of quinoline derivatives can be pH-dependent, so a balance may need to be found.[9]
-
Temperature Control: Avoid heating solutions of this compound in acidic media. If heating is necessary, minimize the duration and temperature.
-
Use a Co-solvent: For analytical purposes, preparing a concentrated stock solution in an organic solvent like DMSO and diluting it into the aqueous acidic mobile phase just before injection can minimize the time the compound is exposed to the acidic environment.[9]
-
Confirmation of Degradant: To confirm the identity of the new peak, you can either synthesize a standard of 5-bromo-8-hydroxyisoquinoline or use LC-MS to determine the mass of the new peak, which should correspond to the hydroxylated product.
-
Issue 2: Loss of Compound without the Appearance of a Clear Degradation Peak
-
Observation: The peak area of this compound decreases over time in an acidic solution, but no distinct new peak is observed. You might see a rise in the baseline or multiple small, broad peaks.
-
Probable Cause: This could indicate more complex degradation or polymerization. It's also possible that the degradation products are not UV-active at the wavelength you are monitoring or are not being retained on your HPLC column.
-
Recommended Solutions:
-
Change Detection Wavelength: Analyze your samples at multiple UV wavelengths to see if any degradation products become visible.
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in your HPLC system, which are not dependent on chromophores.
-
LC-MS Analysis: This is the most powerful tool in this scenario. A mass spectrometer can detect ions of the degradation products even if they lack a UV chromophore and provide valuable mass information for their identification.[7][8]
-
Perform a Forced Degradation Study: A structured study under more controlled, stressed conditions (e.g., higher acid concentration, elevated temperature) can help to generate a sufficient amount of the degradation products to make them detectable and identifiable.[3][4][5]
-
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol will help you assess the stability of this compound in a specific acidic solution.
Materials:
-
This compound
-
Your acidic solution of interest (e.g., 0.1 M HCl, acidic buffer)
-
Neutralizing solution (e.g., 0.1 M NaOH)
-
HPLC-grade water and acetonitrile
-
HPLC system with UV detector or LC-MS
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
Transfer a known volume of the stock solution into your acidic solution to achieve your desired final concentration.
-
Prepare a control sample by adding the same volume of stock solution to HPLC-grade water.
-
Incubate both samples at your desired temperature (e.g., room temperature or 40°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from both the acidic sample and the control.
-
Immediately neutralize the aliquot from the acidic sample with an equivalent amount of the neutralizing solution to stop the degradation.
-
-
HPLC Analysis:
-
Analyze all samples by HPLC.
-
Monitor the peak area of this compound and look for the appearance of new peaks.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
| Time Point (hours) | % Parent Compound Remaining (Acid) | % Parent Compound Remaining (Control) | Area of New Peak(s) (Acid) |
| 0 | 100 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 1: Example Data Table for Forced Degradation Study.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Plausible degradation via acid-catalyzed hydrolysis.
References
- 1. 5-Bromoisoquinoline CAS#: 34784-04-8 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Efficient Cross-Coupling of Bromoisoquinolines
Welcome to the Technical Support Center for catalyst selection in the cross-coupling of bromoisoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-C and C-N bond-forming reactions. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it efficiently is paramount.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments.
The Challenge of the Isoquinoline Moiety
The nitrogen atom within the isoquinoline ring presents a unique challenge in palladium-catalyzed cross-coupling reactions. It can coordinate to the palladium center, leading to catalyst inhibition or deactivation, which often results in low reactivity.[4][5] Therefore, careful selection of the catalyst system—comprising the palladium precursor, ligand, base, and solvent—is critical for success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of 1-bromoisoquinoline is sluggish and gives low yields. What are the most likely causes?
A1: Several factors can contribute to a struggling Suzuki-Miyaura reaction with bromoisoquinolines. Here’s a breakdown of common culprits and how to address them:
-
Catalyst Inhibition: As mentioned, the isoquinoline nitrogen can bind to the palladium catalyst, hindering the catalytic cycle.[4][5]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can shield the palladium center and promote the desired oxidative addition and reductive elimination steps.
-
-
Protodeborylation of the Boronic Acid: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeborylation (replacement of the boronic acid group with a hydrogen atom).[6][7]
-
Solution: Use boronic esters (e.g., pinacol esters) which are generally more stable.[6] Alternatively, ensure your boronic acid is of high quality and use it promptly after purchase or synthesis. Running the reaction under anhydrous conditions can also mitigate this side reaction.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial for both solubility and reactivity.
-
Solution: A common starting point is a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent mixture like 1,4-dioxane/water or DMF/water.[8][9][10] If solubility is an issue, consider using a different solvent system like toluene or THF.[11][12] For base-sensitive substrates, weaker bases like K₃PO₄ may be beneficial.[13]
-
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side product?
A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this unwanted reaction.[6]
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[8]
-
Use of High-Quality Reagents: Use fresh, high-purity palladium catalysts and boronic acids.
-
Ligand Choice: Certain ligands can suppress homocoupling. Experiment with different phosphine ligands to find the optimal one for your specific substrate.
Q3: For a Buchwald-Hartwig amination of a bromoisoquinoline, what are the key parameters to consider for catalyst selection?
A3: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. Success with bromoisoquinolines hinges on a well-chosen catalyst system.
-
Palladium Precursor: Common choices include Pd₂(dba)₃ and Pd(OAc)₂.[14] Pd₂(dba)₃ is often preferred as it is a source of Pd(0), the active catalytic species.[6]
-
Ligand Selection: This is arguably the most critical parameter. For challenging substrates like bromoisoquinolines, bulky, electron-rich biarylphosphine ligands are often necessary. A good starting point is to screen ligands such as BINAP, Xantphos, or one of the Buchwald-type ligands (e.g., XPhos, SPhos).[15][16]
-
Base: The choice of base is highly dependent on the amine coupling partner and the presence of any base-sensitive functional groups on your bromoisoquinoline. Strong, non-nucleophilic bases like NaOtBu or LHMDS are frequently used.[14] For more sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective.[14][15]
-
Solvent: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[14] The choice can impact solubility and reaction rate.
Q4: My Sonogashira coupling with a bromoisoquinoline is failing. What troubleshooting steps should I take?
A4: The Sonogashira coupling is an excellent method for introducing alkynyl groups. Common failure points include:
-
Catalyst System: The classic Sonogashira reaction uses a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[17][18]
-
Copper-Free Conditions: The copper co-catalyst can sometimes lead to the homocoupling of the terminal alkyne (Glaser coupling).[17] If you observe significant alkyne dimerization, consider a copper-free protocol.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the HBr byproduct.[17]
-
Inert Atmosphere: These reactions are sensitive to oxygen, so maintaining a strict inert atmosphere (argon or nitrogen) is crucial.
Troubleshooting Guides
Scenario 1: Low Conversion in Suzuki-Miyaura Coupling
You are attempting to couple 4-bromoisoquinoline with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, and you observe only 20% conversion after 24 hours.
Troubleshooting Workflow:
Caption: Troubleshooting flow for low Suzuki-Miyaura conversion.
Causality Explained:
-
Step 1: The quality of the boronic acid is paramount; protodeborylation is a common issue.[6] Palladium catalysts can also degrade over time.
-
Step 2: Pd(PPh₃)₄ can be less effective for heteroaromatic couplings. Catalysts with more electron-donating and bulky ligands like dppf or Buchwald-type ligands can accelerate the oxidative addition step, which is often rate-limiting.[19]
-
Step 3: Cesium carbonate is more soluble and often more effective than potassium carbonate.[14] Solvent choice impacts the solubility of all components and can significantly influence reaction rates.[20]
-
Step 4: While higher temperatures can increase reaction rates, they can also promote side reactions. Proceed with caution.
Experimental Protocols
General Protocol for a Screening Suzuki-Miyaura Coupling of a Bromoisoquinoline
This protocol is a starting point and should be optimized for your specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the bromoisoquinoline (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).[8]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.[8]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.[8]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[8][14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by column chromatography.
Catalyst and Ligand Selection Table for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | A classic, but may be less effective for N-heterocycles. |
| PdCl₂(dppf) | dppf | K₂CO₃/Cs₂CO₃ | DMF or Dioxane | 80-110 | A more robust system for many substrates.[21] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100-110 | Excellent for sterically hindered or electron-rich substrates. |
| XPhos Pd G3 | XPhos | K₃PO₄ | t-BuOH/H₂O | 80-100 | A highly active pre-catalyst, often good for challenging couplings.[22] |
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the cross-coupling reaction is key to effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[6][8]
Mechanistic Insights:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromoisoquinoline. This step is often accelerated by electron-donating ligands.[6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid.[6]
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
References
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. reddit.com [reddit.com]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. reddit.com [reddit.com]
- 22. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction: The Strategic Importance of the 8-Methoxyisoquinoline Scaffold
An In-Depth Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-8-Methoxyisoquinoline in Cross-Coupling Reactions
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] The 8-methoxyisoquinoline variant, in particular, is a valuable building block in the synthesis of novel therapeutic agents, including potential treatments for neurodegenerative diseases and cancer.[2][3][4] Functionalization of this core, typically at the C5 position, is crucial for developing new chemical entities with tailored pharmacological profiles. This is most commonly achieved through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth, objective comparison of the reactivity of two key starting materials: 5-bromo-8-methoxyisoquinoline and 5-chloro-8-methoxyisoquinoline. Understanding the nuanced differences in their reactivity is paramount for efficient reaction design, catalyst selection, and the strategic planning of synthetic routes in drug discovery programs. We will explore these differences through the lens of fundamental chemical principles and provide supporting experimental data for three cornerstone reactions in modern synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Part 1: The Theoretical Foundation of Reactivity
The fundamental difference in reactivity between 5-bromo- and 5-chloro-8-methoxyisoquinoline is dictated by the inherent strength of the carbon-halogen (C-X) bond. This factor directly influences the rate-determining step of most palladium-catalyzed cross-coupling cycles: oxidative addition .[5][6]
Carbon-Halogen Bond Dissociation Energy (BDE)
The energy required to cleave a bond homolytically, known as the Bond Dissociation Energy (BDE), is a direct measure of its strength. The C-Br bond is significantly weaker than the C-Cl bond.
This disparity arises from the greater size and polarizability of the bromine atom compared to chlorine, resulting in a longer and weaker bond with carbon.[8][9]
The Critical Role of Oxidative Addition
In a typical cross-coupling cycle, a low-valent palladium(0) catalyst initiates the reaction by inserting into the C-X bond of the aryl halide. This step, termed oxidative addition, involves the cleavage of the C-X bond and the formation of a new palladium(II) complex.[10][11] The activation energy for this step is directly proportional to the strength of the C-X bond.[7]
Consequently, the weaker C-Br bond in this compound allows for a lower activation energy barrier for oxidative addition compared to the C-Cl bond of its chloro-analogue. This translates to:
-
Faster reaction rates for the bromo-substrate.
-
The ability to use milder reaction conditions (e.g., lower temperatures).
-
Compatibility with a broader range of less reactive palladium catalysts .
The electron-donating methoxy group at the C8 position increases electron density on the isoquinoline ring system, which can slightly disfavor oxidative addition for both substrates.[12] However, this electronic effect is constant for both molecules, leaving the halogen identity as the primary determinant of relative reactivity.
Caption: Oxidative addition energy profile comparison.
Part 2: Experimental Performance in Key Cross-Coupling Reactions
The theoretical principles are borne out in experimental practice. The following sections provide comparative data for the performance of each substrate in standard cross-coupling protocols. The conditions and results are representative of typical outcomes observed in a research setting.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The difference in reactivity between the bromo and chloro substrates is evident in the required catalyst system and reaction conditions. The bromo-compound reacts efficiently with standard catalysts, while the chloro-analogue necessitates a more specialized, highly active catalyst system.[13][14]
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Substrate | Catalyst System | Base | Temp. | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 80 °C | 4 h | 92 |
| 2 | 5-Chloro-8-methoxyisoquinoline | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 80 °C | 24 h | <10 |
| 3 | 5-Chloro-8-methoxyisoquinoline | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 110 °C | 12 h | 88 |
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination
For C-N bond formation, the Buchwald-Hartwig amination is the preeminent method.[15] Here again, the enhanced reactivity of the C-Br bond allows for successful coupling under conditions where the C-Cl bond is largely unreactive, unless a highly specialized ligand is employed.[16]
Table 2: Buchwald-Hartwig Amination with Morpholine
| Entry | Substrate | Catalyst System | Base | Temp. | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | This compound | Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%) | NaOtBu | 90 °C | 6 h | 95 |
| 2 | 5-Chloro-8-methoxyisoquinoline | Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%) | NaOtBu | 90 °C | 24 h | No Reaction |
| 3 | 5-Chloro-8-methoxyisoquinoline | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₂CO₃ | 120 °C | 18 h | 85 |
Sonogashira Coupling
The Sonogashira coupling is used to install alkyne moieties. The reactivity gap between aryl bromides and chlorides is particularly pronounced in this reaction.[17][18] Standard Sonogashira conditions (Pd/Cu co-catalysis) are often completely ineffective for unactivated aryl chlorides. Achieving successful coupling with the chloro-substrate typically requires specialized copper-free conditions with a highly active catalyst.[19][20]
Table 3: Sonogashira Coupling with Phenylacetylene
| Entry | Substrate | Catalyst System | Base | Temp. | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | This compound | PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | TEA | 60 °C | 3 h | 91 |
| 2 | 5-Chloro-8-methoxyisoquinoline | PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | TEA | 100 °C | 24 h | <5 |
| 3 | 5-Chloro-8-methoxyisoquinoline | Pd(t-Bu₃P)₂ (5 mol%) (Cu-free) | Cs₂CO₃ | 120 °C | 20 h | 78 |
Part 3: Field-Proven Insights and Strategic Recommendations
The choice between 5-bromo- and 5-chloro-8-methoxyisoquinoline is a strategic one with significant implications for cost, time, and synthetic feasibility.
Caption: Substrate selection workflow.
-
For Initial Exploration & Rapid Synthesis: this compound is unequivocally the superior choice. Its high reactivity ensures reliable coupling under standard, well-documented conditions, saving significant time on reaction optimization. The compatibility with cheaper, more common palladium catalysts also reduces overall synthesis cost.
-
When to Use the Chloro-Analogue: The use of 5-chloro-8-methoxyisoquinoline is typically dictated by commercial availability or a specific synthetic strategy where the chloro-group is installed early and carried through multiple steps. Be prepared to invest in more expensive, specialized phosphine ligands (e.g., Buchwald or Hartwig ligands) and dedicate time to screening and optimization to overcome the higher activation barrier of the C-Cl bond.[12][21]
-
Chemoselectivity: The significant reactivity differential allows for selective functionalization. In a hypothetical di-halogenated substrate (e.g., 5-bromo-7-chloro-8-methoxyisoquinoline), cross-coupling can be performed selectively at the C-Br position by using mild conditions that leave the C-Cl bond untouched.[22] This is a powerful tool for sequential derivatization.
Part 4: Validated Experimental Protocols
The following protocols are self-validating systems designed for direct application in a laboratory setting.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
A. For this compound (High Reactivity Protocol)
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane (8 mL) and Water (2 mL).
-
Reaction Execution: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
B. For 5-Chloro-8-methoxyisoquinoline (High Performance Protocol)
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 5-chloro-8-methoxyisoquinoline (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv), and finely powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) and 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed toluene (10 mL).
-
Reaction Execution: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-18 hours for completion.
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1A.
Protocol 2: Buchwald-Hartwig Amination with N-Methylaniline
A. For this compound (High Reactivity Protocol)
-
Reaction Setup: In a glovebox or under an argon atmosphere, add to an oven-dried vial: this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%), and Xantphos (0.02 mmol, 2 mol%).
-
Reagent Addition: Add N-methylaniline (1.2 mmol, 1.2 equiv) followed by dry, degassed toluene (5 mL).
-
Reaction Execution: Seal the vial and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor by LC-MS. The reaction is typically complete in 6-10 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract with ethyl acetate (3 x 20 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography.
B. For 5-Chloro-8-methoxyisoquinoline (High Performance Protocol)
-
Reaction Setup: Follow step 1 from Protocol 2A, but use Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) and 2-(Dicyclohexylphosphino)2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%) as the catalyst system, and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv) as the base.
-
Reagent Addition: Add N-methylaniline (1.2 mmol, 1.2 equiv) followed by dry, degassed tert-amyl alcohol (5 mL).
-
Reaction Execution: Seal the vial and heat the mixture to 120 °C.
-
Monitoring: Monitor by LC-MS. The reaction may require 18-24 hours.
-
Workup & Purification: Follow steps 5 and 6 from Protocol 2A.
References
- 1. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 2. chemimpex.com [chemimpex.com]
- 3. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.uvic.ca [web.uvic.ca]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
- 8. quora.com [quora.com]
- 9. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 10. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
spectroscopic analysis (IR, Mass Spec) of 5-Bromo-8-methoxyisoquinoline
This guide provides an in-depth spectroscopic analysis of 5-Bromo-8-methoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore its structural characterization using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage established spectroscopic principles and comparative data from its structural analogs—5-Bromoisoquinoline and 8-Methoxyquinoline—to predict and interpret its spectral features. This comparative approach not only allows for a robust theoretical characterization but also highlights the distinct influence of each substituent on the isoquinoline core.
Introduction: The Structural Significance of Substituted Isoquinolines
The isoquinoline scaffold is a recurring motif in a vast array of natural products and synthetic compounds with significant biological activity. The strategic placement of substituents, such as a halogen and a methoxy group, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. This compound combines a bulky, electron-withdrawing bromine atom at the C5 position with an electron-donating methoxy group at the C8 position. Accurate structural confirmation is the bedrock of any chemical research, making proficiency in spectroscopic interpretation an indispensable skill for scientists in the field.
This guide will provide detailed protocols and a logical framework for analyzing the IR and MS data of this compound, comparing its expected spectral characteristics with the experimentally verified data of its key structural relatives.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Attenuated Total Reflectance (ATR) is a preferred technique for solid samples as it requires minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer's ATR crystal (e.g., DuraSamplIR II) is clean.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for ambient atmospheric absorptions (e.g., CO₂ and water vapor).
-
Sample Application: Place a small, powdered amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Pressure Application: Apply consistent pressure using the built-in clamp to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Comparative IR Data Analysis
The table below compares the experimental IR absorption bands of the parent Isoquinoline and 5-Bromoisoquinoline with the predicted bands for this compound. The predictions are based on the known effects of methoxy and bromo substituents on the aromatic system.
| Vibrational Mode | Isoquinoline [1] | 5-Bromoisoquinoline [2] | Predicted this compound | Interpretation |
| Aromatic C-H Stretch | ~3050 cm⁻¹ | ~3060 cm⁻¹ | ~3100-3000 cm⁻¹ | Vibrations of C-H bonds on the aromatic rings. Typically appear just above 3000 cm⁻¹. |
| Aliphatic C-H Stretch | N/A | N/A | ~2950, 2850 cm⁻¹ | Asymmetric and symmetric stretching of the C-H bonds in the methoxy (-OCH₃) group. |
| Aromatic C=C/C=N Stretch | ~1620, 1580, 1470 cm⁻¹ | ~1610, 1570, 1460 cm⁻¹ | ~1600, 1575, 1480 cm⁻¹ | Ring stretching vibrations characteristic of the isoquinoline core. Substitution can shift these bands. |
| C-O Stretch (Aryl Ether) | N/A | N/A | ~1250 cm⁻¹ (asymmetric), ~1040 cm⁻¹ (symmetric) | Strong, characteristic bands confirming the presence of the aryl-O-CH₃ system. |
| C-Br Stretch | N/A | ~650 cm⁻¹ | ~640 cm⁻¹ | Found in the lower frequency "fingerprint region" and is indicative of the C-Br bond. |
| Out-of-Plane C-H Bending | ~860, 740 cm⁻¹ | ~830, 750 cm⁻¹ | ~820 cm⁻¹ | These bands are sensitive to the substitution pattern on the benzene ring portion of the molecule. |
Interpretation of the Predicted Spectrum
For This compound , we anticipate a spectrum that combines features from its parent structures.
-
High-Frequency Region (4000-2500 cm⁻¹): The presence of sharp peaks just above 3000 cm⁻¹ corresponds to the aromatic C-H stretching vibrations. Crucially, we expect to see distinct, albeit less intense, peaks just below 3000 cm⁻¹ (~2950 and 2850 cm⁻¹), which are hallmarks of the methyl C-H bonds in the methoxy group.[3]
-
Double-Bond Region (2000-1500 cm⁻¹): A series of absorptions between approximately 1600 cm⁻¹ and 1480 cm⁻¹ will be present, arising from the C=C and C=N bond stretching within the isoquinoline ring system.
-
Fingerprint Region (1500-400 cm⁻¹): This region will contain the most diagnostic peaks. The strong, unambiguous absorptions for the asymmetric (~1250 cm⁻¹) and symmetric (~1040 cm⁻¹) C-O stretching of the aryl ether are expected. Furthermore, a peak around 640 cm⁻¹ would strongly suggest the presence of the C-Br bond.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and elemental composition of a compound. The fragmentation pattern observed under high-energy conditions offers a roadmap of the molecule's structure.
Experimental Protocol: Electron Ionization (EI) MS
Electron Ionization is a classic "hard" ionization technique that induces significant fragmentation, providing rich structural information.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical molecular ion (M⁺•).
-
Acceleration: Accelerate the newly formed ions through an electric field into the mass analyzer.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
Predicted Mass Spectrum and Fragmentation Analysis
The molecular formula of this compound is C₁₀H₈BrNO. Its expected mass spectrum will exhibit several key features.
Molecular Ion (M⁺•):
-
The presence of a single bromine atom results in a characteristic isotopic pattern for the molecular ion. There will be two peaks of nearly equal intensity (approximately 1:1 ratio), one for the molecule containing the ⁷⁹Br isotope and one for the molecule with the ⁸¹Br isotope.[3]
-
Monoisotopic Mass (for C₁₀H₈⁷⁹BrNO): 236.9789 Da.
-
Monoisotopic Mass (for C₁₀H₈⁸¹BrNO): 238.9769 Da.
-
Therefore, we expect to see prominent peaks at m/z 237 and m/z 239 .
Key Fragmentation Pathways: The primary fragmentation pathways for isoquinoline alkaloids often involve the loss of substituents from the aromatic core. For this compound, the methoxy group is a prime site for fragmentation.
-
Loss of a Methyl Radical (•CH₃): This is a very common fragmentation for methoxy-substituted aromatics. The loss of 15 Da leads to a more stable cation.
-
[M]⁺• → [M - CH₃]⁺ + •CH₃
-
Expected fragments at m/z 222 and m/z 224 .
-
-
Subsequent Loss of Carbon Monoxide (CO): The resulting [M - CH₃]⁺ ion can often undergo further fragmentation by expelling a neutral carbon monoxide molecule (28 Da).[4][5]
-
[M - CH₃]⁺ → [M - CH₃ - CO]⁺ + CO
-
Expected fragments at m/z 194 and m/z 196 .
-
-
Loss of Bromine Radical (•Br): Direct cleavage of the C-Br bond can also occur.
-
[M]⁺• → [M - Br]⁺ + •Br
-
Expected fragment at m/z 158 .
-
The following diagram illustrates the predicted primary fragmentation pathway.
Caption: Predicted EI-MS fragmentation of this compound.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Interpretation |
| Isoquinoline | C₉H₇N | 129.16 | 129 (M⁺•), 102 ([M-HCN]⁺•) | Parent ion is the base peak, with a characteristic loss of hydrogen cyanide.[6] |
| 5-Bromoisoquinoline | C₉H₆BrN | 208.06 | 207/209 (M⁺•), 128 ([M-Br]⁺) | Classic 1:1 isotopic pattern for bromine. Loss of the bromine atom is a major fragmentation pathway.[2] |
| 8-Methoxyquinoline | C₁₀H₉NO | 159.18 | 159 (M⁺•), 144 ([M-CH₃]⁺), 116 ([M-CH₃-CO]⁺) | Loss of a methyl radical followed by loss of CO is characteristic of the methoxyquinoline structure.[7] |
| Predicted this compound | C₁₀H₈BrNO | 238.08 | 237/239 (M⁺•), 222/224 ([M-CH₃]⁺), 194/196, 158 ([M-Br]⁺) | Combines the features of its analogs: the Br isotopic pattern and the characteristic fragmentation of the methoxy group. |
Conclusion: A Synergistic Approach to Structural Elucidation
The detailed analysis of Infrared and Mass Spectra provides complementary information vital for the unambiguous identification of this compound. While IR spectroscopy confirms the presence of key functional groups—the methoxy group, the aromatic system, and the carbon-bromine bond—mass spectrometry provides definitive molecular weight information and reveals the connectivity of the molecule through its fragmentation pattern.
By comparing the predicted data for this compound with the experimental data of its close structural analogs, we can confidently anticipate its key spectroscopic features. The characteristic bromine isotope pattern in the mass spectrum, coupled with the signature loss of a methyl radical and the specific C-O stretching bands in the IR spectrum, provides a robust and self-validating system for its characterization. This guide serves as a foundational tool for researchers, enabling them to interpret spectral data with a higher degree of confidence.
References
- 1. Isoquinoline [webbook.nist.gov]
- 2. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquinoline [webbook.nist.gov]
- 7. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Bromoisoquinoline Derivatives: From Classical Reactions to Modern Catalytic Strategies
For Researchers, Scientists, and Drug Development Professionals
The 5-bromoisoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. Its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators. The strategic placement of the bromine atom at the C5 position provides a versatile handle for further functionalization through cross-coupling reactions, making the development of efficient and flexible synthetic routes to these derivatives a critical endeavor.
This guide provides an in-depth technical comparison of alternative methods for the synthesis of 5-bromoisoquinoline derivatives. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, supported by experimental data and detailed methodologies.
Direct Electrophilic Bromination: The Post-Cyclization Approach
The most straightforward method to obtain 5-bromoisoquinoline is the direct electrophilic bromination of the pre-formed isoquinoline ring. While conceptually simple, this approach hinges on controlling the regioselectivity of the bromination reaction on a moderately deactivated heterocyclic system.
Mechanistic Rationale and Experimental Choices
Electrophilic substitution on the isoquinoline ring preferentially occurs on the benzene ring portion rather than the pyridine ring. Under strongly acidic conditions, the nitrogen atom is protonated, further deactivating the heterocyclic ring towards electrophilic attack. This directs the incoming electrophile to the C5 and C8 positions, which are the most electronically favorable.
The choice of brominating agent and reaction conditions is critical to favor the formation of the 5-bromo isomer over the 8-bromo isomer and to prevent di-substitution. A highly effective and scalable method utilizes N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures.
Causality Behind Experimental Choices:
-
Sulfuric Acid as Solvent: Acts as both the acid catalyst to protonate the isoquinoline nitrogen and as a solvent that can modulate the reactivity of the brominating species.
-
N-Bromosuccinimide (NBS): A solid, easy-to-handle source of electrophilic bromine that is safer than liquid bromine. In strong acid, it generates a potent brominating agent.
-
Low Temperature (-25 °C to -18 °C): Precise temperature control is paramount. It kinetically disfavors the formation of the thermodynamically more stable 8-bromoisoquinoline, thus enhancing the selectivity for the desired 5-bromo product.
Experimental Protocol: Direct Bromination of Isoquinoline
Materials:
-
Isoquinoline (1.0 equiv)
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Crushed Ice
-
Aqueous Ammonia (30%)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
A three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and addition funnel is charged with concentrated sulfuric acid and cooled to 0 °C.
-
Isoquinoline is added slowly, keeping the internal temperature below 30 °C.
-
The resulting solution is cooled to -25 °C in a dry ice/acetone bath.
-
NBS is added portion-wise, maintaining the temperature between -26 °C and -22 °C.
-
The reaction mixture is stirred vigorously for 2 hours at -22 °C, then for 3 hours at -18 °C.
-
The homogeneous reaction mixture is carefully poured onto crushed ice.
-
The acidic solution is neutralized to a pH of 8-10 with aqueous ammonia, keeping the temperature below 20 °C.
-
The resulting slurry is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, ethyl acetate/petroleum ether) to afford 5-bromoisoquinoline.
Workflow for Direct Bromination
Caption: Workflow for the direct synthesis of 5-bromoisoquinoline.
Classical Cyclization Methods: Building the Brominated Scaffold
An alternative strategy involves constructing the isoquinoline ring from acyclic precursors that already contain the bromine atom. This "construction" approach offers the advantage of unambiguous regiochemistry concerning the bromine substituent. The two most prominent classical methods are the Bischler-Napieralski and Pomeranz-Fritsch reactions.
Bischler-Napieralski Reaction
This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a 3,4-dihydroisoquinoline, which is then dehydrogenated to the isoquinoline.
Applicability to 5-Bromoisoquinoline: To synthesize a 5-bromoisoquinoline derivative, one would start with a N-(2-(3-bromophenyl)ethyl)amide. The electrophilic cyclization will occur at the position ortho to the ethylamino group and para to the bromine atom, leading to the desired 7-bromo-3,4-dihydroisoquinoline. Subsequent dehydrogenation yields the 7-bromoisoquinoline. To obtain the 5-bromo isomer, a N-(2-(2-bromophenyl)ethyl)amide would be required; however, the steric hindrance and electronic deactivation of the position ortho to the bromine can make the cyclization challenging. For a meta-bromo precursor, cyclization can occur at either C2 or C6 of the benzene ring. The position para to the bromine (C6 cyclization leading to 7-bromoisoquinoline) is generally favored over the position ortho to the bromine (C2 cyclization leading to 5-bromoisoquinoline) if no other directing groups are present.[1]
Mechanistic Considerations: The reaction proceeds via the formation of a highly electrophilic nitrilium ion intermediate.[2][3][4] This intermediate then undergoes an intramolecular electrophilic aromatic substitution to form the new six-membered ring.
-
Choice of Dehydrating Agent: POCl₃ is widely used and effective for electron-rich aromatic rings.[3] For less reactive substrates, such as those deactivated by a bromine atom, stronger conditions like P₂O₅ in refluxing POCl₃ may be necessary.[2][3]
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction constructs the isoquinoline ring by the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[5][6][7]
Applicability to 5-Bromoisoquinoline: The synthesis of 5-bromoisoquinoline via this route would logically start from 3-bromobenzaldehyde. The bromine atom is a deactivating group for electrophilic aromatic substitution, which can make the final ring-closing step challenging and often results in lower yields compared to substrates with electron-donating groups.[8] The cyclization occurs onto the carbon ortho to the aldehyde's original position. For 3-bromobenzaldehyde, this would lead to cyclization at either the C2 or C6 position. Cyclization at C2 would yield the desired 5-bromoisoquinoline, while cyclization at C6 would result in 7-bromoisoquinoline. The regiochemical outcome can be difficult to control and may lead to mixtures of isomers.
Mechanistic Pathway:
-
Condensation: 3-Bromobenzaldehyde reacts with aminoacetaldehyde dimethyl acetal to form a Schiff base (a benzalaminoacetal).
-
Acid-Catalyzed Cyclization: In the presence of a strong acid (e.g., concentrated H₂SO₄), the acetal is hydrolyzed, and a series of cyclization and elimination steps occur to form the aromatic isoquinoline ring.[5]
Caption: Conceptual pathways for classical syntheses of bromoisoquinolines.
Modern Catalytic Methods: C-H Activation and Annulation
In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for constructing heterocyclic scaffolds. These methods avoid the need for pre-functionalized starting materials and often proceed under milder conditions with higher functional group tolerance.
Rhodium(III)-Catalyzed C-H Activation/Annulation
Rhodium(III) catalysts are particularly effective in mediating the annulation of arenes containing a directing group with coupling partners like alkynes or diazo compounds to form isoquinoline or isoquinolone cores.
Hypothetical Application to 5-Bromoisoquinoline Synthesis: A plausible strategy would involve the C-H activation of a benzoyl derivative (e.g., an imine, amidine, or oxime) containing a bromine atom at the meta-position relative to the directing group. The directing group would chelate to the rhodium center and direct the C-H activation to the less sterically hindered ortho position. Subsequent annulation with an alkyne would construct the pyridine ring.
-
Starting Material: A derivative of 3-bromobenzaldehyde or 3-bromobenzoic acid. For example, an imine formed from 3-bromobenzaldehyde and an aniline.
-
Catalyst System: Typically involves a [Cp*RhCl₂]₂ precatalyst with a silver salt additive (e.g., AgSbF₆) to generate the active cationic Rh(III) species.
-
Regioselectivity: The directing group is key. It positions the catalyst to activate the C-H bond at the C2 position of the 3-bromo-substituted ring, leading directly to the 5-bromoisoquinoline skeleton after annulation. This approach offers superior regiocontrol compared to classical electrophilic cyclizations.
While general methods for Rh(III)-catalyzed isoquinoline synthesis are well-established, specific examples starting from meta-bromo precursors to yield 5-bromoisoquinolines require careful selection of directing groups to overcome the electronic deactivation of the bromine atom.[8]
Palladium-Catalyzed Annulation Reactions
Palladium catalysis offers a complementary approach, often involving the annulation of ortho-haloanilines or benzaldehydes with alkynes.
Strategy for 5-Bromoisoquinoline Synthesis: A viable route could involve a palladium-catalyzed cascade reaction starting from a 2,X-dihalogenated benzene derivative where one halogen is bromine at the desired future C5 position. For instance, a palladium-catalyzed annulation of a 2-amino-3-bromobenzaldehyde derivative with an alkyne could potentially construct the 5-bromoisoquinoline core in a single step.
This strategy leverages the well-established reactivity of aryl halides in palladium catalysis and builds the heterocyclic ring with the bromine atom already in place, ensuring perfect regiocontrol.
Comparison of Synthetic Methods
| Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Yield | Regioselectivity | Key Advantages | Key Disadvantages |
| Direct Bromination | Isoquinoline | NBS, H₂SO₄ | -25 °C to -18 °C | Good to Excellent | Moderate to Good (Kinetic control) | Scalable, uses simple starting materials. | Requires cryogenic temperatures, risk of isomeric impurities (8-bromo), handling of strong acids. |
| Bischler-Napieralski | β-(m-Bromophenyl)ethylamide | POCl₃, P₂O₅ | Reflux | Moderate | Moderate to Poor (Favors 7-bromo) | Builds the core ring structure. | Harsh dehydrating agents, high temperatures, potential for undesired regioisomer formation. |
| Pomeranz-Fritsch | 3-Bromobenzaldehyde | H₂SO₄ | High Temperature | Low to Moderate | Poor (Mixture of 5- and 7-bromo) | Uses readily available aldehydes. | Harsh acidic conditions, often low yields with deactivating groups, formation of isomeric mixtures. |
| Rh(III)-Catalyzed C-H Activation | m-Bromo-benzimine/amide | [Cp*RhCl₂]₂, AgSbF₆, Alkyne | 60-120 °C | Good to Excellent | Excellent (Directing group control) | High atom economy, excellent regioselectivity, broad functional group tolerance. | Requires specific directing groups, catalyst can be expensive, may require inert atmosphere. |
| Pd-Catalyzed Annulation | o-Halo-m-bromo-aniline/aldehyde | Pd catalyst, Ligand, Base, Alkyne | 80-120 °C | Good | Excellent | Excellent regiocontrol, high functional group tolerance. | Catalyst/ligand cost, may require multi-substituted starting materials. |
Conclusion and Future Outlook
The synthesis of 5-bromoisoquinoline derivatives can be approached through several distinct strategies, each with its own set of advantages and challenges.
-
Direct Bromination remains a highly practical and scalable method for producing the parent 5-bromoisoquinoline, provided that strict temperature control can be implemented to ensure high regioselectivity.
-
Classical Cyclization Methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions offer a way to construct the ring system with the bromine atom in place, but they often suffer from harsh conditions, low yields, and poor regiocontrol when using electronically deactivated precursors like bromo-substituted aromatics.
-
Modern Transition-Metal-Catalyzed Methods , particularly Rh(III)-catalyzed C-H activation and palladium-catalyzed annulations, represent the state-of-the-art. These strategies provide a pathway to highly substituted 5-bromoisoquinoline derivatives with excellent regiocontrol and functional group tolerance. The primary advantage lies in using a directing group or a specific pattern of starting material functionalization to override the inherent electronic biases of the substrates, allowing for the precise construction of the target molecule.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific substitution pattern required, the scale of the synthesis, and the availability of starting materials. While classical methods may suffice for certain applications, the precision and versatility of modern catalytic strategies offer unparalleled opportunities for accessing novel and complex 5-bromoisoquinoline derivatives, paving the way for the discovery of new therapeutic agents and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. One-pot three-component synthesis of benzo[h]isoquinolin-3-ones via rhodium(iii)-catalyzed C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Validation of 5-Bromo-8-methoxyisoquinoline and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which successful research is built. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. In the synthesis of novel compounds, such as the promising isoquinoline scaffold found in many pharmacologically active agents, rigorous structural validation is not merely a confirmatory step but a critical component of the discovery process.
This guide provides an in-depth technical comparison of the methods used to validate the structure of a synthesized organic molecule, using 5-Bromo-8-methoxyisoquinoline and its close analog, 5-Bromo-8-methoxyquinoline, as a case study. While a crystal structure for this compound is not publicly available, we will leverage the extensive data on related quinoline derivatives to illustrate the validation workflow. We will delve into the gold standard of X-ray crystallography and compare its definitive outputs with the complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[1] It provides precise bond lengths, bond angles, and the overall conformation of the molecule, leaving no ambiguity about its structure. The process, from crystal growth to final structure refinement, is a self-validating system that, when successful, provides the ultimate proof of a molecule's constitution.
Experimental Workflow: From Powder to Picture
The journey to a crystal structure is a multi-step process that demands patience and precision. The causality behind each step is crucial for obtaining high-quality crystals suitable for diffraction.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Representative Experimental Protocol: Crystallization of a Substituted Quinolone
The following protocol is a representative example for obtaining single crystals of a compound like a substituted quinolone derivative.[2]
-
Dissolution: Dissolve the purified compound (e.g., 5,7-Dibromo-8-methoxyquinoline) in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate) at room temperature.
-
Solvent Evaporation: Allow the solvent to evaporate slowly and undisturbed in a loosely covered vial over several days. The slow evaporation encourages the formation of large, well-ordered crystals.
-
Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Collect the diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[3]
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using specialized software.
Interpreting the Data: A Case Study with 5,7-Dibromo-8-methoxyquinoline
While the crystal structure for our target isoquinoline is elusive, the data for 5,7-Dibromo-8-methoxyquinoline provides an excellent proxy for the kind of definitive structural information one would obtain.[4]
| Parameter | Value for 5,7-Dibromo-8-methoxyquinoline[4] | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 16.158 (3) | Unit cell dimension. |
| b (Å) | 4.0483 (8) | Unit cell dimension. |
| c (Å) | 17.551 (3) | Unit cell dimension. |
| β (°) | 115.98 (3) | Unit cell angle. |
| Volume (ų) | 1024.4 (3) | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | 0.059 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
This data provides an unambiguous three-dimensional map of the molecule, confirming the connectivity of all atoms and their relative positions.
Complementary Techniques: NMR Spectroscopy and Mass Spectrometry
While X-ray crystallography provides the ultimate structural proof, it is not always feasible to grow suitable crystals. In such cases, and as a routine characterization method, NMR spectroscopy and mass spectrometry are indispensable tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). For a molecule like 5-Bromo-8-methoxyquinoline, NMR is crucial for confirming the presence of key functional groups and the substitution pattern on the aromatic rings.[5][6]
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent).
-
Data Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time than ¹H NMR.
-
Data Processing: Process the data as with ¹H NMR.
Representative Spectroscopic Data for 5-Bromo-8-methoxyquinoline: [5]
| Technique | Key Observations | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.95 (dd, 1H), 8.50 (dd, 1H), 7.73 (d, 1H), 7.55 (dd, 1H), 6.94 (d, 1H), 4.09 (s, 3H) | The number of signals, their chemical shifts, and coupling patterns confirm the quinoline core and the relative positions of the protons. The singlet at 4.09 ppm is characteristic of the methoxy group. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 155.35, 149.88, 140.94, 135.76, 130.23, 128.34, 122.93, 112.02, 108.29, 56.33 | The number of signals confirms the ten carbon atoms in the molecule. The chemical shifts are consistent with the aromatic and methoxy carbons. |
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides the molecular weight of a compound, which is a fundamental piece of information for structural validation. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.[6]
Mass Spectrometry Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
Expected Mass Spectrometry Data for this compound (C₁₀H₈BrNO):
| Ion | Calculated m/z |
| [M+H]⁺ | 237.9862 |
The observation of a peak at this m/z value in the high-resolution mass spectrum would strongly support the proposed molecular formula.
Comparison of Validation Techniques
The choice of analytical technique depends on the specific question being asked and the nature of the sample.
Caption: Comparison of key structural validation techniques.
Conclusion: An Integrated Approach to Structural Validation
The structural validation of a novel compound like this compound is a process of accumulating corroborating evidence from multiple analytical techniques. While single-crystal X-ray diffraction remains the unequivocal gold standard for determining the three-dimensional structure of a molecule, its reliance on high-quality crystals makes it not always accessible.
In practice, a combination of NMR spectroscopy and mass spectrometry provides a robust and often sufficient level of evidence for the structural assignment of a new compound.[5][6] The data from these techniques, when in agreement, can confidently establish the molecular formula, the connectivity of the atoms, and the overall topology of the molecule. For drug development and patent applications, however, the definitive proof offered by X-ray crystallography is often required. Therefore, an integrated approach, leveraging the strengths of each technique, represents the most scientifically sound strategy for the comprehensive validation of a novel molecular structure.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives | European Journal of Chemistry [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. rsc.org [rsc.org]
A Comparative Guide to Catalysts for Suzuki Reactions with Bromoisoquinolines
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this moiety, particularly through carbon-carbon bond formation, is a critical step in the synthesis of novel drug candidates and molecular probes. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose, offering a broad functional group tolerance and generally mild reaction conditions. However, the success of coupling bromoisoquinolines, which can be challenging substrates, is highly dependent on the judicious selection of the catalytic system.
This guide provides a comparative analysis of various catalysts for the Suzuki coupling of bromoisoquinolines. We will delve into the performance of common palladium and nickel-based systems, with a focus on the critical role of phosphine ligands in achieving high yields and reaction efficiency. The information presented herein is a synthesis of literature data on bromoquinolines and analogous N-heterocyclic systems to provide a comprehensive framework for catalyst selection and reaction optimization.
The Decisive Role of the Catalyst System
The Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The efficiency of each step is profoundly influenced by the choice of the metal center (typically palladium or nickel), the phosphine ligand, the base, and the solvent. For heteroaromatic substrates like bromoisoquinolines, the nitrogen atom can coordinate to the metal center, potentially inhibiting the catalytic cycle. Therefore, the selection of a suitable ligand is paramount to shield the metal center and facilitate the desired bond formation.[3][4]
Bulky, electron-rich phosphine ligands have proven to be particularly effective for challenging Suzuki couplings. These ligands stabilize the active Pd(0) species, promote the oxidative addition of the aryl bromide, and facilitate the often rate-limiting reductive elimination step.[3]
Comparative Performance of Catalytic Systems
| Catalyst System (Palladium Source + Ligand) | Substrate | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & References |
| Palladium-Based Catalysts | ||||||||
| Pd(PPh₃)₄ | 6-Bromoquinoline | Arylboronic acid | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | ~75-85 | A classic, versatile catalyst, though may require longer reaction times.[5][6] |
| Pd(dppf)Cl₂ | 3-Bromoquinoline | Arylboronic acid | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12-16 | High | dppf is a robust ligand for many heteroaromatic couplings.[7][8] |
| Pd(OAc)₂ + SPhos | 2-Chlorotoluene (analogue) | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | SPhos is a highly active biaryl phosphine ligand, enabling room temperature reactions.[3] |
| Pd(OAc)₂ + XPhos | 3-Bromoquinoline | Arylboronic acid | K₃PO₄ | Toluene | 100 | - | High | XPhos is another bulky monophosphine ligand effective for challenging substrates.[5] |
| CataCXium A Pd G3 | ortho-Bromoanilines (analogue) | Various boronic esters | Cs₂CO₃ | 2-MeTHF | - | - | 91-95 | A preformed palladacycle catalyst showing high efficiency for challenging substrates.[9] |
| Nickel-Based Catalysts | ||||||||
| [Ni(dppf)Cl₂] | 4-Bromobenzotrifluoride (analogue) | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | - | Moderate | Nickel offers a more economical alternative to palladium.[10][11] |
| NiCl₂(PCy₃)₂ | Isoquinoline (via C-O cleavage) | Pyridylboronic acid | - | - | - | - | Quantitative | Effective for coupling of heterocyclic substrates.[2] |
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the reaction, the following diagrams illustrate the generalized catalytic cycle and a typical experimental workflow.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are representative protocols for Suzuki coupling reactions with bromoquinolines, which can be adapted for specific substrates and scales.
Protocol 1: Suzuki Coupling of 3-Bromoquinoline using Pd(dppf)Cl₂
This protocol is adapted from methodologies reported for the synthesis of 3-arylquinolines.[7]
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[7]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-arylisoquinoline.
Protocol 2: General Procedure for Ligand Screening
A systematic approach is crucial when comparing the performance of different phosphine ligands.
Materials:
-
Bromoisoquinoline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (e.g., 0.01 mmol Pd)
-
Phosphine ligand (e.g., 0.02 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source and the phosphine ligand to a series of reaction vials.
-
To each vial, add the bromoisoquinoline, arylboronic acid, and base.
-
Add the anhydrous, degassed solvent to each vial.
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set amount of time (e.g., 12 hours).
-
After cooling to room temperature, take an aliquot from each reaction mixture, dilute, and analyze by LC-MS or GC-MS to determine the conversion and/or yield. This allows for a direct comparison of the efficacy of each ligand under the tested conditions.
Conclusion and Recommendations
The Suzuki-Miyaura cross-coupling of bromoisoquinolines is a powerful method for the synthesis of diverse isoquinoline derivatives. The choice of catalyst is critical for achieving high yields and efficient reactions.
-
For general applications , palladium catalysts remain the workhorse. Catalyst systems based on bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos , in combination with a palladium(II) acetate or a pre-catalyst, are highly recommended for achieving high yields, often under milder conditions.[3][5] For many standard couplings, Pd(dppf)Cl₂ offers a reliable and effective option.[7]
-
For cost-effective synthesis on a larger scale , nickel-based catalysts are an attractive alternative.[2][10] While they may sometimes require higher temperatures or catalyst loadings, their economic and environmental benefits are significant.
-
For particularly challenging substrates , the use of modern, preformed palladacycle catalysts like CataCXium A Pd G3 should be considered, as they can offer superior performance where other catalysts fail.[9]
It is imperative to screen a variety of ligands, bases, and solvents to identify the optimal conditions for a specific bromoisoquinoline substrate and coupling partner. The protocols and comparative data presented in this guide provide a strong foundation for this optimization process, enabling researchers to efficiently access a wide range of novel isoquinoline-based molecules for drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Greener Synthetic Routes for Isoquinoline Derivatives
The isoquinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antiviral, and antihypertensive properties.[1][2] Consequently, the development of efficient and sustainable methods for the synthesis of isoquinoline derivatives is a topic of significant interest for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of traditional and modern greener synthetic routes to isoquinoline derivatives, supported by experimental data, to inform the selection of more environmentally benign and efficient methodologies.
The Imperative for Greener Synthesis
Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been instrumental in accessing a vast array of isoquinoline derivatives. However, these methods often suffer from significant drawbacks, including the use of harsh reagents, toxic solvents, high temperatures, and the generation of substantial waste, leading to poor atom economy and high E-factors (environmental factors).[2] The principles of green chemistry advocate for the development of synthetic routes that are safer, more energy-efficient, and generate minimal waste. This guide will explore several greener alternatives that address the limitations of classical methods.
Traditional Synthetic Routes: A Baseline for Comparison
To appreciate the advancements of greener methodologies, it is essential to understand the traditional routes and their inherent limitations.
Bischler-Napieralski Reaction
This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which is then oxidized to the corresponding isoquinoline.[3]
-
Reagents and Conditions: Typically employs strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in refluxing high-boiling solvents such as toluene or xylene.[4]
-
Drawbacks: Harsh reaction conditions, use of corrosive and hazardous reagents, and often moderate to good yields depending on the substrate. The reaction generates significant phosphorus-containing waste, which is environmentally problematic.[2]
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[5]
-
Reagents and Conditions: Requires protic or Lewis acids as catalysts and often elevated temperatures.[5]
-
Drawbacks: While generally milder than the Bischler-Napieralski reaction, it can still require strong acids and long reaction times. The synthesis of the starting β-arylethylamine can add to the overall step count and waste generation.
Pomeranz-Fritsch Reaction
This method involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring.[6]
-
Reagents and Conditions: Classically uses concentrated sulfuric acid at high temperatures.[6]
-
Drawbacks: The harsh acidic conditions and high temperatures limit the functional group tolerance and can lead to low yields. The use of large amounts of strong acid presents significant safety and environmental concerns.[2]
Greener Synthetic Alternatives: A Performance-Based Comparison
Modern synthetic chemistry has introduced several innovative techniques that align with the principles of green chemistry, offering significant advantages over traditional methods.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The rapid and uniform heating provided by microwaves can lead to dramatically reduced reaction times, increased yields, and often cleaner reactions with fewer byproducts.[7]
Causality Behind Experimental Choices: The choice of a polar solvent or a solvent mixture containing a polar component (e.g., DMF/H₂O) is crucial for efficient absorption of microwave energy, leading to rapid heating of the reaction mixture.[2] Catalysts are chosen for their high activity and stability under microwave conditions. The sealed-vessel technology allows for superheating of solvents above their atmospheric boiling points, further accelerating the reaction rate.
Workflow for Microwave-Assisted Isoquinoline Synthesis:
Caption: General workflow for microwave-assisted isoquinoline synthesis.
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in the reaction medium create localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species.[8]
Causality Behind Experimental Choices: Ultrasound-assisted reactions can often be performed at lower bulk temperatures than conventional heating methods, which is beneficial for thermally sensitive substrates. The choice of solvent can influence the cavitation process, with higher vapor pressure solvents generally being more effective. One-pot, multi-component reactions are particularly well-suited for ultrasound assistance, as the intense mixing and activation can drive the reaction to completion quickly and efficiently.[9]
Visible-Light Photocatalysis
Visible-light photocatalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions.[10] This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radicals from readily available precursors.[11]
Causality Behind Experimental Choices: The selection of the photocatalyst (e.g., organic dyes like Eosin Y or metal complexes) is critical and is based on its redox potential and absorption spectrum, which should match the emission spectrum of the light source (typically blue or green LEDs).[11] The reactions are often conducted at room temperature, making this method highly compatible with a wide range of functional groups. The use of benign and readily available radical precursors contributes to the greenness of this methodology.
Mechanism of Photocatalytic Isoquinoline Synthesis:
Caption: Simplified mechanism of visible-light photocatalytic isoquinoline synthesis.
Quantitative Comparison of Synthetic Routes
The following table provides a comparative overview of the performance of traditional and greener synthetic routes for isoquinoline derivatives. The data is compiled from various literature sources and represents typical reaction conditions and outcomes.
| Method | Typical Reagents/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Green Metrics |
| Traditional Methods | ||||||
| Bischler-Napieralski[4] | POCl₃ | Toluene | 110 | 4 h | 60-85 | High E-factor, hazardous waste |
| Pictet-Spengler[5] | HCl | Methanol | 65 | 20 h | ~62 | Moderate E-factor |
| Pomeranz-Fritsch[6] | H₂SO₄ | - | >100 | Varies | 20-60 | Very high E-factor, harsh conditions |
| Greener Alternatives | ||||||
| Microwave-Assisted[2] | Pd(PPh₃)₄, HCOONa | DMF/H₂O | 100 | 30 min | up to 91 | Low energy consumption, fast |
| Microwave-Assisted[2] | Ru catalyst, KPF₆ | PEG-400 | 150-160 | 10-15 min | 62-92 | Recyclable catalyst, biodegradable solvent |
| Ultrasound-Assisted[2] | Oxone | - | RT | 10-70 min | up to 93 | Energy efficient, mild conditions |
| Visible-Light Photocatalysis[11] | Eosin Y | DMF | 20 | Overnight | 42-78 | Mild conditions, high atom economy |
Note: Yields are highly substrate-dependent. E-factor (Environmental Factor) = mass of waste / mass of product. Atom Economy = (MW of desired product / sum of MW of all reactants) x 100%.
Detailed Experimental Protocols
Microwave-Assisted Synthesis of 4-Substituted Isoquinolines[2]
This protocol describes the palladium-catalyzed reaction of N-propargyl oxazolidines under microwave irradiation.
Materials:
-
N-propargyl oxazolidine derivative
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))
-
HCOONa (Sodium formate)
-
DMF (N,N-Dimethylformamide)
-
Water
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
To a microwave synthesis vial, add the N-propargyl oxazolidine derivative (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and HCOONa (1.2 mmol).
-
Add a solvent mixture of DMF/H₂O (3:1, 4 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 100 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted isoquinoline.
Visible-Light-Promoted Synthesis of Isoquinolines[11]
This protocol outlines the synthesis of isoquinolines from dinitroaryloxime derivatives using a photocatalyst.
Materials:
-
Dinitroaryloxime derivative
-
1,4-Cyclohexadiene (CHD)
-
K₂CO₃ (Potassium carbonate)
-
Eosin Y
-
Anhydrous DMF
-
Schlenk tube
-
Green LED light source (λ = 535 nm)
Procedure:
-
To a Schlenk tube, add the dinitroaryloxime derivative (0.1 mmol), K₂CO₃ (0.2 mmol), and Eosin Y (0.005 mmol, 5 mol%).
-
Add anhydrous DMF (1.25 mL) to achieve a concentration of 0.08 M.
-
Add 1,4-cyclohexadiene (0.2 mmol).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Seal the tube and place it in front of a green LED light source.
-
Irradiate the reaction mixture at 20 °C overnight.
-
Upon completion (monitored by TLC), quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the isoquinoline product.
Conclusion
The development of greener synthetic routes for isoquinoline derivatives offers significant advantages over traditional methods in terms of efficiency, safety, and environmental impact. Microwave-assisted synthesis, ultrasound-assisted reactions, and visible-light photocatalysis provide powerful tools for accessing these important heterocyclic compounds under milder conditions, with shorter reaction times, and often with higher yields. By embracing these innovative technologies and the principles of green chemistry, researchers and drug development professionals can contribute to a more sustainable future for chemical synthesis while continuing to advance the discovery of new and valuable isoquinoline-based molecules. The choice of synthetic route should be guided by a holistic assessment of factors including substrate scope, desired substitution pattern, scalability, and a thorough evaluation of green chemistry metrics to ensure the selection of the most environmentally responsible and efficient method.
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. scribd.com [scribd.com]
A Comparative Guide to the Biological Activity of 5-Bromo-8-methoxyisoquinoline and Other Substituted Isoquinolines
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological properties. This guide provides a comparative analysis of the biological activity of 5-Bromo-8-methoxyisoquinoline against other substituted isoquinolines, offering insights for researchers, scientists, and drug development professionals. By examining experimental data from various studies, we aim to elucidate the structure-activity relationships (SAR) that govern the efficacy of these compounds, particularly in the realms of anticancer and antimicrobial research.
The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery
The unique bicyclic structure of isoquinoline, consisting of a benzene ring fused to a pyridine ring, imparts a rigid framework that can be strategically functionalized to interact with various biological targets. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, while the aromatic system allows for π-π stacking interactions with biological macromolecules. Substituents at different positions on the isoquinoline core can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic characteristics.[1][2]
Anticancer Activity: A Comparative Analysis
The anticancer potential of isoquinoline derivatives has been extensively investigated, with many compounds demonstrating potent cytotoxicity against a range of cancer cell lines.[3][4][5] The mechanism of action often involves the inhibition of key enzymes like topoisomerases, disruption of microtubule dynamics, or modulation of critical signaling pathways such as PI3K/Akt/mTOR.[5][6]
While direct comparative studies detailing the anticancer activity of this compound are limited in the public domain, we can infer its potential by analyzing data from structurally related compounds. The presence of a bromine atom at the C5 position and a methoxy group at the C8 position is anticipated to significantly influence its biological profile. Halogen atoms like bromine can enhance membrane permeability and participate in halogen bonding, potentially increasing target affinity. The methoxy group, an electron-donating substituent, can alter the electron density of the aromatic system and influence metabolic stability.
To provide a comparative perspective, the following table summarizes the cytotoxic activities (IC50 values) of various substituted isoquinolines against different cancer cell lines, compiled from multiple research articles.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical this compound | 5-Bromo, 8-Methoxy | Various | Data not available | - |
| 3-Biphenyl-N-methylisoquinolin-1-one | 3-Biphenyl, N-Methyl | Various | Potent activity reported | [7] |
| O-(3-hydroxypropyl) substituted isoquinolin-1-one | O-(3-hydroxypropyl) | Various | 3-5 times more active than reference | [8] |
| Scoulerine | Natural Alkaloid | Caco-2 (colorectal) | 6.44 | [9] |
| Scoulerine | Natural Alkaloid | Hep-G2 (liver) | 4.57 | [9] |
| Berbamine | Natural Alkaloid | Hep-G2 (liver) | Potent activity reported | [9] |
| Chelerythrine | Natural Alkaloid | Various | 0.14 - 0.46 µg/mL | [4] |
| Sanguinarine | Natural Alkaloid | Various | 0.11 - 0.54 µg/mL | [4] |
Note: The IC50 values presented are from different studies and may have been determined under varying experimental conditions. This table is intended for illustrative comparison.
Structure-Activity Relationship (SAR) Insights
The analysis of various substituted isoquinolines reveals several key SAR trends in the context of anticancer activity:
-
Substitution at C3: The introduction of aryl groups at the C3 position has been shown to be a successful strategy for developing potent anticancer agents. For instance, 3-biphenyl-N-methylisoquinolin-1-one exhibited significant cytotoxicity.[7]
-
Oxygenated Substituents: The presence and nature of oxygen-containing functional groups can dramatically impact activity. For example, an O-(3-hydroxypropyl) substituent on an isoquinolin-1-one core led to enhanced antitumor effects.[8]
-
Natural Alkaloid Scaffolds: Complex isoquinoline alkaloids like scoulerine, berbamine, chelerythrine, and sanguinarine, with their intricate stereochemistry and multiple functional groups, often display potent cytotoxic profiles.[4][9]
Antimicrobial Activity: A Comparative Overview
Isoquinoline derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi.[10] The mechanism of their antimicrobial action can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.
Similar to the anticancer data, direct comparative studies on the antimicrobial properties of this compound are scarce. However, the known antimicrobial effects of halogenated and methoxy-substituted quinolines and isoquinolines suggest that this compound could possess significant activity. The following table provides a comparative summary of the minimum inhibitory concentrations (MIC) for various substituted isoquinolines against different microbial strains.
| Compound/Derivative | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| Hypothetical this compound | 5-Bromo, 8-Methoxy | Various | Data not available | - |
| Tricyclic Isoquinoline Derivative 8d | 6,7-dimethoxy-1-methyl derived | Staphylococcus aureus | 16 | |
| Tricyclic Isoquinoline Derivative 8f | 6,7-dimethoxy-1-methyl derived | Staphylococcus aureus | 32 | |
| Tricyclic Isoquinoline Derivative 8f | 6,7-dimethoxy-1-methyl derived | Streptococcus pneumoniae | 32 | |
| Halogenated phenyl carbamate derivative 17 | 1-pentyl-6,7-dimethoxy-THIQ derived | Various bacteria | High bactericidal activity | [10] |
| Chlorinated derivative 10 | 1-pentyl-6,7-dimethoxy-THIQ derived | Various fungi | Greatest antifungal activity | [10] |
Note: The MIC values presented are from different studies and are for comparative illustration.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of substituted isoquinolines is governed by specific structural features:
-
Halogenation: The presence of halogens, such as chlorine and fluorine, in various ester and carbamate derivatives of tetrahydroisoquinolines has been correlated with remarkable bactericidal and antifungal activity.[10] This suggests that the bromo substituent in this compound could be a key contributor to potential antimicrobial effects.
-
Lipophilicity and Side Chains: The nature of the side chains attached to the isoquinoline core plays a crucial role. For instance, in a series of 1-pentyl-6,7-dimethoxy-tetrahydroisoquinolines, the type of ester or carbamate functionalization significantly influenced the antimicrobial spectrum and potency.[10]
-
Tricyclic Systems: The formation of fused tricyclic systems from dihydroisoquinoline precursors has yielded compounds with notable activity against Gram-positive pathogens.
Experimental Methodologies
To ensure the scientific integrity and reproducibility of the findings discussed, it is imperative to adhere to standardized experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of isoquinoline derivatives.
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring the metabolic activity of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test isoquinoline derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include appropriate vehicle controls (medium with the same concentration of the solvent used for the stock solution) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight at the optimal temperature. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a series of twofold dilutions of the test isoquinoline derivative in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the microorganism for a specified period (e.g., 18-24 hours).
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Confirmation (Optional): To confirm the MIC, a growth indicator dye (e.g., resazurin or TTC) can be added to the wells. A color change indicates microbial growth.
Signaling Pathways in Anticancer Activity
The anticancer effects of many isoquinoline derivatives are mediated through their interaction with specific cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. A key pathway often implicated is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.
Conclusion
This guide provides a comparative overview of the biological activities of this compound and other substituted isoquinolines, drawing upon existing scientific literature. While direct experimental data for this compound remains limited, the analysis of structurally related compounds offers valuable insights into its potential as an anticancer and antimicrobial agent. The structure-activity relationships discussed herein underscore the importance of specific substitutions on the isoquinoline scaffold in modulating biological efficacy. The detailed experimental protocols provided serve as a foundation for researchers to conduct further investigations into this promising class of compounds. Future studies involving the synthesis and comprehensive biological evaluation of a series of this compound analogs are warranted to fully elucidate their therapeutic potential.
References
- 1. 7-Bromo-1-methoxyisoquinoline | C10H8BrNO | CID 67491611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized 5-Bromo-8-methoxyisoquinoline
In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 5-Bromo-8-methoxyisoquinoline is a key heterocyclic building block, and its purity directly impacts the yield, impurity profile, and overall viability of subsequent synthetic steps. This guide provides an in-depth, experience-driven approach to assessing the purity of synthesized this compound using High-Performance Liquid Chromatography (HPLC), comparing it with alternative methods and grounding the protocol in rigorous scientific principles.
The Analytical Imperative: Why HPLC is the Gold Standard
The synthesis of this compound, like many multi-step organic syntheses, can result in a mixture of the desired product along with unreacted starting materials, isomeric byproducts, and over-reacted species.[1] Given the structural similarities of these potential impurities to the target compound, a high-resolution separation technique is essential.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the cornerstone for this type of analysis.[2][3] Its suitability stems from its ability to separate compounds based on subtle differences in their hydrophobicity, making it ideal for distinguishing between closely related isoquinoline derivatives.[4][5] While other methods like quantitative Nuclear Magnetic Resonance (qNMR) can provide an absolute purity value without a reference standard, and Thin-Layer Chromatography (TLC) offers rapid qualitative checks, HPLC delivers the optimal balance of resolution, sensitivity, and quantitative accuracy for routine quality control in a drug development setting.[6][7]
Deconstructing the Method: A Rationale-Driven HPLC Protocol
A robust analytical method is not just a set of parameters but a system designed for a specific purpose. Here, we detail a validated HPLC method for the purity assessment of this compound, explaining the causality behind each choice. This method is designed to be self-validating through the incorporation of system suitability tests, in line with International Conference on Harmonization (ICH) guidelines.[8][9]
Core Principle: Reversed-Phase Chromatography
We employ reversed-phase (RP) chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[2] this compound, a moderately polar molecule, will be retained on a non-polar column like a C18. Elution is achieved by increasing the concentration of an organic solvent (the "strong" solvent) in the mobile phase, which competes with the analyte for the stationary phase, causing it to move through the column. The separation is based on the principle that more hydrophobic compounds will be retained longer on the column.[10]
Experimental Workflow for Purity Analysis
The entire process, from sample preparation to final purity calculation, follows a logical and systematic workflow to ensure data integrity.
Caption: Experimental workflow for HPLC purity analysis.
Detailed Chromatographic Conditions
The following table summarizes the optimized HPLC parameters.
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD | A Diode Array Detector (DAD) is chosen for its ability to monitor multiple wavelengths simultaneously and provide UV spectra of eluted peaks, aiding in peak identification and purity assessment. |
| Column | Reversed-phase C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | A C18 column provides a hydrophobic stationary phase suitable for retaining the moderately non-polar this compound. The 5 µm particle size offers a good balance between efficiency and backpressure.[2] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Formic acid acts as a mobile phase modifier. It acidifies the mobile phase, which protonates the basic nitrogen of the isoquinoline ring. This suppresses the interaction with residual acidic silanols on the silica-based stationary phase, leading to improved peak shape and reduced tailing.[11] |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile (ACN) | Acetonitrile is a common organic solvent in RP-HPLC with low viscosity and UV cutoff, making it an excellent choice for gradient elution.[4] |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 30% B; 18.1-25 min: 30% B (Re-equilibration) | A gradient elution is employed to ensure that both more polar (early eluting) and more non-polar (late eluting) impurities are effectively separated and eluted within a reasonable timeframe. The re-equilibration step is crucial for reproducible retention times.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[13] |
| Detection Wavelength | 230 nm | This wavelength is chosen based on a hypothetical UV scan of the isoquinoline ring system, which typically exhibits strong absorbance in this region, providing high sensitivity for the main component and related impurities. |
| Injection Volume | 5 µL | A small injection volume minimizes the potential for peak distortion (band broadening) on the column. |
Protocol 1: Step-by-Step Experimental Methodology
Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Reference Standard Solution: Accurately weigh approximately 5 mg of this compound certified reference standard and dissolve it in 5.0 mL of diluent to obtain a concentration of ~1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the reference standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter that could damage the column.[14]
System Suitability Testing (SST)
Before analyzing any samples, the system's performance must be verified.[15]
-
Inject the diluent (blank) to ensure no carryover or system contamination.
-
Make five replicate injections of the Reference Standard Solution (~1 mg/mL).
-
The system is deemed suitable for use if the criteria in the table below are met.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 1.5 | Measures peak symmetry. A value > 1 indicates tailing, which can be caused by secondary interactions with the stationary phase and can affect integration accuracy.[9] |
| Theoretical Plates (N) | ≥ 2000 | A measure of column efficiency. Higher numbers indicate sharper peaks and better separation performance. |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and reproducibility of the injector and detector.[8] |
| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Indicates the stability of the pump and the consistency of the mobile phase composition. |
Sample Analysis
-
Once the SST criteria are met, inject the diluent (blank) once.
-
Inject the Reference Standard Solution once.
-
Inject the synthesized Sample Solution in duplicate.
-
At the end of the sequence, inject the Reference Standard Solution again to confirm system stability.
Comparative Data Analysis: Interpreting the Chromatogram
The purity of the synthesized batch is assessed by comparing its chromatogram to that of the certified reference standard. The primary method for purity calculation in this context is area percent normalization.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all components have a similar response factor at the chosen wavelength, which is a reasonable starting point for related substances.[7]
Hypothetical Data Summary
The table below presents hypothetical, yet realistic, data from the analysis of a synthesized batch of this compound. Potential impurities are identified based on common synthetic routes, which might involve the bromination of 8-methoxyisoquinoline.[16]
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) |
| 1 | 8-Methoxyisoquinoline (Starting Material) | 6.85 | 0.55 | - |
| 2 | This compound (API) | 9.21 | 98.85 | 98.85 |
| 3 | 5,7-Dibromo-8-methoxyisoquinoline (Over-brominated) | 12.43 | 0.38 | - |
| 4 | Unknown Impurity | 10.12 | 0.22 | - |
Logical Framework for Peak Identification
Confirming the identity of peaks, especially impurities, is a critical step. The following logical process is employed:
Caption: Logical flow for peak identification and characterization.
Conclusion
This guide outlines a comprehensive, scientifically-grounded HPLC method for assessing the purity of synthesized this compound. By understanding the rationale behind each parameter and adhering to a systematic workflow that includes system suitability testing, researchers can generate reliable and reproducible data. This level of analytical rigor is indispensable in the field of drug development, where the quality of a synthetic intermediate directly influences the success of the entire research program. The presented method provides a robust framework for ensuring the high purity required for advancing promising compounds through the development pipeline.
References
- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. zenodo.org [zenodo.org]
- 10. academic.oup.com [academic.oup.com]
- 11. welch-us.com [welch-us.com]
- 12. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Computational Analysis of Substituted Isoquinolines' Electronic Properties
Authored for Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Understanding the electronic properties of substituted isoquinolines is paramount, as these properties govern molecular reactivity, stability, and interaction with biological targets. This guide provides an in-depth comparison of computational methods to elucidate these properties, offering field-proven insights into experimental design and data interpretation.
The Rationale for Computational Scrutiny
Before delving into methodologies, it's crucial to understand why computational analysis is so vital. The electronic landscape of a substituted isoquinoline—defined by the distribution of its electrons—directly influences its pharmacokinetic and pharmacodynamic profiles. Key electronic properties we aim to predict include:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity.[4] The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept one. The energy gap between them (E_gap = E_LUMO - E_HOMO) is a critical indicator of chemical stability and the energy required for electronic excitation.[5] A smaller gap often suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding with a protein receptor.
-
Dipole Moment and Polarizability: These properties describe how a molecule's charge distribution responds to an external electric field, which is fundamental to understanding its solubility and its potential for non-linear optical (NLO) applications.[6][7]
-
Electronic Absorption Spectra (UV-Vis): Predicting the UV-Vis spectrum allows for direct comparison with experimental data and provides insight into the nature of electronic transitions within the molecule.[8]
Computational chemistry provides a powerful, cost-effective toolkit to model these properties before a compound is ever synthesized, enabling rational design and prioritization of drug candidates.
A Comparative Analysis of Computational Methods
The choice of computational method is a critical decision, balancing the need for accuracy against available computational resources. For molecules like substituted isoquinolines, Density Functional Theory (DFT) has emerged as the gold standard due to its excellent balance of cost and precision.[7][9]
| Method | Core Principle | Typical Use Case for Isoquinolines | Strengths | Weaknesses |
| Semi-Empirical (e.g., AM1, PM3) | Uses a simplified quantum mechanical model with parameters derived from experimental data. | Rapid screening of large libraries of isoquinoline analogues; generating initial geometries. | Extremely fast, allowing for high-throughput analysis. | Lower accuracy; may fail to describe complex electronic effects or weak interactions. |
| DFT (e.g., B3LYP, M06-2X) | Models electron correlation via a functional of the electron density. | Geometry optimization, FMO analysis, MEP, dipole moment, and vibrational frequencies.[5][9] | Excellent accuracy for the computational cost; highly versatile. | Computationally more demanding than semi-empirical; results can be sensitive to the choice of functional. |
| TD-DFT | A time-dependent extension of DFT used to study excited electronic states. | Simulating UV-Vis absorption spectra and analyzing electronic transitions.[10][11] | The most efficient method for obtaining accurate excited-state properties for medium-to-large molecules.[12] | Can be less accurate for charge-transfer excitations; requires a well-optimized ground state geometry. |
| Ab Initio (e.g., MP2) | Solves the Schrödinger equation with controlled approximations and no empirical parameters. | High-accuracy benchmarking for smaller isoquinoline fragments or specific interactions. | Can be systematically improved toward the exact solution; provides a theoretical "gold standard". | Very high computational cost, making it impractical for routine calculations on drug-sized molecules. |
Expert Insight: Choosing the Right Functional and Basis Set
The accuracy of a DFT calculation hinges on two choices: the exchange-correlation functional and the basis set .
-
Functional Selection:
-
B3LYP: The Becke, 3-parameter, Lee-Yang-Parr functional is a robust and widely used hybrid functional. It often provides excellent results for the geometry and electronic properties of organic molecules like isoquinoline and is a reliable starting point.[5][13]
-
M06-2X: This meta-hybrid GGA functional is particularly well-suited for systems where non-covalent interactions (like π-stacking) are important, which can be relevant for isoquinoline derivatives interacting with biological targets.[4]
-
-
Basis Set Selection: A basis set is the set of mathematical functions used to build the molecular orbitals.[14]
-
Pople Basis Sets (e.g., 6-31G(d,p), 6-31+G(d,p)): These are computationally efficient and widely used. The 6-31G core describes the orbitals. The (d,p) adds polarization functions , which are essential for accurately describing bonding and geometry.[15] The + adds diffuse functions , which are critical for describing anions, weak interactions, and excited states.[14][16] For most applications involving substituted isoquinolines, 6-31+G(d,p) offers a superb balance of accuracy and speed.[7]
-
Dunning Basis Sets (e.g., cc-pVTZ): Correlation-consistent basis sets are designed to converge systematically to the complete basis set limit. They are more computationally expensive but should be considered when very high accuracy is required for a specific property.[17]
-
A Self-Validating Workflow for Electronic Property Calculation
To ensure trustworthy and reproducible results, a rigorous, step-by-step protocol must be followed. Each step validates the successful completion of the previous one. This workflow is readily implemented using software packages like Gaussian, often paired with the GaussView graphical interface.[18][19][20]
Caption: A standard computational workflow for analyzing electronic properties.
Detailed Experimental Protocol
Objective: To calculate the ground-state electronic properties and theoretical UV-Vis spectrum of a substituted isoquinoline. Software: Gaussian 16, GaussView 6.[7]
-
Structure Preparation:
-
Using GaussView, sketch the 2D structure of the substituted isoquinoline.
-
Use the "Clean Structure" tool to generate a reasonable 3D starting geometry.
-
Causality: A good starting geometry is essential to ensure the subsequent DFT optimization converges to the correct, lowest-energy structure and does not get trapped in a high-energy local minimum.[21]
-
-
Geometry Optimization:
-
Open the Gaussian Calculation Setup.
-
Job Type: Select Opt (Optimization).
-
Method: In the Method tab, select DFT, choose the B3LYP functional, and the 6-31+G(d,p) basis set.
-
Title: Give the calculation a descriptive name.
-
Charge/Multiplicity: Set the molecular charge (usually 0) and spin multiplicity (usually Singlet for closed-shell molecules).
-
Submit the calculation.
-
-
Validation via Frequency Calculation:
-
Once the optimization is complete, open the resulting log or checkpoint file.
-
Job Type: Select Freq (Frequencies).
-
Method: It is critical to use the exact same functional and basis set as the optimization step.
-
Submit the calculation.
-
Trustworthiness: After the job finishes, check the output for imaginary frequencies. The presence of one or more imaginary frequencies indicates the structure is a transition state, not a true energy minimum. If this occurs, the geometry must be perturbed and re-optimized.[18][22]
-
-
Ground-State Property Analysis:
-
The validated, optimized structure contains all the ground-state properties.
-
HOMO/LUMO: The energies of these orbitals are listed in the output file. They can be visualized in GaussView to understand their spatial distribution.[19]
-
MEP: This can be calculated as a surface plot in GaussView from the checkpoint file, providing an intuitive map of reactivity.
-
-
Excited-State (UV-Vis) Calculation:
-
Using the same optimized geometry, open the Gaussian Calculation Setup.
-
Job Type: Select Energy.
-
Method: Change the method from Ground State to TD-SCF or TD-DFT.[19] All other settings (functional, basis set) should remain the same.
-
Submit the calculation.
-
Data Analysis: The output will list the calculated excitation energies (in nm) and their corresponding oscillator strengths (a measure of transition intensity). This data can be plotted to generate a theoretical spectrum.[8]
-
Data Presentation: A Comparative Case Study
To illustrate the impact of method selection, consider a hypothetical 1-phenylisoquinoline. The table below compares the calculated HOMO-LUMO gap and the primary electronic transition (λ_max) using different levels of theory.
| Functional | Basis Set | HOMO (eV) | LUMO (eV) | E_gap (eV) | λ_max (nm) | Relative Cost |
| B3LYP | 6-31G(d) | -5.89 | -1.75 | 4.14 | 315 | Low |
| B3LYP | 6-31+G(d,p) | -5.95 | -1.88 | 4.07 | 323 | Medium |
| M06-2X | 6-31+G(d,p) | -6.45 | -1.65 | 4.80 | 308 | Medium-High |
| B3LYP | cc-pVTZ | -5.98 | -1.90 | 4.08 | 325 | High |
Data is illustrative and intended for comparative purposes.
This data demonstrates that while the small 6-31G(d) basis set provides a reasonable first approximation, including diffuse and polarization functions (6-31+G(d,p)) can noticeably impact the results.[16] The choice of functional (B3LYP vs. M06-2X) can also lead to significant differences in the absolute orbital energies and the resulting energy gap.
Conclusion and Recommendations
The computational investigation of substituted isoquinolines' electronic properties is an indispensable tool in modern drug discovery. Density Functional Theory, particularly with the B3LYP functional and a Pople-style split-valence basis set like 6-31+G(d,p), represents the optimal intersection of accuracy and computational efficiency for a wide range of applications. For studies involving significant non-covalent interactions, the M06-2X functional is a superior alternative.
A rigorous, self-validating workflow—progressing from optimization to frequency verification and subsequent property calculation—is non-negotiable for producing reliable and defensible results. By carefully selecting the appropriate level of theory and adhering to a validated protocol, researchers can confidently predict the electronic characteristics that underpin the pharmacological potential of novel isoquinoline derivatives, accelerating the journey from molecular design to clinical application.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A Computational Study of the Electronic Properties of Heterocirculenes: Oxiflowers and Sulflowers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. camjol.info [camjol.info]
- 10. [PDF] TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 15. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 16. researchgate.net [researchgate.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. medium.com [medium.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The Absolute Beginners Guide to Gaussian [ccl.net]
mechanistic investigation of the bromination of isoquinoline in sulfuric acid
A Comparative Guide to the Mechanistic Investigation of Isoquinoline Bromination in Sulfuric Acid
For researchers, synthetic chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Isoquinoline, a privileged core in numerous pharmacologically active compounds, presents a classic challenge in electrophilic aromatic substitution: controlling regioselectivity. This guide provides an in-depth mechanistic comparison of bromination strategies for isoquinoline, focusing on the unique role of sulfuric acid as a reaction medium. By synthesizing data from established literature and providing field-proven protocols, this document serves as a practical resource for achieving desired synthetic outcomes.
The Mechanistic Landscape: Why Sulfuric Acid Dictates Regioselectivity
The reaction of isoquinoline with an electrophile is not straightforward. The molecule contains two fused rings: a benzene ring and a pyridine ring. The nitrogen atom in the pyridine ring is a powerful deactivating feature for electrophilic attack due to its electronegativity and its basicity.
The Role of the Medium: Protonation and Deactivation
In a strongly acidic medium like concentrated sulfuric acid (H₂SO₄), the isoquinoline nitrogen is protonated to form the isoquinolinium ion.[1][2] This protonation has a profound effect on the molecule's electronic landscape:
-
Pyridine Ring Deactivation: The positive charge on the nitrogen atom severely deactivates the heterocyclic (pyridine) ring, making it highly resistant to electrophilic attack.
-
Benzene Ring as the Target: Consequently, electrophilic aromatic substitution (SEAr) occurs preferentially on the carbocyclic (benzene) ring.[3][4]
The isoquinolinium ion is the actual substrate undergoing bromination. Electrophilic attack is directed to the C5 and C8 positions, a preference governed by the stability of the resulting cationic intermediate, known as the Wheland intermediate.[3][5] Attack at C5 or C8 allows the positive charge to be delocalized across the naphthalene-like system without placing it on the already positively charged nitrogen atom, leading to more stable intermediates compared to attack at other positions.
Caption: General mechanism for the electrophilic bromination of isoquinoline in strong acid.
Comparative Analysis of Bromination Reagents in Sulfuric Acid
While sulfuric acid sets the stage for regioselectivity, the choice of the brominating agent is critical for optimizing yield and minimizing isomeric byproducts. The reaction is highly sensitive to the brominating agent, acid concentration, and temperature.[6][7]
| Method | Brominating Agent | Acid Medium | Temp. | Major Product(s) | Yield | Key Insights & Limitations | Reference(s) |
| 1 | N-Bromosuccinimide (NBS) | Conc. H₂SO₄ (96%) | 0°C to 30°C | 5-Bromoisoquinoline | Good | Highly regioselective for the C5 position. Careful temperature control is crucial to suppress the formation of the 8-bromo isomer, which is difficult to separate.[8] This is often the preferred method for preparative scale. | [6][7][8] |
| 2 | Molecular Bromine (Br₂) | H₂SO₄ | Varies | Mixture of 5-Bromo and 8-Bromo | Moderate | Generally less regioselective than NBS, often leading to mixtures of isomers.[1][8] The reactivity can be harder to control. | [1] |
| 3 | N,N′-dibromoisocyanuric acid (DBI) | CF₃SO₃H | Varies | 5-Bromoisoquinoline | Good | Triflic acid (CF₃SO₃H) is a stronger acid and can promote bromination, but DBI is a more specialized and expensive reagent compared to NBS.[6][7] | [6][7] |
| 4 | Bromine (Br₂) with Lewis Acid | AlCl₃ (complex) | Varies | 5-Bromo-, then 5,8-Dibromo- | Good | This method avoids strong protic acids but proceeds through a different mechanism involving complexation of the Lewis acid to the nitrogen. It can lead to polybromination.[6][9] | [6][9] |
The data clearly indicates that for the selective synthesis of 5-bromoisoquinoline, the use of N-bromosuccinimide in concentrated sulfuric acid under controlled temperature offers the most reliable and high-yielding approach. It represents a significant improvement over older methods that produced hard-to-separate isomeric mixtures or required more expensive reagents.[8]
Validated Experimental Protocol: Regioselective Synthesis of 5-Bromoisoquinoline
This protocol is adapted from a robust and independently verified procedure published in Organic Syntheses, ensuring its reliability and reproducibility.[8]
Workflow Diagram
Caption: Experimental workflow for the synthesis of 5-bromoisoquinoline.
Step-by-Step Methodology
Materials:
-
Isoquinoline (40 mL, 330 mmol)
-
Concentrated Sulfuric Acid (96%, 340 mL)
-
N-Bromosuccinimide (NBS) (62.0 g, 348 mmol)
-
Ammonium Hydroxide solution (aq. NH₄OH)
-
Dichloromethane (DCM)
-
Brine (saturated aq. NaCl)
-
Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with concentrated sulfuric acid (340 mL). The acid is cooled to 0°C in an ice-salt bath.
-
Isoquinoline (40 mL) is added slowly to the well-stirred acid via the addition funnel, ensuring the internal temperature is maintained below 30°C.
-
After the addition is complete, the resulting solution is cooled back down to 0°C.
-
N-Bromosuccinimide (62.0 g) is added in small portions over approximately 1 hour. Causality Note: Portion-wise addition is critical to manage the exotherm of the reaction. The internal temperature must be rigorously maintained below 5°C to prevent the formation of the undesired 8-bromoisoquinoline isomer.[8]
-
The reaction mixture is stirred vigorously at 0-5°C for an additional 1.5 hours after the NBS addition is complete.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice (approx. 1.5 kg) with stirring.
-
The acidic aqueous solution is neutralized by the slow addition of concentrated ammonium hydroxide solution until the pH is between 8 and 9. The temperature should be kept below 30°C during neutralization by adding more ice if necessary.
-
The resulting slurry is extracted with dichloromethane (3 x 400 mL).
-
The combined organic layers are washed with brine (200 mL) and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude material can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-bromoisoquinoline.
Conclusion
The bromination of isoquinoline in concentrated sulfuric acid is a classic example of electronically-controlled electrophilic aromatic substitution on a deactivated heterocyclic system. The protonation of the nitrogen atom effectively directs the substitution to the C5 and C8 positions of the carbocyclic ring. Comparative analysis demonstrates that N-bromosuccinimide (NBS) in concentrated H₂SO₄ is a superior reagent system, offering high regioselectivity for the C5 position, provided that strict temperature control is exercised. The validated protocol presented here provides a reliable pathway for researchers to access 5-bromoisoquinoline, a valuable building block for the synthesis of complex molecules in medicinal chemistry and materials science.
References
- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 2. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Semantic Scholar [semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Isoquinoline Synthesis Workup: A Comparative Analysis of Purity, Yield, and Efficiency
An authoritative guide for researchers, scientists, and drug development professionals on the evaluation of different workup procedures for isoquinoline synthesis.
The synthesis of the isoquinoline scaffold, a privileged core in numerous pharmaceuticals and natural products, is a well-established field. However, the success of any synthesis is ultimately determined by the efficiency and effectiveness of the post-reaction workup and purification. The choice of workup procedure can significantly impact the final yield, purity, scalability, and overall cost-effectiveness of the process. This guide provides a comparative evaluation of the most common workup procedures for isoquinoline synthesis, with a focus on experimental data and practical insights to aid researchers in selecting the optimal strategy for their specific needs.
The Critical Role of Workup in Isoquinoline Synthesis
The crude reaction mixtures from classic isoquinoline syntheses like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are often complex, containing the desired product, unreacted starting materials, reagents, and byproducts. The basic nature of the isoquinoline nitrogen atom is a key chemical handle that can be exploited during the workup process. The choice of workup is dictated by several factors including the stability of the target isoquinoline, the nature of impurities, and the desired scale of the synthesis.
Comparative Evaluation of Workup Procedures
This section provides a detailed comparison of the three primary workup strategies: acid-base extraction, chromatography, and crystallization.
Acid-base extraction is a cornerstone of alkaloid chemistry and is particularly well-suited for the purification of basic isoquinolines.[1][2] This technique leverages the differential solubility of the basic isoquinoline and neutral or acidic impurities in aqueous and organic solvents at varying pH.
Principle: The basic nitrogen atom of the isoquinoline is protonated in an acidic aqueous solution, rendering it water-soluble as a salt. Neutral and acidic impurities remain in the organic phase and are separated. The aqueous layer is then basified, deprotonating the isoquinoline salt back to its free base form, which can then be extracted into an organic solvent.[1][3]
Advantages:
-
Scalability: Easily scalable for large-scale industrial production.[4]
-
Cost-effective: Utilizes inexpensive reagents and solvents.
-
Selectivity: Highly effective for separating basic products from non-basic impurities.[1]
Disadvantages:
-
Emulsion formation: Can be problematic, especially with certain solvent systems.
-
Limited resolution: May not effectively separate isoquinolines with very similar basicities.
-
Potential for degradation: Some isoquinolines may be sensitive to strong acids or bases.
Typical Acids and Bases Used:
-
Acids: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used.[5] Acetic acid can also be employed, though it may result in lower extraction yields compared to stronger mineral acids.[5]
-
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and ammonium hydroxide (NH₄OH) are frequently used to liberate the free base.[5]
Experimental Protocol: Workup of a Bischler-Napieralski Reaction
The Bischler-Napieralski reaction typically uses a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][7] The workup aims to quench the excess reagent and isolate the resulting 3,4-dihydroisoquinoline.
-
Quenching: The reaction mixture is cautiously poured onto crushed ice to hydrolyze the excess POCl₃.
-
Basification: The acidic aqueous solution is then made strongly basic with a concentrated solution of NaOH or KOH. This deprotonates the dihydroisoquinoline and precipitates inorganic salts.
-
Extraction: The basic mixture is extracted with an organic solvent such as dichloromethane (DCM) or ethyl acetate. The organic layers are combined.
-
Washing: The combined organic extracts are washed with brine to remove residual water and inorganic salts.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 3,4-dihydroisoquinoline.
Data Comparison:
| Workup Procedure | Typical Yield | Typical Purity | Scalability | Cost | Time |
| Acid-Base Extraction | 70-90% | >90% | Excellent | Low | Moderate |
| Chromatography | 50-80% | >98% | Poor to Moderate | High | High |
| Crystallization | 60-85% | >99% | Good | Low to Moderate | Moderate to High |
Note: The values in this table are approximate and can vary significantly depending on the specific reaction and substrate.
Workflow for Acid-Base Extraction:
Caption: Workflow of a typical acid-base extraction for isoquinoline purification.
Chromatography offers a high degree of purification, capable of separating complex mixtures of isoquinolines and removing closely related impurities.[8]
Types of Chromatography Used:
-
Thin-Layer Chromatography (TLC): Primarily used for reaction monitoring and preliminary separation condition screening.[9][10] The choice of mobile phase and the use of vapor conditioning (e.g., with ammonia or diethylamine) can significantly affect the separation of isoquinoline alkaloids.[9]
-
Column Chromatography: The most common preparative chromatographic technique. Silica gel is the standard stationary phase, often treated with a base like triethylamine to prevent tailing of the basic isoquinoline products.
-
High-Performance Liquid Chromatography (HPLC): Used for both analytical quantification and preparative purification of high-value isoquinolines.[11] Reversed-phase columns are frequently employed, and careful control of mobile phase pH is crucial for achieving good separation of isoquinoline isomers.[8]
-
Counter-Current Chromatography (CCC): A liquid-liquid chromatographic technique that avoids the use of a solid support, which can be advantageous for preventing irreversible adsorption of polar compounds. pH-zone-refining CCC has been successfully applied to the preparative separation of isoquinoline alkaloids.[12]
Advantages:
-
High Resolution: Capable of separating closely related analogues and isomers.[8]
-
Versatility: Applicable to a wide range of isoquinoline derivatives with varying polarities.
Disadvantages:
-
Scalability: Scaling up column chromatography can be challenging and expensive.
-
Cost: Requires significant amounts of solvents and stationary phase, and specialized equipment for HPLC and CCC.
-
Time-consuming: Can be a slow process, especially for large-scale purifications.
Experimental Protocol: Chromatographic Purification of a Pictet-Spengler Product
The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[13][14]
-
Solvent Removal: The reaction solvent is removed under reduced pressure.
-
Adsorption: The crude residue is dissolved in a minimal amount of the mobile phase or a stronger solvent and adsorbed onto a small amount of silica gel.
-
Column Packing: A silica gel column is packed using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to reduce tailing).
-
Elution: The adsorbed crude product is loaded onto the column and eluted with the chosen solvent system.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Concentration: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified tetrahydroisoquinoline.
Workflow for Chromatographic Purification:
Caption: Workflow for the purification of an isoquinoline derivative using column chromatography.
Crystallization is a powerful purification technique for solid isoquinolines and their salts, often yielding material of very high purity.[15][16] It is based on the differential solubility of the product and impurities in a given solvent at different temperatures.
Principle: A supersaturated solution of the crude product is prepared in a suitable solvent at an elevated temperature. As the solution cools, the solubility of the product decreases, leading to the formation of crystals, while impurities remain in the solution.
Advantages:
-
High Purity: Can provide products with >99% purity.
-
Cost-effective: Generally requires only a suitable solvent.
-
Scalable: Can be scaled up for industrial production.
Disadvantages:
-
Product Loss: Some product will always remain dissolved in the mother liquor, reducing the overall yield.
-
Requires a Crystalline Product: Not applicable to oils or amorphous solids.
-
Solvent Screening: Finding a suitable crystallization solvent can be time-consuming.
Experimental Protocol: Purification of an Isoquinoline Salt by Crystallization
-
Dissolution: The crude isoquinoline salt is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or a solvent mixture) at its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.
-
Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation: The crystals are collected by filtration.
-
Washing: The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: The purified crystals are dried under vacuum.
Workflow for Crystallization:
Caption: Workflow for the purification of a solid isoquinoline derivative by crystallization.
Conclusion and Recommendations
The optimal workup procedure for an isoquinoline synthesis depends on a careful consideration of the specific reaction, the nature of the product and impurities, and the desired scale and purity requirements.
-
For large-scale synthesis where high purity is not the primary concern and the product is a strong base, acid-base extraction is often the most practical and cost-effective choice.
-
For high-purity applications , such as the synthesis of pharmaceutical intermediates or reference standards, chromatography is indispensable, despite its higher cost and lower scalability.
-
When the isoquinoline product is a solid , crystallization is an excellent method for achieving very high purity in a cost-effective and scalable manner, and can be used as a final polishing step after an initial extraction or chromatographic separation.
In many cases, a combination of these techniques will provide the best results. For example, an initial acid-base extraction can be used to remove the bulk of impurities, followed by crystallization or chromatography to achieve the desired final purity. A thorough understanding of the principles, advantages, and limitations of each workup procedure is essential for the successful and efficient synthesis of isoquinolines.
References
- 1. prezi.com [prezi.com]
- 2. jocpr.com [jocpr.com]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. Structural characterization and crystal packing of the isoquinoline derivative | European Journal of Chemistry [eurjchem.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Protective Measures for Handling 5-Bromo-8-methoxyisoquinoline: A Senior Application Scientist's Guide
For professionals engaged in the nuanced and critical work of drug discovery and development, the safe handling of specialized chemical compounds is paramount. 5-Bromo-8-methoxyisoquinoline, a halogenated isoquinoline derivative, is a key building block in synthetic chemistry. While its full toxicological profile is not extensively documented, its chemical structure necessitates a cautious and well-informed approach to laboratory handling. This guide provides an in-depth, experience-driven framework for the essential personal protective equipment (PPE) and associated safety protocols required when working with this compound, ensuring both personal safety and the integrity of your research.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
The molecular structure of this compound, featuring a bromine atom and an isoquinoline core, suggests potential for biological activity and associated hazards. Safety Data Sheets (SDS) for structurally similar compounds, such as 5-bromo-8-methoxyquinoline and other brominated heterocycles, consistently highlight several key risks:
-
Skin Irritation (H315): The compound is likely to cause skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Direct contact with the eyes is expected to cause significant irritation.[1]
-
Respiratory Irritation (H335): Inhalation of the dust or aerosols may lead to irritation of the respiratory tract.[1]
While comprehensive toxicological data for this specific molecule is limited, the precautionary principle dictates that we treat it as a hazardous substance. The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact. Therefore, our PPE strategy is designed to create a robust barrier against these entry points.
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is essential. The following table summarizes the minimum required equipment for handling this compound in a standard laboratory setting.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles: Must conform to EN 166 (EU) or be NIOSH (US) approved, providing a full seal around the eyes to protect against dust and splashes.[1][2] Face Shield: Worn over goggles, it provides a secondary layer of protection for the entire face from splashes during procedures like transferring solutions. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Material: Nitrile gloves are generally recommended for incidental contact. Always check the manufacturer's glove compatibility data for the specific solvents being used. Practice: Double-gloving is a best practice, especially when handling the pure solid or concentrated solutions, to prevent contamination of the surrounding area upon removal of the outer glove.[3] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[3] |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | Lab Coat: A long-sleeved, cuffed laboratory coat is mandatory to protect skin and personal clothing. Apron: A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high risk of splashing. |
| Respiratory Protection | NIOSH-approved Respirator (N95 or higher) | When to Use: A respirator is necessary when engineering controls (like a fume hood) are not available or insufficient, during spill cleanup, or when weighing the solid compound outside of a containment device.[1] For significant exposures, a full-face respirator may be required.[2] All users must be properly fit-tested for their selected respirator. |
Operational Plan: From Receipt to Disposal
Safe handling is a process. The following workflow outlines the critical steps and associated PPE requirements at each stage of using this compound.
Experimental Workflow for Safe Handling
Caption: Safe handling workflow from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before entering the lab, ensure you have the correct PPE. Once in the lab, don your lab coat, safety goggles, and gloves. Work should be exclusively conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, do so within the fume hood or in a balance enclosure. If this is not possible, an N95 respirator is mandatory to prevent inhalation of fine particles.
-
Solution Preparation and Reaction: Add the solid to your solvent slowly to avoid splashing. Keep the fume hood sash at the lowest possible height to maximize airflow efficiency.
-
Post-Handling: After the procedure, decontaminate all surfaces and equipment. Wipe down the work area with an appropriate solvent.
-
Doffing PPE: Remove PPE in a manner that prevents cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste. Then remove your face shield and goggles, followed by your lab coat and inner gloves. Wash your hands thoroughly with soap and water immediately after.
Emergency Protocols: Spill and Exposure Management
Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is crucial.
Spill Cleanup Procedure
Should a spill occur, follow these steps immediately:
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Don Additional PPE: Before cleaning, don the appropriate respiratory protection (at a minimum, an N95 respirator, potentially a full-face respirator for large spills) and chemical-resistant outerwear if necessary.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent material to prevent dust from becoming airborne.[4][5] For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[4][6]
-
Clean Up: Carefully sweep or scoop the contained material into a clearly labeled hazardous waste container.[7][8] Avoid creating dust.[2][5]
-
Decontaminate: Clean the spill area with soap and water or an appropriate solvent, and dispose of all cleanup materials as hazardous waste.[9][10]
-
Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department.[11]
First-Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][12] Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[13] Seek immediate medical attention.[12]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is the final, critical step in the chemical handling lifecycle.
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Containerization: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2] Adhere strictly to your institution's and local regulations for hazardous waste disposal.[1]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their personal safety and contributing to a culture of responsibility and excellence in the laboratory.
References
- 1. fishersci.fi [fishersci.fi]
- 2. echemi.com [echemi.com]
- 3. pppmag.com [pppmag.com]
- 4. qmul.ac.uk [qmul.ac.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
